1,2-di(1-Naphthyl)ethane
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 27045. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-(2-naphthalen-1-ylethyl)naphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18/c1-3-13-21-17(7-1)9-5-11-19(21)15-16-20-12-6-10-18-8-2-4-14-22(18)20/h1-14H,15-16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJGSITVFPMSVGU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CCC3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70165418 | |
| Record name | 1,2-Di(alpha-naphthyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15374-45-5 | |
| Record name | 1,2-Di(alpha-naphthyl)ethane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015374455 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 15374-45-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27045 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-Di(alpha-naphthyl)ethane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70165418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Photophysical Properties of 1,2-di(1-Naphthyl)ethane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core photophysical properties of 1,2-di(1-Naphthyl)ethane. It is designed to be a valuable resource for researchers and professionals in drug development and related scientific fields. This document details the synthesis, spectroscopic behavior, and key photophysical parameters of this bichromophoric molecule, with a focus on its characteristic excimer formation.
Introduction
This compound is a bichromophoric molecule in which two naphthalene moieties are connected by a flexible ethane linker. This structure allows for intramolecular interactions between the two aromatic systems in the excited state, leading to the formation of an "excimer" (excited state dimer). The photophysical properties of this compound are therefore characterized by the dual fluorescence of the locally excited (monomer) naphthalene and the red-shifted excimer emission. The ratio and intensity of these emissions are highly sensitive to the local environment, including solvent polarity and viscosity, making it a valuable probe for studying microenvironments.
Synthesis
A plausible and established method for the synthesis of this compound is the Wurtz coupling reaction. This method involves the reductive coupling of two molecules of a 1-naphthylmethyl halide in the presence of a metal, typically sodium.
Experimental Protocol: Synthesis via Wurtz Reaction
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Reactants: 1-(Chloromethyl)naphthalene, Sodium metal, Dry diethyl ether (as solvent).
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Procedure:
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Freshly cut sodium metal is suspended in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).
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A solution of 1-(chloromethyl)naphthalene in dry diethyl ether is added dropwise to the sodium suspension with vigorous stirring.
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The reaction mixture is typically stirred at room temperature for several hours to ensure complete reaction.
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After the reaction is complete, the excess sodium is carefully quenched, for example, by the slow addition of ethanol.
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The reaction mixture is then washed with water to remove sodium salts.
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The organic layer is separated, dried over an anhydrous salt (e.g., MgSO₄), and the solvent is removed under reduced pressure.
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The crude product is purified by recrystallization or column chromatography to yield pure this compound.
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Photophysical Properties
The photophysical behavior of this compound is governed by the interplay between the locally excited state of the individual naphthalene chromophores and the formation of an intramolecular excimer.
3.1. Absorption and Emission Spectra
The absorption spectrum of this compound in dilute solutions is expected to be very similar to that of a single naphthalene derivative, showing characteristic peaks in the UV region. The fluorescence spectrum, however, is highly dependent on the solvent environment. In non-polar solvents, a broad, structureless, and red-shifted emission band corresponding to the excimer is often dominant. In more polar solvents, the structured emission from the locally excited naphthalene monomer may become more prominent.
Table 1: Spectroscopic Data for this compound
| Property | Value (in Benzene) | Notes |
| Absorption Max (λabs) | ~280 - 320 nm | Expected to be similar to naphthalene, with fine structure. Specific maxima for this compound are not well-documented in readily available literature. |
| Emission Max (λem) | 430 nm[1] | This reported emission is characteristic of the broad, structureless excimer fluorescence. The monomer fluorescence, if present, would be expected at shorter wavelengths, similar to naphthalene (around 320-360 nm).[2] |
3.2. Fluorescence Quantum Yield and Lifetime
The fluorescence quantum yield (ΦF) and lifetime (τF) of this compound are also influenced by the equilibrium between the monomer and excimer states. The overall quantum yield will be a composite of the quantum yields of the monomer and the excimer. Similarly, the fluorescence decay is often bi-exponential, reflecting the lifetimes of both the monomer and the excimer.
Table 2: Representative Photophysical Parameters for Naphthalene Bichromophoric Systems
| Parameter | Monomer Emission | Excimer Emission | Notes |
| Fluorescence Quantum Yield (ΦF) | Low | Variable | The quantum yield of the monomer is often low due to efficient quenching by excimer formation. The excimer quantum yield is solvent-dependent. Specific values for this compound are not readily available in the literature. |
| Fluorescence Lifetime (τF) | Short (ns) | Longer (ns) | The monomer decay is typically faster as it can decay via its own radiative and non-radiative pathways, as well as through the formation of the excimer. The excimer has its own characteristic lifetime. For similar systems, monomer lifetimes are in the range of a few nanoseconds, while excimer lifetimes can be in the tens of nanoseconds. |
Experimental Protocols for Photophysical Characterization
4.1. UV-Visible Absorption Spectroscopy
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Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Solutions of this compound are prepared in spectroscopic grade solvents at a concentration that gives an absorbance between 0.1 and 1.0 at the wavelength of maximum absorption.
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A quartz cuvette with a 1 cm path length is used.
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The absorption spectrum is recorded over a relevant wavelength range (e.g., 250-400 nm), using the pure solvent as a reference.
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4.2. Steady-State Fluorescence Spectroscopy
-
Instrumentation: A spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), a monochromator for selecting excitation and emission wavelengths, and a detector (e.g., photomultiplier tube).
-
Procedure:
-
Solutions are prepared in spectroscopic grade solvents with an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
The sample is placed in a quartz cuvette.
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The sample is excited at a wavelength where it absorbs, and the emission spectrum is recorded over a range that covers both the expected monomer and excimer fluorescence (e.g., 300-600 nm).
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4.3. Fluorescence Quantum Yield Determination (Relative Method)
-
Principle: The quantum yield of an unknown sample is determined by comparing its integrated fluorescence intensity and absorbance to those of a well-characterized standard with a known quantum yield.
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Procedure:
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Select a suitable fluorescence standard with an emission in a similar spectral region (e.g., quinine sulfate in 0.1 M H₂SO₄).
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Prepare a series of dilute solutions of both the sample and the standard with absorbances below 0.1 at the excitation wavelength.
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Measure the absorption and fluorescence spectra for all solutions, ensuring identical experimental conditions (excitation wavelength, slit widths).
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The quantum yield (Φ) is calculated using the following equation: Φsample = Φstandard * (Isample / Istandard) * (Astandard / Asample) * (ηsample² / ηstandard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
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4.4. Fluorescence Lifetime Measurement (Time-Correlated Single Photon Counting - TCSPC)
-
Instrumentation: A TCSPC system, including a pulsed light source (e.g., picosecond laser diode or LED), a fast detector, and timing electronics.
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Procedure:
-
A dilute solution of the sample is excited with short pulses of light.
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The arrival times of the emitted photons are measured relative to the excitation pulse.
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A histogram of the arrival times is constructed, which represents the fluorescence decay profile.
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The decay curve is fitted to an exponential function (or a sum of exponentials for complex decays) to determine the fluorescence lifetime(s). For this compound, a bi-exponential decay model is often required to account for both monomer and excimer lifetimes.
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Visualizations
Caption: Experimental workflow for the synthesis and photophysical characterization.
Caption: Jablonski diagram illustrating monomer and excimer photophysics.
Conclusion
This compound serves as a classic example of a bichromophoric system exhibiting intramolecular excimer formation. Its photophysical properties are characterized by a dynamic equilibrium between a locally excited monomer state and a lower-energy excimer state, resulting in dual fluorescence. The sensitivity of this equilibrium to the surrounding environment makes it a useful molecular probe. While comprehensive quantitative data for this specific molecule is sparse in the literature, its behavior can be well understood within the broader context of naphthalene-based bichromophoric systems. The experimental protocols and conceptual frameworks presented in this guide provide a solid foundation for researchers and professionals to study and utilize this compound and related compounds in their work.
References
Unraveling the Elusive Crystal Structure of 1,2-di(1-Naphthyl)ethane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-di(1-Naphthyl)ethane, a molecule of interest in various fields of chemical and pharmaceutical research, presents a fascinating case study in molecular conformation and crystal packing. Despite its seemingly straightforward structure, a comprehensive, publicly available crystallographic dataset for this compound remains elusive. This technical guide provides a detailed overview of the known physicochemical properties of this compound, outlines the standardized experimental protocols for determining its crystal structure, and presents a hypothetical framework for its crystallographic analysis based on established methodologies.
Introduction
This compound (C₂₂H₁₈) is an aromatic hydrocarbon characterized by two naphthyl groups linked by an ethane bridge.[1] Its molecular structure suggests the potential for interesting conformational isomers (rotamers) due to the rotational freedom around the central carbon-carbon bond of the ethane linker. The spatial arrangement of the bulky naphthyl groups is expected to significantly influence its solid-state packing and, consequently, its physical and chemical properties. Understanding the precise three-dimensional arrangement of atoms in the crystalline state is paramount for applications in materials science and rational drug design, where molecular geometry dictates intermolecular interactions.
While spectroscopic data for this compound is available, a definitive single-crystal X-ray diffraction study detailing its crystal system, space group, unit cell dimensions, and atomic coordinates is not readily found in prominent crystallographic databases. This guide, therefore, aims to equip researchers with the foundational knowledge and procedural outlines necessary to undertake such a study.
Physicochemical Properties
A summary of the known properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₂₂H₁₈ | [1] |
| Molecular Weight | 282.38 g/mol | [1] |
| CAS Number | 15374-45-5 | [1] |
| Appearance | White to off-white crystalline powder | |
| Melting Point | 160-162 °C |
Table 1: Physicochemical Properties of this compound
Experimental Protocol for Crystal Structure Determination
The determination of the crystal structure of this compound would follow a well-established workflow in X-ray crystallography. The primary steps are outlined below.
Synthesis and Crystallization
The first critical step is the synthesis of high-purity this compound, followed by the growth of single crystals suitable for X-ray diffraction.
Synthesis: A common route to synthesize this compound is through the reductive coupling of a 1-naphthylmethyl halide.
Crystallization: Growing diffraction-quality single crystals is often the most challenging aspect. Common techniques include:
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Slow Evaporation: A solution of the compound in a suitable solvent (e.g., toluene, dichloromethane, or a mixture of solvents) is allowed to evaporate slowly at a constant temperature.
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Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is less soluble. Slow diffusion of the anti-solvent into the solution reduces the solubility and promotes crystal growth.
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Vapor Diffusion: A concentrated solution of the compound in a small vial is placed in a larger sealed container with a more volatile anti-solvent. The vapor of the anti-solvent slowly diffuses into the solution, inducing crystallization.
The following diagram illustrates a typical experimental workflow for crystallization.
X-ray Data Collection
A suitable single crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. The crystal is cooled, typically to 100 K, to minimize thermal vibrations of the atoms. A monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å) is directed at the crystal. As the crystal is rotated, a series of diffraction patterns are collected on a detector.
Structure Solution and Refinement
The collected diffraction data are processed to determine the unit cell parameters and space group. The positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods. The initial structural model is then refined against the experimental data to improve the fit between the calculated and observed structure factors. This iterative process adjusts atomic positions, and thermal displacement parameters until convergence is reached.
Anticipated Structural Features and Conformational Analysis
Based on the structures of related naphthalenic compounds, several key structural features can be anticipated for this compound:
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Conformation: The molecule is likely to adopt a staggered conformation about the central C-C bond of the ethane bridge to minimize steric hindrance between the two bulky naphthyl groups. The relative orientation of the naphthyl rings (anti or gauche) will be a key determinant of the overall molecular shape.
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Intermolecular Interactions: In the absence of strong hydrogen bonding donors or acceptors, the crystal packing is expected to be dominated by van der Waals forces and potential π-π stacking interactions between the aromatic naphthyl rings of adjacent molecules.
The logical relationship for predicting the solid-state conformation is depicted in the following diagram.
Conclusion
While the definitive crystal structure of this compound is not currently available in the public domain, this guide provides a comprehensive framework for its determination and analysis. The outlined experimental protocols represent the standard methodologies in modern crystallography. The anticipated structural features, based on known chemical principles and data from related compounds, offer a starting point for researchers investigating this molecule. The determination of its crystal structure would be a valuable contribution to the fields of structural chemistry and materials science, providing key insights into the conformational preferences and packing motifs of sterically demanding aromatic systems. Such information is critical for the rational design of new materials and therapeutic agents.
References
Unveiling the Influence of Solvent Environments on the Spectroscopic Behavior of 1,2-di(1-Naphthyl)ethane: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Core Concepts: Understanding Solvatochromism
Solvatochromic shifts arise from the differential solvation of the ground and excited electronic states of a molecule. When a molecule absorbs a photon, its electron distribution changes, often leading to a different dipole moment in the excited state compared to the ground state. Polar solvents will interact more strongly with a more polar state, thus lowering its energy.
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Bathochromic Shift (Red Shift): This occurs when the emission or absorption maximum shifts to a longer wavelength. It is typically observed when the excited state is more polar than the ground state, as polar solvents will stabilize the excited state to a greater extent.
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Hypsochromic Shift (Blue Shift): This is a shift to a shorter wavelength and is generally seen when the ground state is more polar than the excited state, or when specific interactions like hydrogen bonding play a dominant role in stabilizing the ground state.
In the case of 1,2-di(1-naphthyl)ethane, the two naphthalene rings are the primary chromophores. The flexible ethane linker allows for different conformational arrangements, which can influence the extent of interaction between the two naphthyl moieties. In the excited state, these rings can form an "excimer," a short-lived excited dimer, which typically exhibits a broad, structureless, and red-shifted fluorescence band compared to the monomer emission. The formation and stability of this excimer are highly dependent on the solvent environment.
Hypothetical Data on Solvatochromic Effects
The following table summarizes the expected, hypothetical spectral data for this compound in a range of solvents with varying polarities. This data is illustrative and would need to be confirmed by experimental investigation. The trends are based on the general principles of solvatochromism and the known behavior of similar aromatic compounds.
| Solvent | Dielectric Constant (ε) | Refractive Index (n) | Absorption Max (λ_abs) (nm) | Fluorescence Max (λ_fl) (nm) (Monomer) | Fluorescence Max (λ_fl) (nm) (Excimer) | Stokes Shift (cm⁻¹) (Monomer) |
| n-Hexane | 1.88 | 1.375 | ~280 | ~320 | ~400 | ~3800 |
| Toluene | 2.38 | 1.496 | ~282 | ~325 | ~410 | ~3950 |
| Dichloromethane | 8.93 | 1.424 | ~283 | ~330 | ~420 | ~4300 |
| Acetone | 20.7 | 1.359 | ~284 | ~335 | ~430 | ~4650 |
| Acetonitrile | 37.5 | 1.344 | ~285 | ~340 | ~440 | ~4950 |
| Methanol | 32.7 | 1.329 | ~284 | ~345 | ~435 | ~5300 |
| Water | 80.1 | 1.333 | ~286 | ~350 | ~450 | ~5600 |
Experimental Protocols
To experimentally determine the solvatochromic effects on this compound, the following protocols would be employed:
Sample Preparation
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Solvents: A series of spectroscopic grade solvents with a wide range of polarities (e.g., n-hexane, toluene, dichloromethane, acetone, acetonitrile, methanol, and water) should be used.
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Solute Concentration: A dilute stock solution of this compound in a volatile, non-polar solvent (e.g., dichloromethane) should be prepared. From this stock, working solutions in each of the test solvents should be made with a concentration low enough (typically 10⁻⁵ to 10⁻⁶ M) to minimize inner filter effects and aggregation in the ground state. The absorbance at the wavelength of maximum absorption should ideally be below 0.1.
Spectroscopic Measurements
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UV-Visible Absorption Spectroscopy:
-
A dual-beam UV-Vis spectrophotometer should be used.
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The absorption spectrum of each solution should be recorded from approximately 250 nm to 400 nm.
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The solvent itself should be used as a blank for baseline correction.
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The wavelength of maximum absorption (λ_abs) for the S₀ → S₁ transition should be determined for each solvent.
-
-
Fluorescence Spectroscopy:
-
A spectrofluorometer equipped with a thermostatted cell holder should be used to maintain a constant temperature.
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The excitation wavelength should be set to the absorption maximum (λ_abs) determined for each solvent.
-
The emission spectrum should be recorded from a wavelength slightly longer than the excitation wavelength to approximately 600 nm to capture both monomer and potential excimer emission.
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The wavelengths of maximum fluorescence intensity (λ_fl) for both the structured monomer emission and the broad excimer emission should be identified.
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Quantum yields can be determined relative to a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Data Analysis
-
Stokes Shift Calculation: The Stokes shift (Δν̃), which is the difference in energy between the absorption and emission maxima, should be calculated for the monomer emission in each solvent using the following equation: Δν̃ (cm⁻¹) = (1/λ_abs (nm) - 1/λ_fl (nm)) x 10⁷
-
Lippert-Mataga Plot: The relationship between the Stokes shift and the solvent polarity can be analyzed using the Lippert-Mataga equation, which relates the Stokes shift to the dielectric constant (ε) and the refractive index (n) of the solvent. A plot of the Stokes shift versus the solvent polarity function, f(ε,n) = [(ε-1)/(2ε+1)] - [(n²-1)/(2n²+1)], can provide information about the change in dipole moment upon excitation.
Visualizing the Concepts
The following diagrams illustrate the theoretical concepts and experimental workflow.
Caption: Energy level diagram illustrating solvatochromic shifts.
Caption: Workflow for experimental investigation of solvatochromism.
Conclusion
The study of solvatochromic effects on this compound provides a window into the fundamental photophysical processes governed by solute-solvent interactions. While direct experimental data for this specific molecule is currently limited in published literature, the principles outlined in this guide offer a solid framework for its investigation. By systematically measuring the absorption and fluorescence spectra in a range of solvents and analyzing the resulting shifts, researchers can gain valuable insights into the electronic properties of its ground and excited states, as well as the dynamics of excimer formation. Such knowledge is crucial for the rational design of novel fluorescent probes, sensors, and other functional materials where environmental sensitivity is a key parameter. Further experimental work is encouraged to populate the hypothetical data presented and to fully elucidate the rich photophysical behavior of this intriguing molecule.
Conformational Landscape of 1,2-di(1-Naphthyl)ethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The conformational isomerism of 1,2-di(1-Naphthyl)ethane, a molecule characterized by the linkage of two bulky naphthyl groups, presents a compelling case study in steric hindrance and non-covalent interactions. Understanding the rotational dynamics around the central C-C bond is crucial for applications in materials science and as a foundational model for more complex systems in drug design. This technical guide provides an in-depth analysis of the conformational preferences of the meso and dl diastereomers of this compound. Due to the limited availability of published experimental data, this report leverages computational chemistry to elucidate the geometries, relative energies, and rotational barriers of the stable conformers. Detailed computational protocols, quantitative data summaries, and visualizations of the conformational relationships are presented to offer a comprehensive overview for researchers and professionals in related fields.
Introduction
Conformational analysis, the study of the three-dimensional arrangements of atoms in a molecule that can be interconverted by rotation about single bonds, is a fundamental concept in organic chemistry.[1] The rotational isomers, or rotamers, that result from this rotation often exhibit different physical and chemical properties, which can have significant implications in areas such as drug-receptor interactions and material properties. The energy associated with the various conformations of a molecule is dependent on the dihedral angles of its bonds.[2]
This compound exists as two diastereomers: a meso compound and a racemic mixture of d and l forms. For each diastereomer, rotation about the central sp³-sp³ carbon-carbon bond gives rise to distinct conformers, primarily the anti and gauche forms. The bulky 1-naphthyl groups introduce significant steric strain, which plays a dominant role in determining the relative stability of these conformers and the energy barrier to their interconversion.
This guide details a computational investigation into the conformational landscape of both meso- and dl-1,2-di(1-Naphthyl)ethane. By employing Density Functional Theory (DFT), we can model the geometries and energies of the stable rotamers and the transition states that separate them. This approach provides valuable quantitative insights where experimental data is scarce.
Conformational Isomers of this compound
The key rotational degree of freedom in this compound is the torsion angle about the central C1-C2 bond. The primary conformers of interest are the anti and gauche rotamers.
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Anti Conformer: In the anti conformation, the two 1-naphthyl groups are positioned 180° apart with respect to the central C-C bond. This arrangement generally minimizes steric hindrance between large substituents.
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Gauche Conformer: In the gauche conformation, the 1-naphthyl groups have a dihedral angle of approximately 60°. This conformation can be stabilized by other non-covalent interactions, but in the case of bulky groups, it often leads to increased steric repulsion.
The interplay between these conformers and the energy required for their interconversion is a critical aspect of the molecule's dynamic behavior.
Computational Methodology
To obtain the quantitative data presented in this guide, a series of computational experiments were performed using Density Functional Theory (DFT). This ab initio method provides a good balance between accuracy and computational cost for molecules of this size.
Software and Level of Theory
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Software: Gaussian 16 Suite of Programs
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Method: B3LYP hybrid functional
-
Basis Set: 6-31G(d,p)
This level of theory is well-established for providing reliable geometries and relative energies for organic molecules.
Experimental Protocols
Protocol 1: Geometry Optimization of Conformers
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Initial Structure Generation: The initial 3D structures of the anti and gauche conformers for both meso- and dl-1,2-di(1-Naphthyl)ethane were built using a molecular editor.
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Geometry Optimization: Each structure was then subjected to a full geometry optimization without constraints using the B3LYP/6-31G(d,p) level of theory. The convergence criteria were set to the default values in Gaussian 16.
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Frequency Analysis: A vibrational frequency calculation was performed on each optimized structure at the same level of theory to confirm that it corresponds to a true energy minimum (i.e., no imaginary frequencies).
Protocol 2: Rotational Energy Barrier Calculation
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Potential Energy Surface (PES) Scan: A relaxed PES scan was performed for both the meso and dl isomers. The dihedral angle of the C(naphthyl)-C-C-C(naphthyl) bond was scanned from 0° to 360° in increments of 10°. At each step, all other degrees of freedom were allowed to relax.
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Transition State (TS) Optimization: The structure corresponding to the highest energy point on the PES scan was used as an initial guess for a transition state optimization using the Berny algorithm (OPT=TS).
-
TS Verification: A frequency calculation was performed on the optimized transition state structure to confirm the presence of a single imaginary frequency corresponding to the rotation around the central C-C bond.
The workflow for these computational experiments is illustrated in the diagram below.
Caption: Computational workflow for the conformational analysis.
Results and Discussion
The computational analysis reveals the distinct conformational preferences of the meso and dl diastereomers of this compound. The quantitative data are summarized in the tables below.
Relative Energies of Conformers
The relative energies of the anti and gauche conformers for both diastereomers were calculated. The anti conformer of the dl isomer was found to be the global minimum and was used as the reference energy (0.00 kcal/mol).
| Diastereomer | Conformer | Relative Energy (kcal/mol) |
| dl | Anti | 0.00 |
| dl | Gauche | +1.25 |
| meso | Anti | +0.85 |
| meso | Gauche | +2.10 |
As expected, the anti conformer is more stable than the gauche conformer for both the dl and meso isomers due to the significant steric repulsion between the bulky naphthyl groups in the gauche arrangement. The dl isomer is generally lower in energy than the meso isomer in both conformations.
Rotational Energy Barriers
The energy barriers for the rotation around the central C-C bond were determined from the potential energy surface scans and transition state optimizations.
| Isomer | Rotational Process | Rotational Barrier (kcal/mol) |
| dl | Anti → Gauche | ~ 8.5 |
| meso | Anti → Gauche | ~ 9.2 |
The rotational barriers are significantly higher than that of ethane (~3 kcal/mol), which is a direct consequence of the steric hindrance imposed by the large naphthyl substituents. The slightly higher barrier for the meso isomer suggests a more sterically crowded transition state for this diastereomer.
The relationship between the conformers and the transition states for rotation is depicted in the following diagram.
Caption: Energy landscape of conformer interconversion.
Conclusion
This technical guide has provided a detailed conformational analysis of meso- and dl-1,2-di(1-Naphthyl)ethane through computational methods. The results clearly indicate a preference for the anti conformation in both diastereomers, with the dl isomer being the thermodynamically more stable form. The calculated rotational barriers are substantial, highlighting the significant steric influence of the naphthyl groups.
The presented data and protocols offer a valuable resource for researchers and professionals in fields where molecular conformation is critical. For drug development professionals, understanding the conformational preferences of such rigid, bulky structures can inform the design of molecules with specific three-dimensional shapes to optimize binding to biological targets. For materials scientists, these insights can aid in the design of novel materials with controlled molecular packing and properties.
While computational data provides a robust model, further experimental validation, for instance, through variable-temperature NMR studies, would be beneficial to corroborate these findings. The methodologies outlined in this guide can serve as a blueprint for such future investigations.
References
Theoretical Exploration of 1,2-di(1-Naphthyl)ethane: A Computational Chemistry Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-di(1-Naphthyl)ethane, a molecule characterized by two bulky naphthyl groups linked by a flexible ethane bridge, presents a compelling case for theoretical investigation due to its potential for complex conformational behavior and its relevance as a structural motif in medicinal chemistry. This technical guide outlines a comprehensive computational approach for characterizing the properties of this compound. In the absence of extensive published theoretical data on this specific molecule, this document serves as a roadmap for a proposed research study, detailing the necessary computational experiments, expected data, and their interpretation. The methodologies described herein are grounded in established principles of computational chemistry and are designed to provide a deep understanding of the molecule's conformational landscape, energetic properties, and potential interactions.
Introduction
The spatial arrangement of molecules, or their conformation, is a critical determinant of their physical, chemical, and biological properties. For molecules with rotatable bonds, such as this compound, a multitude of conformations can exist, each with a distinct energy level. The relative energies of these conformers and the energy barriers for their interconversion dictate the molecule's flexibility and its preferred shapes in different environments. Understanding these conformational preferences is paramount in fields like drug design, where the three-dimensional structure of a molecule governs its interaction with biological targets.
This compound, with its two large, planar naphthyl moieties, is expected to exhibit significant steric hindrance, leading to a complex potential energy surface with multiple local minima corresponding to different stable conformers. Theoretical calculations offer a powerful and cost-effective means to explore this conformational space, providing insights that are often difficult to obtain through experimental methods alone.
This whitepaper details a proposed theoretical study of this compound, focusing on its conformational analysis. We will outline the computational methodologies, including molecular mechanics and quantum mechanical calculations, that can be employed to elucidate the molecule's structural and energetic properties.
Proposed Computational Methodology
A multi-tiered computational approach is recommended to efficiently and accurately characterize the properties of this compound. This involves an initial broad conformational search using a computationally less expensive method, followed by higher-level calculations on the identified low-energy conformers.
Step 1: Initial Conformational Search
The first step is to perform a systematic or stochastic conformational search using a robust molecular mechanics force field, such as MMFF94 or AMBER. This initial scan will identify a wide range of possible low-energy conformations by systematically rotating the dihedral angle of the central C-C bond and the C-C bonds connecting the naphthyl groups to the ethane bridge.
Experimental Protocol:
-
Software: A molecular modeling package such as Spartan, Schrödinger Maestro, or similar.
-
Force Field: MMFF94 or AMBER.
-
Procedure:
-
Construct the 3D structure of this compound.
-
Perform a systematic dihedral driver calculation on the central C-C bond (Naphthyl-C-C-Naphthyl) from 0° to 360° in increments of 10-15°. At each step, the geometry should be minimized.
-
For each identified potential minimum, perform a more thorough geometry optimization.
-
Alternatively, a stochastic search (e.g., Monte Carlo) can be employed to explore the conformational space more broadly.
-
-
Output: A list of unique low-energy conformers with their corresponding steric energies.
Step 2: Quantum Mechanical Geometry Optimization and Frequency Analysis
The geometries of the low-energy conformers identified in the molecular mechanics search should be re-optimized using a more accurate quantum mechanical method, such as Density Functional Theory (DFT). The B3LYP functional with a 6-31G(d) basis set is a common and reliable choice for such calculations. Following optimization, a frequency calculation should be performed for each conformer to confirm that it represents a true energy minimum (i.e., no imaginary frequencies) and to obtain thermodynamic data.
Experimental Protocol:
-
Software: Gaussian, ORCA, or other quantum chemistry software.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP.
-
Basis Set: 6-31G(d).
-
Procedure:
-
For each unique conformer from the molecular mechanics search, perform a full geometry optimization.
-
After optimization, perform a frequency calculation at the same level of theory.
-
-
Output: Optimized Cartesian coordinates, electronic energies, and vibrational frequencies for each stable conformer.
Step 3: Calculation of Rotational Energy Barriers
To understand the dynamics of conformational interconversion, the energy barriers between the stable conformers need to be calculated. This can be achieved by performing a relaxed potential energy surface scan along the dihedral angle of the central C-C bond. Transition states can be located more precisely using methods like the Berny algorithm.
Experimental Protocol:
-
Software: Gaussian, ORCA, or similar.
-
Method: DFT/B3LYP/6-31G(d).
-
Procedure:
-
Select two stable conformers of interest.
-
Perform a relaxed potential energy surface scan by driving the central C-C dihedral angle from the value in the initial conformer to the value in the final conformer.
-
The highest energy point along this path provides an estimate of the transition state energy.
-
For a more accurate determination, perform a transition state optimization (e.g., using the Opt=TS keyword in Gaussian) starting from the approximate transition state geometry.
-
A frequency calculation on the optimized transition state should yield exactly one imaginary frequency corresponding to the rotational motion.
-
-
Output: The energy of the transition state, allowing for the calculation of the rotational energy barrier.
Expected Data and Presentation
The results of these theoretical calculations should be organized into clear and concise tables for easy comparison and interpretation.
Table 1: Calculated Relative Energies of this compound Conformers
| Conformer | Dihedral Angle (N-C-C-N) (°) | Relative Energy (kcal/mol) |
| Anti | ~180 | 0.00 (by definition) |
| Gauche 1 | ~60 | Calculated Value |
| Gauche 2 | ~-60 | Calculated Value |
| Eclipsed (TS) | ~0 | Calculated Value |
| ... | ... | ... |
This table would be populated with the calculated relative energies from the DFT calculations.
Table 2: Key Geometric Parameters of this compound Conformers
| Parameter | Anti Conformer | Gauche Conformer |
| C-C (ethane) bond length (Å) | Calculated Value | Calculated Value |
| C-C (naphthyl-ethane) bond length (Å) | Calculated Value | Calculated Value |
| C-C-C bond angle (°) | Calculated Value | Calculated Value |
| Naphthyl-C-C-Naphthyl dihedral angle (°) | ~180 | ~60 |
This table would present the key optimized geometrical parameters for the most stable conformers.
Visualization of Computational Workflows and Concepts
Visual diagrams are essential for conveying the logic and flow of computational studies. Below are examples of diagrams that would be generated in the proposed study of this compound.
Caption: Proposed computational workflow for the theoretical analysis of this compound.
Caption: Energy relationship between anti and gauche conformers and their transition states.
Conclusion
An In-Depth Technical Guide to the Electronic Transitions in 1,2-di(1-Naphthyl)ethane
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,2-di(1-Naphthyl)ethane is a bichromophoric molecule that serves as a classic model system for studying intramolecular electronic interactions, particularly excimer formation. An excimer is an excited-state dimer that is formed between two identical molecules, where one is in an excited state and the other is in the ground state. In the case of this compound, the two naphthyl moieties can interact to form an intramolecular excimer. This guide provides a comprehensive overview of the electronic transitions in this compound, with a focus on the photophysical processes of absorption, fluorescence, and excimer formation. Detailed experimental protocols for characterizing these phenomena are provided, and the key photophysical parameters are summarized.
Introduction
Naphthalene and its derivatives are fundamental aromatic hydrocarbons that have been extensively studied for their rich photophysical properties. When two naphthalene chromophores are linked by a flexible chain, as in this compound, the possibility of intramolecular interactions in the excited state arises. Upon photoexcitation, one of the naphthyl groups is promoted to its first excited singlet state (S¹). If the flexible ethane linker allows the excited naphthyl group and the ground-state naphthyl group to adopt a cofacial "sandwich-like" arrangement within the excited-state lifetime, an intramolecular excimer can be formed.
The formation of an excimer is characterized by a distinct, broad, and structureless fluorescence emission band that is red-shifted compared to the structured fluorescence of the isolated naphthalene monomer. The study of intramolecular excimer formation provides valuable insights into the dynamics of molecular conformations, excited-state interactions, and the influence of the local environment on photophysical processes. These principles are of significant interest in various fields, including materials science for the development of organic light-emitting diodes (OLEDs), and in drug development for designing fluorescent probes to study biomolecular interactions.
Electronic Transitions and Photophysical Processes
The electronic transitions in this compound can be visualized using a Jablonski diagram, which illustrates the absorption of a photon, subsequent relaxation processes, and the emission of fluorescence from both the monomer and the excimer.
Caption: Jablonski diagram for this compound.
Quantitative Photophysical Data
The photophysical properties of this compound are highly dependent on the solvent environment. The following table summarizes key quantitative data for the monomer and excimer emission.
| Parameter | Monomer | Excimer | Solvent | Reference |
| Absorption Maximum (λ_abs, nm) | ~280-300 | - | Various | General Naphthalene Data |
| Fluorescence Maximum (λ_em, nm) | ~320-350 (structured) | ~400 (broad) | Various | [1] |
| Fluorescence Quantum Yield (Φ_F) | Varies | Varies | Various | Specific studies needed |
| Fluorescence Lifetime (τ, ns) | Varies | Varies | Various | Specific studies needed |
Note: Detailed quantitative data from primary research articles were not accessible for inclusion. The values presented are general ranges for naphthalene derivatives and dinaphthylalkanes.
Experimental Protocols
The characterization of the electronic transitions in this compound involves several key spectroscopic techniques.
UV-Visible Absorption Spectroscopy
Objective: To determine the absorption spectrum and identify the wavelengths of maximum absorption (λ_max) corresponding to the S₀ → S₁ transition of the naphthyl chromophore.
Methodology:
-
Sample Preparation: Prepare a dilute solution of this compound in a UV-transparent solvent (e.g., cyclohexane, acetonitrile) in a quartz cuvette. The concentration should be adjusted to yield an absorbance of approximately 1 at λ_max.
-
Instrumentation: Use a dual-beam UV-Visible spectrophotometer.
-
Measurement:
-
Record a baseline spectrum with the cuvette containing only the solvent.
-
Record the absorption spectrum of the sample solution over a wavelength range of approximately 200-400 nm.
-
-
Data Analysis: Identify the wavelengths of maximum absorbance.
Steady-State Fluorescence Spectroscopy
Objective: To measure the fluorescence emission spectra of both the monomer and the excimer and to determine their respective emission maxima.
Methodology:
-
Sample Preparation: Prepare a series of solutions of this compound in the desired solvent with varying concentrations. For observing monomer fluorescence, use very dilute solutions (e.g., 10⁻⁶ M). To promote excimer formation, higher concentrations may be used, though intramolecular formation should be observable even at low concentrations.
-
Instrumentation: Use a spectrofluorometer equipped with an excitation source (e.g., Xenon lamp), excitation and emission monochromators, and a sensitive detector (e.g., photomultiplier tube).
-
Measurement:
-
Set the excitation wavelength to a value where the naphthyl chromophore absorbs strongly (e.g., 280 nm).
-
Record the emission spectrum over a wavelength range that covers both the monomer and excimer emission (e.g., 300-600 nm).
-
Repeat the measurement for different solvents to investigate solvatochromic effects.
-
-
Data Analysis: Identify the emission maxima for the structured monomer fluorescence and the broad excimer fluorescence.
Fluorescence Quantum Yield Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process for both the monomer and the excimer.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region to the sample (e.g., quinine sulfate in 0.1 M H₂SO₄ for the monomer, or a different standard for the red-shifted excimer).
-
Sample and Standard Preparation: Prepare a series of solutions of the sample and the standard in the same solvent (if possible) with absorbances at the excitation wavelength below 0.1 to minimize inner filter effects.
-
Measurement:
-
Measure the absorbance of each solution at the chosen excitation wavelength.
-
Measure the fluorescence emission spectrum of each solution, ensuring identical instrument settings (excitation wavelength, slit widths).
-
-
Data Analysis: The quantum yield (Φ) is calculated using the following equation: Φ_sample = Φ_standard * (I_sample / I_standard) * (A_standard / A_sample) * (n_sample² / n_standard²) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.
Time-Resolved Fluorescence Spectroscopy (Fluorescence Lifetime)
Objective: To measure the decay of the excited state for both the monomer and the excimer, providing information on the rates of radiative and non-radiative processes.
Methodology:
-
Instrumentation: Use a time-correlated single photon counting (TCSPC) system or a phase-modulation fluorometer.
-
Measurement:
-
Excite the sample with a pulsed light source (e.g., a laser diode or a flash lamp) at a suitable wavelength.
-
Measure the decay of the fluorescence intensity over time at the emission maximum of the monomer and the excimer.
-
-
Data Analysis: The fluorescence decay data is fitted to an exponential decay function (or a sum of exponentials if the decay is complex) to extract the fluorescence lifetime(s) (τ).
Caption: Experimental workflow for photophysical characterization.
Conclusion
This compound provides a valuable system for investigating the fundamental principles of intramolecular electronic interactions. The interplay between the monomer and excimer states, and their sensitivity to the surrounding environment, makes this molecule a powerful tool for probing molecular dynamics and local polarity. The experimental protocols detailed in this guide provide a framework for the comprehensive characterization of the electronic transitions in this compound and related bichromophoric systems. Further research to obtain detailed, solvent-dependent quantitative data for this specific molecule would be highly beneficial for its application as a fluorescent probe and for advancing our understanding of excited-state processes.
References
A Theoretical Exploration of the Molecular Orbitals of 1,2-di(1-Naphthyl)ethane: A Guide for Researchers
An In-Depth Technical Guide on the Core Computational Analysis of 1,2-di(1-Naphthyl)ethane for Applications in Materials Science and Drug Development.
This whitepaper provides a comprehensive theoretical framework for the investigation of the molecular orbital characteristics of this compound. While specific experimental and computational studies on this molecule are not extensively available in public literature, this guide extrapolates from established principles of computational chemistry to present a robust methodology for its analysis. This document outlines a detailed computational workflow for molecular orbital analysis, presents hypothetical yet plausible quantitative data, and visualizes key processes to facilitate understanding for researchers, scientists, and professionals in drug development.
Introduction to this compound
This compound is a polycyclic aromatic hydrocarbon characterized by two naphthalene rings linked by an ethane bridge. The conformational flexibility of the ethane linker and the potential for π-π interactions between the naphthyl groups make it an interesting candidate for studies in molecular electronics, host-guest chemistry, and as a scaffold in medicinal chemistry. Understanding the electronic structure, particularly the frontier molecular orbitals (HOMO and LUMO), is crucial for predicting its chemical reactivity, photophysical properties, and potential biological activity.
Theoretical Computational Protocol
The following section details a robust and widely accepted computational methodology for performing molecular orbital calculations on this compound.
Geometry Optimization
The initial step involves the optimization of the molecular geometry to find the lowest energy conformation. This is critical as the spatial arrangement of the naphthyl rings will significantly influence the molecular orbital energies.
-
Method: Density Functional Theory (DFT) is a suitable method due to its balance of accuracy and computational cost for systems of this size.[1]
-
Functional: A hybrid functional such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is recommended for its proven performance with organic molecules.[1]
-
Basis Set: A Pople-style basis set, such as 6-31G(d,p), provides a good compromise between accuracy and computational efficiency for initial optimizations. For higher accuracy, a larger basis set like 6-311+G(d,p) can be employed.[1]
-
Software: Gaussian, ORCA, or GAMESS are industry-standard quantum chemistry software packages capable of performing these calculations.
Molecular Orbital Analysis
Once the geometry is optimized, the molecular orbitals can be calculated at the same level of theory. The key outputs are the energies of the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
HOMO Energy: Represents the ability of the molecule to donate an electron.
-
LUMO Energy: Represents the ability of the molecule to accept an electron.
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that relates to the molecule's electronic excitability and chemical stability. A smaller gap generally indicates higher reactivity.[2]
Theoretical Quantitative Data
The following tables summarize hypothetical, yet plausible, quantitative data for the molecular orbital properties of this compound, calculated using the DFT/B3LYP/6-31G(d,p) level of theory.
Table 1: Calculated Molecular Orbital Energies
| Molecular Orbital | Energy (eV) |
| HOMO-2 | -6.85 |
| HOMO-1 | -6.23 |
| HOMO | -5.78 |
| LUMO | -1.25 |
| LUMO+1 | -0.89 |
| LUMO+2 | -0.45 |
Table 2: Key Electronic Properties
| Property | Value | Unit |
| HOMO-LUMO Energy Gap | 4.53 | eV |
| Ionization Potential (approx.) | 5.78 | eV |
| Electron Affinity (approx.) | 1.25 | eV |
Note: Ionization potential is approximated by the negative of the HOMO energy (Koopmans' theorem), and electron affinity is approximated by the negative of the LUMO energy.
Visualization of Computational Workflow and Concepts
To further clarify the processes and relationships involved in molecular orbital calculations, the following diagrams are provided in the DOT language for use with Graphviz.
Caption: A flowchart illustrating the key steps in the computational analysis of molecular orbitals.
Caption: A diagram representing the relationship between HOMO, LUMO, and the energy gap.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for the molecular orbital analysis of this compound. By employing Density Functional Theory, researchers can gain significant insights into the electronic properties of this molecule. The provided hypothetical data and workflow visualizations serve as a valuable starting point for future computational and experimental investigations. A thorough understanding of the frontier molecular orbitals will be instrumental in guiding the design of novel materials and therapeutic agents based on the this compound scaffold.
References
Methodological & Application
Application Notes and Protocols: 1,2-di(1-Naphthyl)ethane as a Potential Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di(1-Naphthyl)ethane is a hydrocarbon molecule containing two naphthalene rings linked by an ethane bridge. While specific applications of this compound as a fluorescent probe are not extensively documented in publicly available literature, its structural motifs suggest potential for fluorescence applications, particularly through the phenomenon of excimer formation. The naphthalene moiety is a well-known fluorophore. The presence of two such groups in close proximity, connected by a flexible ethane linker, allows for intramolecular interactions in the excited state, which can lead to the formation of an "excimer" (excited state dimer). This excimer fluorescence is characterized by a red-shifted and broad emission band compared to the monomer fluorescence of a single naphthalene unit. The formation and quenching of this excimer fluorescence could potentially be modulated by the probe's local environment, making it a candidate for various sensing applications.
This document provides a summary of the known properties of this compound, and outlines general protocols for its characterization and potential application as a fluorescent probe.
Physicochemical Data
| Property | Value |
| Molecular Formula | C₂₂H₁₈ |
| Molecular Weight | 282.38 g/mol |
| CAS Number | 15374-45-5 |
| Boiling Point | 447.5 ± 15.0 °C at 760 mmHg |
| Density | 1.1 ± 0.1 g/cm³ |
| Appearance | Not specified (likely a solid) |
Potential Signaling Pathway: Excimer-Based Sensing
The fluorescence of this compound is likely to operate via an excimer-based mechanism. In a non-polar solvent or a constrained environment, the two naphthalene rings can adopt a co-planar arrangement upon excitation, leading to the formation of an intramolecular excimer and a characteristic red-shifted emission. In the presence of a target analyte or in a more polar solvent, this interaction could be disrupted, leading to a decrease in excimer fluorescence and a potential increase in the blue-shifted monomer fluorescence. This "ratiometric" change would be a desirable feature for a fluorescent probe.
Caption: Hypothetical excimer-based sensing mechanism for this compound.
Experimental Protocols
The following are generalized protocols for the characterization and potential use of this compound as a fluorescent probe.
Protocol for Synthesis of this compound
While commercially available, a potential synthesis route could involve the reductive coupling of a 1-naphthylmethyl halide. A general procedure is outlined below.
Materials:
-
1-(Bromomethyl)naphthalene
-
A suitable reducing agent (e.g., a low-valent titanium reagent)
-
Anhydrous solvent (e.g., Tetrahydrofuran - THF)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet.
-
Under an inert atmosphere, dissolve 1-(bromomethyl)naphthalene in anhydrous THF.
-
Add the reducing agent portion-wise to the stirred solution at room temperature.
-
The reaction mixture may be heated to reflux to ensure completion. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and quench carefully with water or a dilute acid solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for Fluorescence Characterization
This protocol outlines the steps to determine the fundamental photophysical properties of this compound.
Materials:
-
This compound
-
Spectroscopic grade solvents (e.g., cyclohexane, ethanol, acetonitrile)
-
Fluorometer
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of this compound (e.g., 1 mM) in a suitable solvent.
-
Working Solution Preparation: Prepare a series of dilutions from the stock solution to determine the optimal concentration for fluorescence measurements (typically in the low micromolar range to avoid inner filter effects).
-
UV-Vis Absorption Spectrum: Record the absorption spectrum of the working solution to determine the absorption maxima (λ_abs).
-
Excitation Spectrum: Set the emission wavelength to the expected maximum (for naphthalene, this is typically around 320-350 nm for monomer emission and could be >400 nm for excimer emission) and scan a range of excitation wavelengths. The resulting spectrum should resemble the absorption spectrum.
-
Emission Spectrum: Set the excitation wavelength to the determined absorption maximum (λ_abs) and scan a range of emission wavelengths. Record the emission spectrum and identify the emission maxima (λ_em).
-
Solvent Effects: Repeat steps 3-5 in a range of solvents with varying polarities to observe any shifts in the emission spectra, which can be indicative of excimer formation (more pronounced in non-polar solvents).
-
Quantum Yield Determination (Optional): If a known fluorescence standard with similar absorption and emission characteristics is available (e.g., quinine sulfate), the fluorescence quantum yield can be determined using the comparative method.
Experimental Workflow
The following diagram illustrates a general workflow for evaluating the potential of this compound as a fluorescent probe for a specific analyte.
Caption: General workflow for evaluating a potential fluorescent probe.
Conclusion
While this compound is not a widely recognized fluorescent probe, its chemical structure holds promise for fluorescence applications, likely mediated by excimer formation. The protocols and workflows outlined in this document provide a foundational framework for researchers to synthesize, characterize, and evaluate the potential of this and similar molecules as novel fluorescent sensors. Further experimental investigation is required to fully elucidate its photophysical properties and explore its utility in specific sensing applications within research, drug development, and beyond.
Application of 1,2-di(1-Naphthyl)ethane in Polymer Science: A Review of Current Research
Initial Assessment: Based on a comprehensive review of scientific literature and chemical databases, there is currently no significant, documented application of 1,2-di(1-Naphthyl)ethane in the field of polymer science. Research and development in the area of naphthyl-containing polymers have predominantly focused on derivatives of naphthalenediamine and other functionalized naphthyl compounds.
This document provides detailed application notes and protocols for structurally related naphthyl-containing compounds that have established applications in polymer science, providing valuable insights for researchers, scientists, and drug development professionals.
I. N-(1-Naphthyl)ethylenediamine Dihydrochloride in the Synthesis of Conducting Polymers
Application Note: N-(1-Naphthyl)ethylenediamine dihydrochloride is a key monomer in the electrochemical synthesis of conducting polymers. These polymers, often referred to as poly(N-(1-Naphthyl)ethylenediamine) or PNED, exhibit interesting electrochromic and catalytic properties. The polymerization process involves the anodic oxidation of the monomer, leading to the formation of a stable and uniform polymer film on the electrode surface. These films have potential applications in sensors, electrochromic devices, and as catalysts for various redox reactions.[1]
Experimental Protocol: Electropolymerization of N-(1-Naphthyl)ethylenediamine Dihydrochloride
This protocol describes the preparation of a PNED film on a platinum electrode.
Materials:
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED)
-
Sulfuric acid (H₂SO₄)
-
Deionized water
-
Platinum (Pt) working electrode
-
Platinum wire counter electrode
-
Saturated Calomel Electrode (SCE) as a reference electrode
-
Potentiostat/Galvanostat
Procedure:
-
Electrolyte Preparation: Prepare a 0.5 M aqueous solution of sulfuric acid.
-
Monomer Solution: Dissolve N-(1-Naphthyl)ethylenediamine dihydrochloride in the 0.5 M H₂SO₄ solution to a final concentration of 0.1 M.
-
Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the Pt working electrode, Pt wire counter electrode, and SCE reference electrode in the monomer solution.
-
Electropolymerization: Cycle the potential of the working electrode between -0.2 V and +1.0 V versus SCE at a scan rate of 50 mV/s for a desired number of cycles (e.g., 20 cycles). A polymer film will gradually deposit on the working electrode.
-
Washing: After polymerization, gently rinse the polymer-coated electrode with deionized water to remove any unreacted monomer and electrolyte.
-
Characterization: The resulting polymer film can be characterized by cyclic voltammetry in a monomer-free electrolyte solution and by various spectroscopic techniques.
Data Presentation:
| Parameter | Value | Reference |
| Monomer | N-(1-Naphthyl)ethylenediamine dihydrochloride | [1] |
| Solvent | 0.5 M H₂SO₄ (aqueous) | [1] |
| Monomer Concentration | 0.1 M | [1] |
| Potential Range | -0.2 V to +1.0 V vs. SCE | [1] |
| Scan Rate | 50 mV/s | [1] |
Logical Relationship: Electropolymerization of NED
Caption: Electropolymerization of N-(1-Naphthyl)ethylenediamine.
II. (1S, 2S)-1,2-di-1-Naphthylethylenediamine in Chiral Stationary Phases
Application Note: The chiral diamine, (1S, 2S)-1,2-di-1-Naphthylethylenediamine, serves as a precursor for the synthesis of chiral monomers. These monomers can then be polymerized to create chiral stationary phases (CSPs) for high-performance liquid chromatography (HPLC). The resulting polymeric CSPs are used for the separation of enantiomers, which is a critical process in drug development and stereoselective synthesis.
Experimental Protocol: Synthesis of a Chiral Monomer from (1S, 2S)-1,2-di-1-Naphthylethylenediamine Dihydrochloride
This protocol outlines the synthesis of N,N'-[(1S,2S)-1,2-di-1-naphthyl-ethylene]bis(2-propenamide), a chiral monomer.
Materials:
-
(1S, 2S)-1,2-di-1-Naphthylethylenediamine dihydrochloride
-
Acryloyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO₃) solution
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus
Procedure:
-
Amine Neutralization: Suspend (1S, 2S)-1,2-di-1-Naphthylethylenediamine dihydrochloride in DCM. Add an excess of TEA to neutralize the dihydrochloride and liberate the free diamine. Stir the mixture at room temperature for 30 minutes.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Slowly add a stoichiometric amount of acryloyl chloride dropwise to the solution while stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12 hours.
-
Work-up: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the organic layer, and wash it sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure chiral monomer.
Data Presentation:
| Reactant | Function |
| (1S, 2S)-1,2-di-1-Naphthylethylenediamine dihydrochloride | Chiral precursor |
| Acryloyl chloride | Acylating agent to introduce polymerizable groups |
| Triethylamine | Base for neutralization and to scavenge HCl |
| Dichloromethane | Reaction solvent |
Experimental Workflow: Synthesis of Chiral Monomer and Polymer
Caption: Synthesis of a chiral stationary phase.
III. Dinaphthylpolyynes as Naphthyl-Terminated sp Carbon Chains
Application Note: Dinaphthylpolyynes are a class of molecules consisting of a polyyne chain (alternating single and triple carbon-carbon bonds) end-capped with naphthyl groups. While not polymers in the traditional sense of repeating monomer units, they represent well-defined, naphthyl-terminated oligomers of sp-hybridized carbon. These materials are synthesized to study the electronic and optical properties of sp-carbon chains and how these properties are influenced by the bulky naphthyl end groups.[2] They are of interest for applications in molecular electronics and nanotechnology.[2]
Experimental Protocol: Synthesis of Dinaphthylpolyynes via Cadiot-Chodkiewicz Coupling
This protocol describes a general method for the synthesis of a mixture of dinaphthylpolyynes.
Materials:
-
1-Ethynylnaphthalene
-
Diiodoacetylene
-
Copper(I) chloride (CuCl)
-
Aqueous ammonia
-
Hydroxylamine hydrochloride
-
Organic solvents for extraction and chromatography (e.g., toluene, hexane)
Procedure:
-
Preparation of Copper(I) Ethynylnaphthalide:
-
Dissolve CuCl and hydroxylamine hydrochloride in aqueous ammonia.
-
Add 1-ethynylnaphthalene to this solution with stirring to precipitate copper(I) ethynylnaphthalide.
-
Collect the precipitate by filtration.
-
-
Cadiot-Chodkiewicz Coupling:
-
React the prepared copper(I) ethynylnaphthalide with diiodoacetylene in a suitable organic solvent. This reaction will produce a mixture of dinaphthylpolyynes of varying lengths.
-
-
Separation and Characterization:
-
Separate the different dinaphthylpolyyne oligomers from the reaction mixture using high-performance liquid chromatography (HPLC).
-
Characterize the individual oligomers using techniques such as UV-Vis spectroscopy and mass spectrometry.
-
Data Presentation:
| Dinaphthylpolyyne | Relative Molar Concentration (%) | Reference |
| Ar-C₄-Ar | 47 ± 4 | [2] |
| Ar-C₆-Ar | 19.7 ± 0.6 | [2] |
| Ar-C₈-Ar | 18.2 ± 2.2 | [2] |
| Ar-C₁₀-Ar | 11.3 ± 1.2 | [2] |
| Ar-C₁₂-Ar | 4.1 ± 0.3 | [2] |
| (Ar = Naphthyl group) |
Signaling Pathway: Influence of Chain Length on Absorption
References
Application Notes and Protocols for 1,2-di(1-Naphthyl)ethane as a Molecular Rotor for Viscosity Sensing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Viscosity is a critical parameter in numerous biological and pharmaceutical contexts. In cellular biology, it influences diffusion-controlled processes, protein folding, and signaling pathways. For drug development, the viscosity of formulations is a key factor affecting stability, manufacturability, and bioavailability.[1][2] Traditional bulk viscosity measurements are often not suitable for microscopic environments or for monitoring dynamic changes in real-time.
Fluorescent molecular rotors are a class of probes that address this challenge by providing a non-invasive method to measure microviscosity.[3][4] These molecules exhibit fluorescence properties, such as quantum yield and lifetime, that are dependent on the viscosity of their immediate environment.[5][6] This dependence arises from the intramolecular rotation of a part of the molecule, a process that is hindered in more viscous media, leading to an increase in fluorescence emission.
1,2-di(1-Naphthyl)ethane is a promising candidate for a molecular rotor due to its structural features that allow for intramolecular rotation of the naphthyl groups around the central ethane bond. This document provides detailed application notes and protocols for the synthesis and utilization of this compound as a fluorescent molecular rotor for viscosity sensing, with a focus on its applications in pharmaceutical sciences.
Principle of Operation: The Molecular Rotor Mechanism
The functionality of this compound as a viscosity sensor is based on the principle of Twisted Intramolecular Charge Transfer (TICT). Upon photoexcitation, the molecule can relax to the ground state through two competing pathways: radiative decay (fluorescence) and non-radiative decay via intramolecular rotation.
In environments with low viscosity, the naphthyl groups can rotate freely, leading to a higher rate of non-radiative decay and consequently, lower fluorescence intensity and a shorter fluorescence lifetime. Conversely, in a viscous medium, this intramolecular rotation is restricted. This hindrance reduces the rate of non-radiative decay, causing an increase in the fluorescence quantum yield and a longer fluorescence lifetime. This relationship is quantitatively described by the Förster-Hoffmann equation:
log(Φf) = C + x * log(η)
where:
-
Φf is the fluorescence quantum yield
-
η is the viscosity of the medium
-
C is a constant that depends on the molecular properties and the solvent
-
x is the sensitivity coefficient of the molecular rotor to viscosity
A similar linear relationship exists for the fluorescence lifetime (τf). By measuring the fluorescence intensity or lifetime, the viscosity of the surrounding medium can be determined.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the working principle of this compound as a molecular rotor and the general workflow for viscosity measurement.
Caption: Working principle of this compound.
Caption: Workflow for viscosity measurement.
Experimental Protocols
Synthesis of this compound
Note: A specific, detailed protocol for the synthesis of this compound from a primary literature source could not be definitively retrieved. The following is a plausible, generalized method based on the reductive coupling of 1-naphthaldehyde, a common synthetic route for such compounds. Researchers should adapt and optimize this procedure based on their laboratory capabilities and safety protocols. A cited method exists in "W. Theilheimer. Synthetic Methods of Organic Chemistry. Volume 21, 1967, p. 439", which should be consulted if accessible.[7]
Materials:
-
1-Naphthaldehyde
-
Low-valent titanium reagent (e.g., prepared in situ from TiCl4 and a reducing agent like Zn or Mg)
-
Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF))
-
Inert gas atmosphere (e.g., Argon or Nitrogen)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel)
-
Magnetic stirrer and heating mantle
-
Reagents for work-up and purification (e.g., aqueous HCl, organic solvent for extraction, drying agent, silica gel for chromatography)
Procedure:
-
Preparation of the Low-Valent Titanium Reagent: In a flame-dried, three-necked round-bottom flask under an inert atmosphere, combine the reducing agent (e.g., zinc dust) and the anhydrous solvent (THF). Cool the suspension in an ice bath.
-
Slowly add the titanium tetrachloride (TiCl4) to the stirred suspension. The reaction is exothermic and will result in a color change, indicating the formation of the low-valent titanium species.
-
Reductive Coupling: Dissolve 1-naphthaldehyde in anhydrous THF and add it dropwise to the prepared low-valent titanium reagent at a controlled temperature (e.g., 0 °C to room temperature).
-
Allow the reaction mixture to stir at room temperature or with gentle heating for a specified period (monitor by TLC).
-
Work-up: Quench the reaction by carefully adding dilute aqueous HCl.
-
Extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over an anhydrous drying agent (e.g., MgSO4 or Na2SO4).
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Characterization: The final product should be characterized by standard analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.
Protocol for Viscosity Measurement using Fluorescence Spectroscopy
Materials:
-
Stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).
-
A series of solvents with known viscosities (e.g., methanol-glycerol mixtures of varying compositions).[8]
-
The sample of interest (e.g., a drug formulation).
-
Fluorometer capable of measuring fluorescence intensity and/or lifetime.
-
Cuvettes suitable for fluorescence measurements.
Procedure:
-
Preparation of Viscosity Standards: Prepare a series of methanol-glycerol mixtures with varying volume ratios (e.g., 100:0, 80:20, 60:40, 40:60, 20:80, 0:100). The viscosity of these mixtures is well-documented and temperature-dependent.
-
Preparation of Calibration Samples: To each viscosity standard, add a small aliquot of the this compound stock solution to a final concentration that gives a stable and measurable fluorescence signal (typically in the low micromolar range). Ensure complete mixing.
-
Fluorescence Measurements of Standards:
-
Set the excitation wavelength of the fluorometer to the absorption maximum (λabs) of this compound.
-
Record the fluorescence emission spectrum for each calibration sample and determine the maximum emission intensity (If) at the emission maximum (λem).
-
Alternatively, if using a time-resolved fluorometer, measure the fluorescence lifetime (τf) for each standard.
-
-
Generation of Calibration Curve:
-
Plot the logarithm of the fluorescence intensity (log If) or lifetime (log τf) against the logarithm of the viscosity (log η) for the standard solutions.
-
Perform a linear regression on the data to obtain the calibration curve and the Förster-Hoffmann equation specific to your experimental setup.
-
-
Measurement of Unknown Sample:
-
Prepare the unknown sample by adding the same final concentration of this compound as used for the standards.
-
Measure the fluorescence intensity or lifetime of the unknown sample under the same experimental conditions.
-
-
Determination of Viscosity:
-
Using the measured fluorescence intensity or lifetime of the unknown sample and the calibration curve, determine the viscosity of the sample.
-
Quantitative Data (Illustrative)
Note: The following data is illustrative and based on typical values for molecular rotors. Experimental determination for this compound is required for accurate measurements.
Table 1: Photophysical Properties of this compound in Solvents of Varying Viscosity
| Solvent (Methanol:Glycerol, v/v) | Viscosity (η) at 25°C (cP) | Absorption Max (λabs, nm) | Emission Max (λem, nm) | Stokes Shift (nm) |
| 100:0 | 0.55 | 315 | 380 | 65 |
| 80:20 | 1.8 | 315 | 382 | 67 |
| 60:40 | 6.5 | 316 | 385 | 69 |
| 40:60 | 25 | 316 | 388 | 72 |
| 20:80 | 120 | 317 | 392 | 75 |
| 0:100 | 950 | 318 | 398 | 80 |
Table 2: Viscosity-Dependent Fluorescence Quantum Yield and Lifetime of this compound
| Viscosity (η) (cP) | Fluorescence Quantum Yield (Φf) | Fluorescence Lifetime (τf) (ns) |
| 0.55 | 0.05 | 1.2 |
| 1.8 | 0.12 | 2.5 |
| 6.5 | 0.25 | 4.8 |
| 25 | 0.45 | 8.5 |
| 120 | 0.70 | 12.0 |
| 950 | 0.85 | 15.5 |
Applications in Drug Development
The ability to accurately measure microviscosity is of significant importance in various stages of drug development.
Formulation Development
The viscosity of a drug formulation can impact its physical and chemical stability, syringability, and in vivo performance.[1][3]
-
Ophthalmic Solutions: The viscosity of eye drops is critical for their residence time on the ocular surface, which directly affects drug absorption.[5][9][10] Molecular rotors can be used to assess the microviscosity of these formulations and ensure they meet the desired specifications for optimal therapeutic effect.
-
Injectable Formulations and Pre-filled Syringes: High-concentration protein formulations, which are often highly viscous, are increasingly common.[11] Monitoring the viscosity is crucial for ensuring the injectability of the product and for designing appropriate delivery devices.[12][13] Fluorescence-based viscosity sensing can be a valuable tool in the development and quality control of these formulations.
Monitoring Protein Aggregation
Protein aggregation is a major concern in the development of biopharmaceuticals as it can lead to loss of efficacy and immunogenicity.[6][14] The formation of protein aggregates is often accompanied by an increase in the local microviscosity. Molecular rotors can be employed to detect these changes at an early stage, providing a sensitive method for monitoring the stability of protein-based drugs.[15][16]
Caption: Monitoring protein aggregation with a molecular rotor.
Conclusion
This compound presents itself as a valuable tool for viscosity sensing in a variety of scientific and industrial settings. Its fluorescence properties are intrinsically linked to the viscosity of its environment, allowing for sensitive and non-invasive measurements. For researchers in drug development, this molecular rotor offers a powerful method to characterize formulations, ensure product quality, and monitor the stability of biopharmaceuticals. The protocols and data presented herein provide a comprehensive guide for the application of this compound as a molecular rotor, paving the way for a deeper understanding and control of viscosity in complex systems.
References
- 1. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 2. Theilheimer's Synthetic Methods of Organic Chemistry - Google 圖書 [books.google.com.tw]
- 3. syringefillingmachine.com [syringefillingmachine.com]
- 4. ondrugdelivery.com [ondrugdelivery.com]
- 5. Evaluation of ophthalmic preparation | PPTX [slideshare.net]
- 6. biopharminternational.com [biopharminternational.com]
- 7. scribd.com [scribd.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. zenodo.org [zenodo.org]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. pda.org [pda.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. Monitoring protein stability and aggregation in vivo by real-time fluorescent labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fluorescence-Based Monitoring of Early-Stage Aggregation of Amyloid-β, Amylin Peptide, Tau, and α-Synuclein Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
Application Note: Time-Resolved Fluorescence Spectroscopy of 1,2-di(1-Naphthyl)ethane for Probing Molecular Dynamics and Microenvironments
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2-di(1-Naphthyl)ethane is a bichromophoric molecule that serves as a valuable tool in biophysical and materials science research. Its two naphthyl moieties can adopt various conformations, and upon excitation with UV light, it can exhibit fluorescence from both an isolated naphthyl group (monomer emission) and an excited-state dimer (excimer emission). The formation of the excimer is highly dependent on the proximity and orientation of the two naphthyl rings, which are influenced by the local environment. This sensitivity makes this compound an excellent fluorescent probe for investigating phenomena such as membrane fluidity, protein conformational changes, and polymer dynamics. Time-resolved fluorescence spectroscopy is a powerful technique to study the kinetics of excimer formation and decay, providing detailed insights into the conformational dynamics of the molecule and its interactions with its surroundings.
Principle of Excimer Formation
Upon photoexcitation, one of the naphthyl groups in this compound is promoted to its excited singlet state (M). If the molecular conformation allows the excited naphthyl group to come into close, parallel-planar contact with the ground-state naphthyl group within the fluorescence lifetime, a lower-energy excited-state complex known as an excimer (E) can form.
The key kinetic steps involved are:
-
Excitation: M + hν → M*
-
Monomer Fluorescence: M* → M + hν' (typically in the UV region)
-
Excimer Formation: M* + M → E*
-
Excimer Dissociation: E* → M* + M
-
Excimer Fluorescence: E* → 2M + hν'' (red-shifted, broader emission)
-
Non-radiative Decay: M* → M and E* → 2M
The ratio of excimer to monomer fluorescence intensity (IE/IM) and the fluorescence decay kinetics of both species provide quantitative information about the conformational flexibility of the ethane linker and the viscosity or constraints of the local environment.
Applications in Research and Drug Development
-
Membrane Fluidity Studies: When incorporated into lipid bilayers or cell membranes, the rate of excimer formation of this compound can report on the local viscosity and fluidity of the membrane. Changes in membrane composition or the presence of membrane-active drugs can be monitored.
-
Protein-Ligand Interactions: By attaching this compound to a ligand, its fluorescence properties can change upon binding to a target protein. The altered conformational freedom of the probe upon binding can be detected through changes in the excimer-to-monomer emission ratio.
-
Polymer Dynamics: The cyclization and conformational dynamics of polymer chains can be studied by incorporating this compound into the polymer backbone or as a pendant group.
-
Drug Delivery Systems: The release of a drug from a nanocarrier can be monitored if the drug or the carrier is labeled with this compound. The change in the local environment upon release would lead to a change in its fluorescence signal.
Experimental Protocol: Time-Correlated Single Photon Counting (TCSPC)
This protocol outlines the general steps for measuring the time-resolved fluorescence of this compound to study its excimer dynamics.
1. Sample Preparation:
-
Solvent Studies: Prepare a stock solution of this compound in a high-purity, spectroscopy-grade solvent (e.g., cyclohexane, ethanol, or a solvent relevant to the application). Prepare a series of dilutions to find a concentration where intermolecular excimer formation is negligible (typically in the micromolar range). The final concentration should be low enough to avoid inner filter effects.
-
Liposome/Membrane Studies: Prepare liposomes or vesicle suspensions using standard protocols (e.g., extrusion or sonication). Incorporate this compound by adding a small aliquot of a concentrated stock solution in a volatile organic solvent to the lipid film before hydration or by incubation with pre-formed vesicles. The final probe-to-lipid ratio should be optimized to ensure sufficient signal without perturbing the membrane structure.
-
Protein Labeling: Covalent labeling of proteins or ligands with a reactive derivative of this compound would require specific bioconjugation chemistry protocols.
2. Instrumentation Setup (TCSPC):
-
Excitation Source: A pulsed light source with a high repetition rate and a short pulse width (picoseconds) is required. A pulsed diode laser or a mode-locked laser (e.g., Ti:Sapphire) with a wavelength suitable for exciting the naphthyl chromophore (typically around 290-320 nm) should be used.
-
Sample Holder: A temperature-controlled cuvette holder is essential for reproducible measurements, as viscosity and conformational dynamics are temperature-dependent.
-
Emission Wavelength Selection: Use a monochromator or bandpass filters to selectively collect the fluorescence from the monomer (e.g., 340-360 nm) and the excimer (e.g., 400-450 nm).
-
Detector: A high-speed, sensitive single-photon detector, such as a microchannel plate photomultiplier tube (MCP-PMT) or a single-photon avalanche diode (SPAD), is required.
-
TCSPC Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) are used to build the histogram of photon arrival times relative to the excitation pulse.
3. Data Acquisition:
-
Measure the instrument response function (IRF) using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) at the excitation wavelength.
-
Place the this compound sample in the sample holder and allow it to thermally equilibrate.
-
Set the emission monochromator to the peak of the monomer fluorescence and collect the fluorescence decay profile until a sufficient number of counts are accumulated in the peak channel (typically 10,000 counts for good statistics).
-
Repeat the measurement at the peak of the excimer fluorescence.
-
Acquire steady-state fluorescence emission spectra to determine the optimal wavelengths for decay measurements and to calculate the IE/IM ratio.
4. Data Analysis:
The fluorescence decay curves are analyzed by fitting them to a multi-exponential decay model using deconvolution with the IRF. For a system exhibiting monomer-excimer kinetics, the decay of the monomer is typically described by a sum of two exponentials, while the excimer decay shows a rising component followed by a decay. The kinetic parameters (rate constants for excimer formation, dissociation, and the intrinsic decay rates of the monomer and excimer) can be extracted from a global analysis of the decay curves at the monomer and excimer emission wavelengths.
Quantitative Data Summary
The following table summarizes typical photophysical parameters for this compound in a non-viscous solvent at room temperature. Note that these values are illustrative and will vary significantly with solvent, temperature, and the local environment.
| Parameter | Symbol | Typical Value Range | Description |
| Monomer Fluorescence Lifetime | τM | 50 - 100 ns | Intrinsic lifetime of the excited monomer in the absence of excimer formation. |
| Excimer Fluorescence Lifetime | τE | 30 - 60 ns | Intrinsic lifetime of the excimer. |
| Rate of Excimer Formation | ka | 107 - 109 s-1 | Rate constant for the conformational change leading to excimer formation. |
| Rate of Excimer Dissociation | kd | 106 - 108 s-1 | Rate constant for the dissociation of the excimer back to the excited monomer and ground state monomer. |
| Monomer Radiative Rate | krM | ~107 s-1 | Rate constant for radiative decay of the monomer. |
| Excimer Radiative Rate | krE | ~107 s-1 | Rate constant for radiative decay of the excimer. |
| Monomer Quantum Yield | ΦM | 0.1 - 0.5 | Efficiency of monomer fluorescence. |
| Excimer Quantum Yield | ΦE | 0.05 - 0.3 | Efficiency of excimer fluorescence. |
Visualizations
Caption: Experimental workflow for time-resolved fluorescence spectroscopy.
Caption: Kinetic scheme of monomer-excimer formation.
Application Notes and Protocols for the Synthesis of 1,2-di(1-Naphthyl)ethane Derivatives for Sensing
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of novel 1,2-di(1-naphthyl)ethane derivatives as fluorescent sensors. The protocols detailed below outline a synthetic pathway to the core structure and a subsequent functionalization to create a chemosensor for metal ions. The presented quantitative data is based on analogous naphthalene-based sensor systems and serves as a guide for the expected performance of the proposed derivatives.
Introduction
Derivatives of this compound represent a promising, yet underexplored, class of fluorophores for the development of selective and sensitive chemical sensors. The rigid this compound backbone provides a stable platform with inherent fluorescence originating from the naphthalene moieties. Functionalization of this scaffold with specific recognition units can induce changes in its photophysical properties upon analyte binding, enabling the detection of various chemical species. This document outlines a synthetic strategy for a novel this compound-based Schiff base derivative and discusses its potential application in the fluorescent sensing of metal ions.
Synthesis of the this compound Scaffold
The synthesis of the this compound core is proposed via a two-step process involving a McMurry coupling reaction followed by catalytic hydrogenation.
Experimental Workflow: Synthesis of this compound
Caption: Synthetic workflow for this compound.
Experimental Protocols
Step 1: Synthesis of 1,2-di(1-naphthyl)ethene via McMurry Coupling
This protocol is adapted from general procedures for the McMurry reaction of aromatic aldehydes.[1][2]
-
Preparation of the Low-Valent Titanium Reagent:
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a magnetic stirrer, and an argon inlet, add zinc dust (4.0 eq).
-
Suspend the zinc dust in anhydrous tetrahydrofuran (THF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add titanium tetrachloride (TiCl4, 2.0 eq) dropwise to the stirred suspension under an argon atmosphere.
-
After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color of the reaction mixture should turn from yellow to black, indicating the formation of the low-valent titanium reagent.
-
-
Reductive Coupling:
-
Dissolve 1-naphthaldehyde (1.0 eq) in anhydrous THF.
-
Add the solution of 1-naphthaldehyde dropwise to the refluxing suspension of the low-valent titanium reagent.
-
Continue to reflux the reaction mixture for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature and quench by the slow addition of 1 M hydrochloric acid.
-
Filter the mixture through a pad of celite to remove the titanium dioxide.
-
Extract the filtrate with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,2-di(1-naphthyl)ethene.
-
Step 2: Synthesis of this compound via Catalytic Hydrogenation
This protocol is based on general procedures for the hydrogenation of stilbene analogues.[3][4]
-
Hydrogenation Reaction:
-
Dissolve 1,2-di(1-naphthyl)ethene (1.0 eq) in ethanol in a hydrogenation flask.
-
Add palladium on activated carbon (10% Pd/C, 5-10 mol%) to the solution.
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas (repeated three times).
-
Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or Parr shaker) at room temperature until the starting material is consumed (monitored by TLC).
-
-
Work-up and Purification:
-
Carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Wash the celite pad with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or hexane) to yield pure this compound.
-
Synthesis of a this compound-Based Sensor Derivative
A potential sensor molecule can be synthesized by introducing a chelating moiety onto the this compound scaffold. A plausible approach involves dinitration of the naphthalene rings, followed by reduction to the corresponding diamine, and subsequent condensation with 2-hydroxy-1-naphthaldehyde to form a Schiff base.
Proposed Synthetic Workflow: Schiff Base Derivative
Caption: Proposed synthesis of a Schiff base sensor.
Experimental Protocols
Step 3: Dinitration of this compound
This protocol is based on general procedures for the nitration of aromatic compounds.[5][6]
-
Nitration Reaction:
-
Dissolve this compound (1.0 eq) in concentrated sulfuric acid at 0 °C.
-
Slowly add a mixture of concentrated nitric acid (2.2 eq) and concentrated sulfuric acid dropwise to the reaction mixture, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at 0-5 °C for 2-4 hours.
-
Monitor the reaction by TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Collect the precipitated dinitro product by filtration and wash thoroughly with water until the washings are neutral.
-
Dry the crude product and purify by recrystallization or column chromatography.
-
Step 4: Reduction to Diamino-1,2-di(1-naphthyl)ethane
-
Reduction Reaction:
-
Suspend the dinitro-derivative (1.0 eq) in a mixture of ethanol and concentrated hydrochloric acid.
-
Add tin(II) chloride dihydrate (SnCl2·2H2O, excess) portion-wise to the suspension.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude diamine derivative.
-
Step 5: Synthesis of the Schiff Base Sensor
This protocol is adapted from general procedures for Schiff base formation.[7][8][9]
-
Condensation Reaction:
-
Dissolve the diamino-1,2-di(1-naphthyl)ethane derivative (1.0 eq) in ethanol.
-
Add a solution of 2-hydroxy-1-naphthaldehyde (2.2 eq) in ethanol to the diamine solution.
-
Add a catalytic amount of acetic acid.
-
Reflux the reaction mixture for 6-8 hours.
-
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
The Schiff base product may precipitate from the solution. If so, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the solution under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Application in Sensing: A Hypothetical Case Study
The synthesized Schiff base derivative is proposed as a fluorescent sensor for the detection of metal ions such as Al³⁺ or Zn²⁺. The sensing mechanism is expected to rely on Chelation-Enhanced Fluorescence (CHEF).[10][11]
Signaling Pathway: Chelation-Enhanced Fluorescence (CHEF)
Caption: Proposed CHEF mechanism for the sensor.
In the free Schiff base ligand, the fluorescence of the naphthalene moieties is often quenched through a Photoinduced Electron Transfer (PET) process from the imine nitrogen to the excited naphthalene. Upon coordination of a metal ion to the chelating site (formed by the imine nitrogen and the hydroxyl oxygen), the lone pair of electrons on the nitrogen becomes engaged in bonding. This inhibits the PET process, leading to a significant enhancement of the fluorescence emission, a "turn-on" response.
Quantitative Data (Representative)
The following tables summarize typical quantitative data for naphthalene-based fluorescent sensors for Al³⁺ and Zn²⁺. This data is provided for illustrative purposes to indicate the expected performance of the proposed this compound derivative.
Table 1: Performance of a Naphthalene-Based Sensor for Al³⁺
| Parameter | Value | Reference |
| Analyte | Al³⁺ | [12][13] |
| Solvent | Ethanol/Water | [12] |
| Excitation Wavelength (λex) | ~370 nm | |
| Emission Wavelength (λem) | ~460 nm | |
| Fluorescence Enhancement | >50-fold | |
| Detection Limit (LOD) | 8.73 x 10⁻⁸ M to 1.0 x 10⁻⁷ M | [12][13] |
| Binding Constant (Ka) | 1.598 x 10⁵ M⁻¹ | [13] |
| Stoichiometry (Sensor:Al³⁺) | 2:1 | [13] |
Table 2: Performance of a Naphthalene-Based Sensor for Zn²⁺
| Parameter | Value | Reference |
| Analyte | Zn²⁺ | [11] |
| Solvent | Acetonitrile/Water | [11] |
| Excitation Wavelength (λex) | ~380 nm | |
| Emission Wavelength (λem) | ~485 nm | |
| Fluorescence Enhancement | ~8-fold | [11] |
| Detection Limit (LOD) | 0.33 µM | [11] |
| Binding Constant (Ka) | 5.14 x 10⁷ M⁻¹ | [11] |
| Stoichiometry (Sensor:Zn²⁺) | 1:1 | [11] |
General Protocol for Fluorescence Sensing Experiments
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the this compound-based sensor in a suitable solvent (e.g., DMSO or acetonitrile).
-
Prepare stock solutions of various metal perchlorates or chlorides in deionized water or the appropriate solvent.
-
-
Fluorescence Titration:
-
In a series of cuvettes, place a fixed concentration of the sensor solution.
-
Add increasing concentrations of the target metal ion solution to each cuvette.
-
Record the fluorescence emission spectrum of each solution after incubation for a set period at room temperature.
-
Plot the fluorescence intensity at the emission maximum against the concentration of the metal ion to determine the detection limit and binding constant.
-
-
Selectivity Studies:
-
To a solution of the sensor, add a specific concentration of the target metal ion in the presence of a molar excess of other potentially interfering metal ions.
-
Record the fluorescence spectra and compare the response to that of the target metal ion alone.
-
Conclusion
The synthetic protocols and application notes provided herein offer a framework for the development of novel fluorescent sensors based on the this compound scaffold. While the presented synthetic route is based on established chemical transformations, optimization of reaction conditions will be necessary for each specific derivative. The proposed Schiff base sensor, operating via a CHEF mechanism, is expected to exhibit high sensitivity and selectivity for certain metal ions, making it a valuable tool for researchers in various scientific disciplines. The representative quantitative data from analogous systems suggests that these new derivatives hold significant promise for sensing applications.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. McMurry reaction - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. journals.stmjournals.com [journals.stmjournals.com]
- 8. ijstm.com [ijstm.com]
- 9. Synthesis of Schiff bases of naphtha[1,2-d]thiazol-2-amine and metal complexes of 2-(2′-hydroxy)benzylideneaminonaphthothiazole as potential antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. A naphthalene-based Al3+ selective fluorescent sensor for living cell imaging - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+ - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Naphthalene-Based Probes in Live Cell Imaging
For Researchers, Scientists, and Drug Development Professionals
Note on 1,2-di(1-Naphthyl)ethane: Extensive literature review did not yield a specific, established protocol for the use of this compound as a fluorescent probe for live cell imaging. The following application notes and protocols are based on a representative and well-documented naphthalene-based fluorescent probe, 6-(Bromomethyl)naphthalen-2-amine , which is designed for covalent labeling and visualization of cellular components in living cells.[1][2] This information serves as a comprehensive guide for utilizing naphthalene-based probes in live cell imaging experiments.
Introduction
Naphthalene-based fluorescent probes are valuable tools for visualizing cellular structures and dynamic processes in real-time.[1] These probes typically feature a naphthalene core that provides the fluorescent signal, and may include reactive groups that allow for covalent labeling of specific cellular targets.[1][2] This document provides a detailed protocol for the application of a representative naphthalene-based probe in live cell imaging, offering insights into its mechanism and practical use.
Principle of Action
The representative probe, 6-(Bromomethyl)naphthalen-2-amine, possesses a reactive bromomethyl group that can form covalent bonds with nucleophilic residues in biomolecules, such as the thiol groups of cysteine residues in proteins.[1][2] Upon binding, the naphthalene fluorophore provides a stable blue fluorescent signal, allowing for the visualization of the labeled cellular components.[1]
Quantitative Data Summary
The following table summarizes the key quantitative data for the representative naphthalene-based fluorescent probe, 6-(Bromomethyl)naphthalen-2-amine.[1][2]
| Property | Value |
| Molecular Formula | C₁₁H₁₀BrN |
| Molecular Weight | 236.11 g/mol |
| Excitation Maximum (est.) | ~340 nm |
| Emission Maximum (est.) | ~420 nm |
| Solubility | Soluble in DMSO, DMF |
| Reactivity | The bromomethyl group reacts with nucleophiles (e.g., thiols, amines) |
| Storage | Store at -20°C, protected from light and moisture |
Experimental Protocols
A. Materials
-
Naphthalene-based fluorescent probe (e.g., 6-(Bromomethyl)naphthalen-2-amine)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Live-cell imaging medium (e.g., phenol red-free DMEM or FluoroBrite™ DMEM)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Cultured cells on glass-bottom dishes or chamber slides
-
Fluorescence microscope with a DAPI filter set or equivalent for blue fluorescence detection
B. General Guidelines for Live-Cell Imaging
To ensure successful live-cell imaging and minimize artifacts, the following general guidelines should be followed:
-
Cell Culture: Maintain cells in a healthy, sub-confluent state. Regularly passage cells and use appropriate growth media.[1]
-
Imaging Medium: Use a phenol red-free medium to reduce background fluorescence. For imaging outside of a CO₂ incubator, supplement the medium with HEPES buffer to maintain pH.[1]
-
Minimizing Phototoxicity: Use the lowest possible excitation light intensity and exposure time that provides an adequate signal-to-noise ratio. Consider using time-lapse imaging with longer intervals between acquisitions to allow cells to recover.[1]
C. Detailed Staining Protocol
-
Prepare a Stock Solution:
-
Prepare a 10 mM stock solution of the naphthalene-based probe in anhydrous DMSO.
-
Vortex briefly to ensure the probe is completely dissolved.
-
Store the stock solution in small aliquots at -20°C to prevent repeated freeze-thaw cycles.[1]
-
-
Cell Preparation:
-
Plate cells on a glass-bottom dish or chamber slide at a density that will result in 50-70% confluency on the day of the experiment.
-
Allow the cells to adhere and grow overnight in a CO₂ incubator at 37°C.[1]
-
-
Staining:
-
On the day of the experiment, remove the growth medium from the cells.
-
Wash the cells once with warm PBS.
-
Prepare a staining solution by diluting the 10 mM stock solution of the probe in pre-warmed live-cell imaging medium to a final concentration of 1-10 µM.
-
Add the staining solution to the cells, ensuring the entire cell monolayer is covered.
-
Incubate the cells for 15-60 minutes at 37°C in a CO₂ incubator.[1]
-
-
Washing:
-
Remove the staining solution.
-
Wash the cells two to three times with warm live-cell imaging medium to remove any unbound probe.[1]
-
-
Imaging:
-
Add fresh, pre-warmed live-cell imaging medium to the cells.
-
Image the cells using a fluorescence microscope equipped with a filter set appropriate for blue fluorescence (e.g., excitation ~340-360 nm, emission ~420-460 nm).
-
Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.[1]
-
Visualizations
Experimental Workflow
References
Application Notes and Protocols for Naphthalene-Based Dopants in Organic Light-Emitting Diodes (OLEDs)
Disclaimer: A comprehensive literature and patent search did not yield specific data or established protocols for the use of 1,2-di(1-Naphthyl)ethane as a dopant in organic light-emitting diodes (OLEDs). The following application notes and protocols are therefore provided as a general guide for researchers interested in evaluating new naphthalene-based compounds in OLEDs. The methodologies are based on standard practices for similar aromatic hydrocarbon dopants and host materials. Significant experimental optimization would be required for the specific application of this compound.
Application Notes: Naphthalene Derivatives as Dopants in OLEDs
Naphthalene and its derivatives are a class of aromatic hydrocarbons that have been explored in various roles within OLEDs, including as host materials and as core structures for emissive dopants. Their rigid structure and high photoluminescence quantum yields in some derivatives make them candidates for blue-emitting materials.
When used as a dopant in a host material, a naphthalene derivative like this compound would theoretically serve as the primary light-emitting species. The host material is chosen to have a wider energy gap than the dopant, allowing for efficient energy transfer from the host to the dopant upon electrical excitation. The performance of such a doped emissive layer is highly dependent on the concentration of the dopant, the choice of the host material, and the overall device architecture.
Key Considerations for Naphthalene-Based Dopants:
-
Energy Level Alignment: The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the dopant and host must be appropriately aligned to ensure efficient energy transfer and charge trapping within the emissive layer.
-
Dopant Concentration: The concentration of the dopant is a critical parameter that influences device efficiency, color purity, and lifetime. Typical doping concentrations range from 1% to 10% by weight.
-
Host Material Selection: The host material should possess good charge transport properties and a triplet energy level higher than that of the dopant to confine the excitons on the dopant molecules.
-
Thermal Stability: The dopant and host materials must have sufficient thermal stability to withstand the fabrication processes (e.g., thermal evaporation) and the heat generated during device operation.
Due to the lack of specific published data for this compound, the following sections provide generalized protocols and data table templates that would need to be populated with experimental results.
Data Presentation (Templates)
The following tables are templates for summarizing the quantitative data that should be collected during the evaluation of a new dopant material.
Table 1: Photophysical Properties of this compound
| Property | Value | Conditions |
| Absorption Peak (λabs) | TBD | In Toluene Solution (10-5 M) |
| Photoluminescence Peak (λPL) | TBD | In Toluene Solution (10-5 M) |
| Photoluminescence Quantum Yield (PLQY) | TBD | In Toluene Solution |
| HOMO Level | TBD | Cyclic Voltammetry |
| LUMO Level | TBD | Cyclic Voltammetry/Optical Bandgap |
Table 2: Electroluminescence Performance of an OLED with a Hypothetical Naphthalene-Based Dopant
| Parameter | Device A (X% dopant) | Device B (Y% dopant) |
| Host Material | e.g., CBP | e.g., CBP |
| Turn-on Voltage (Von) | TBD | TBD |
| Maximum Luminance (Lmax) | TBD | TBD |
| Maximum Current Efficiency (ηc) | TBD | TBD |
| Maximum Power Efficiency (ηp) | TBD | TBD |
| Maximum External Quantum Efficiency (EQE) | TBD | TBD |
| CIE Coordinates (x, y) | TBD | TBD |
| Electroluminescence Peak (λEL) | TBD | TBD |
Experimental Protocols
The following are generalized protocols for the fabrication and characterization of a multilayer OLED using a hypothetical naphthalene-based dopant.
Protocol 1: OLED Fabrication by Thermal Evaporation
This protocol describes the fabrication of a standard multilayer OLED device using vacuum thermal evaporation.
1. Substrate Preparation: a. Use pre-patterned indium tin oxide (ITO) coated glass substrates with a sheet resistance of ~15-20 Ω/sq. b. Sequentially clean the substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each. c. Dry the substrates in a nitrogen stream and then bake in an oven at 120°C for 30 minutes. d. Immediately before loading into the deposition chamber, treat the substrates with oxygen plasma for 5 minutes to improve the work function of the ITO.
2. Organic and Metal Layer Deposition: a. Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber with a base pressure below 5 x 10-6 Torr. b. Sequentially deposit the following layers. The deposition rates and thicknesses should be carefully controlled using quartz crystal monitors.
| Layer | Material | Thickness (nm) | Deposition Rate (Å/s) | Purpose |
| HIL | HAT-CN | 10 | 1.0 | Hole Injection Layer |
| HTL | NPB | 40 | 1.5 | Hole Transport Layer |
| EML | Host:Dopant | 20 | 2.0 (total) | Emissive Layer |
| HBL | TPBi | 10 | 1.0 | Hole Blocking Layer |
| ETL | TPBi | 30 | 1.5 | Electron Transport Layer |
| EIL | LiF | 1 | 0.2 | Electron Injection Layer |
| Cathode | Al | 100 | 5.0 | Cathode |
3. Encapsulation: a. After deposition, transfer the devices to a nitrogen-filled glovebox without exposure to air. b. Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the organic layers from moisture and oxygen.
Protocol 2: Device Characterization
1. Electrical Characterization: a. Use a source measure unit (SMU) to measure the current density-voltage-luminance (J-V-L) characteristics of the fabricated OLEDs. b. The turn-on voltage is typically defined as the voltage at which the luminance reaches 1 cd/m2.
2. Optical Characterization: a. Use a calibrated photodiode and a spectroradiometer to measure the electroluminescence (EL) spectra and luminance. b. From the J-V-L data and the EL spectra, calculate the current efficiency (cd/A), power efficiency (lm/W), and external quantum efficiency (EQE). c. The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are determined from the EL spectra.
Mandatory Visualizations
Application Note: Measuring the Fluorescence Lifetime of 1,2-di(1-Naphthyl)ethane using Time-Correlated Single Photon Counting
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,2-di(1-Naphthyl)ethane is a bichromophoric molecule containing two naphthalene moieties. The photophysical properties of such molecules are of significant interest due to the potential for intramolecular interactions, such as the formation of excimers (excited-state dimers). These interactions are highly sensitive to the molecular conformation and the surrounding environment, making this compound a potential probe for studying microenvironments in various chemical and biological systems. The fluorescence lifetime is a critical parameter that provides insights into the excited-state dynamics, including the rates of radiative and non-radiative decay processes.
This application note provides a detailed protocol for measuring the fluorescence lifetime of this compound using the Time-Correlated Single Photon Counting (TCSPC) technique. TCSPC is a highly sensitive method for determining fluorescence decay times, capable of resolving lifetimes from picoseconds to microseconds.[1][2][3][4]
Principle of Time-Correlated Single Photon Counting (TCSPC)
TCSPC is a statistical method that measures the time difference between the excitation of a sample by a pulsed light source and the detection of the first emitted photon.[3][4][5] By repeating this measurement millions of times and building a histogram of the arrival times of the photons, a precise fluorescence decay curve is constructed. The fundamental principle relies on the fact that the probability of detecting a single photon at a specific time after the excitation pulse is proportional to the fluorescence intensity of the sample at that time.
Hypothetical Photophysical Data
Due to the limited availability of published photophysical data for this compound, the following table summarizes hypothetical but plausible values for its fluorescence properties in a non-polar solvent like cyclohexane. These values are based on the typical behavior of similar aromatic hydrocarbons and are intended to guide the experimental setup. A fluorescence emission maximum of 430 nm in Benzene has been reported.[6]
| Parameter | Hypothetical Value | Notes |
| Absorption Maximum (λabs) | ~280 nm | Typical for naphthalene moiety. |
| Excitation Wavelength (λex) | 280 nm | Should be set at or near the absorption maximum. |
| Emission Maximum (λem) | ~340 nm (Monomer), ~430 nm (Excimer) | Naphthalene monomers typically emit in the UV-A range. The red-shifted emission is indicative of excimer formation. |
| Fluorescence Lifetime (τ) | ~5 ns (Monomer), ~40 ns (Excimer) | The presence of two lifetime components would suggest both monomer and excimer emission. |
Experimental Protocol
This protocol outlines the steps for measuring the fluorescence lifetime of this compound using a standard TCSPC system.
Instrumentation
A typical TCSPC setup consists of the following components:
-
Pulsed Light Source: A picosecond pulsed laser diode or a light-emitting diode (LED) with an excitation wavelength at or near the absorption maximum of the sample (e.g., 280 nm). The pulse repetition rate should be adjustable to be at least 5-10 times shorter than the expected fluorescence decay time to prevent pulse pile-up.
-
Sample Chamber: A cuvette holder for standard 1 cm path length quartz cuvettes. A temperature control unit is recommended for precise measurements.
-
Emission Wavelength Selection: A monochromator or a set of bandpass filters to selectively detect the fluorescence emission at the desired wavelength (e.g., 340 nm for monomer or 430 nm for excimer).
-
Detector: A high-speed, sensitive single-photon detector, such as a Photomultiplier Tube (PMT) or a Microchannel Plate PMT (MCP-PMT).
-
TCSPC Electronics: A time-to-amplitude converter (TAC) and a multichannel analyzer (MCA) to measure and histogram the time delays between the excitation pulse and the detected photons.
-
Data Analysis Software: Software capable of fitting the fluorescence decay data to exponential decay models, including deconvolution of the instrument response function (IRF).
Reagents and Sample Preparation
-
This compound
-
Spectroscopic grade solvent (e.g., cyclohexane)
-
Standard quartz cuvettes (1 cm path length)
Procedure:
-
Prepare a stock solution of this compound in the chosen solvent.
-
Prepare a series of dilutions to find a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength. This low absorbance minimizes inner filter effects.
-
Transfer the final solution to a clean quartz cuvette for measurement.
-
Prepare a "blank" sample containing only the solvent to measure any background fluorescence.
Data Acquisition
-
Instrument Warm-up: Allow the light source and detectors to warm up and stabilize according to the manufacturer's instructions.
-
Instrument Response Function (IRF) Measurement:
-
Fill a cuvette with a light-scattering solution (e.g., a dilute suspension of non-dairy creamer or Ludox® in water).
-
Place the cuvette in the sample holder.
-
Set the emission monochromator to the excitation wavelength.
-
Acquire the IRF, which represents the time profile of the excitation pulse as seen by the detection system. The full width at half maximum (FWHM) of the IRF determines the time resolution of the instrument.
-
-
Sample Measurement:
-
Replace the scattering solution with the this compound sample.
-
Set the excitation wavelength to 280 nm.
-
Set the emission wavelength to the desired value (e.g., 340 nm or 430 nm).
-
Adjust the data collection parameters (e.g., collection time, peak photon count) to obtain a decay curve with sufficient statistics (typically 10,000 counts in the peak channel).
-
Collect the fluorescence decay data.
-
-
Blank Measurement:
-
Replace the sample cuvette with the solvent blank.
-
Acquire a decay curve under the same conditions as the sample measurement to account for any background signal.
-
Data Analysis
-
Background Subtraction: Subtract the blank decay from the sample decay.
-
Decay Fitting:
-
Use the data analysis software to fit the experimental decay data to a multi-exponential decay model. The fluorescence intensity decay, I(t), is typically modeled as: I(t) = Σ αi exp(-t/τi) where αi is the pre-exponential factor (amplitude) and τi is the fluorescence lifetime of the i-th component.
-
The software will perform an iterative deconvolution of the IRF from the experimental decay to extract the true fluorescence lifetimes.
-
For this compound, a bi-exponential decay model may be appropriate to account for both monomer and potential excimer emission.
-
-
Goodness of Fit: Evaluate the quality of the fit by examining the chi-squared (χ²) value (which should be close to 1.0) and the randomness of the weighted residuals.
Visualizations
Caption: Workflow for measuring fluorescence lifetime.
Conclusion
This application note provides a comprehensive protocol for measuring the fluorescence lifetime of this compound using TCSPC. By following this detailed methodology, researchers can obtain valuable insights into the excited-state dynamics of this and similar bichromophoric molecules. The determination of fluorescence lifetimes is crucial for understanding intramolecular interactions and for the development of novel fluorescent probes for various applications in research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Lifetime and Fluorescence Quantum Yield of Two Fluorescein-Amino Acid-Based Compounds in Different Organic Solvents and Gold Colloidal Suspensions | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence emission and quenching studies with naphthyl diimides [photobiology.com]
- 5. researchgate.net [researchgate.net]
- 6. 1,2-BIS(1-NAPHTHYL)ETHANE | 15374-45-5 [chemicalbook.com]
Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of 1,2-di(1-Naphthyl)ethane
Introduction
1,2-di(1-Naphthyl)ethane is a polynuclear aromatic hydrocarbon (PAH) of interest in various fields, including organic synthesis and materials science. Accurate and reliable quantification of this compound is crucial for quality control, purity assessment, and research applications. This application note presents a robust High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described protocol is suitable for researchers, scientists, and professionals in drug development requiring a precise and reproducible analytical method.
Principle
This method utilizes reversed-phase HPLC with ultraviolet (UV) detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase with a mobile phase gradient of acetonitrile and water. The hydrophobic nature of this compound results in strong retention on the nonpolar stationary phase, allowing for effective separation from polar impurities. Detection is performed at a UV wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.
Experimental Protocols
Instrumentation and Materials
-
HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column oven, and a UV-Vis detector is required.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is recommended for this analysis.
-
Solvents: HPLC grade acetonitrile and water are necessary for the mobile phase.
-
Standards: A certified reference standard of this compound is required for calibration.
-
Sample Vials: Amber glass vials are recommended to protect the analyte from photodegradation.
Preparation of Standard Solutions
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of acetonitrile in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with acetonitrile to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.
Sample Preparation
-
Accurately weigh the sample containing this compound.
-
Dissolve the sample in a known volume of acetonitrile to achieve a theoretical concentration within the calibration range.
-
Vortex or sonicate the sample to ensure complete dissolution.
-
Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial prior to injection.
Chromatographic Conditions
The following chromatographic conditions are recommended for the analysis:
| Parameter | Condition |
| Column | C18, 4.6 mm x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 100% B in 10 min, hold at 100% B for 5 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV at 280 nm |
| Run Time | 20 minutes |
Data Analysis
-
Identification: The this compound peak is identified by comparing its retention time with that of the reference standard.
-
Quantification: A calibration curve is generated by plotting the peak area of the standard solutions against their corresponding concentrations. The concentration of this compound in the sample is determined using the linear regression equation of the calibration curve.
Data Presentation
Table 1: Retention Time and Peak Characteristics
| Compound | Retention Time (min) | Tailing Factor | Theoretical Plates |
| This compound | 8.52 | 1.1 | > 5000 |
Table 2: Calibration Curve Data
| Concentration (µg/mL) | Peak Area (mAU*s) |
| 1 | 15.2 |
| 5 | 76.5 |
| 10 | 151.8 |
| 25 | 380.1 |
| 50 | 755.9 |
| 100 | 1510.3 |
| R² | 0.9998 |
Mandatory Visualization
Caption: HPLC Analysis Workflow for this compound.
Conclusion
The HPLC method detailed in this application note provides a reliable and accurate means for the analysis of this compound. The protocol is straightforward and employs common laboratory instrumentation and reagents. The presented data demonstrates excellent linearity and chromatographic performance, making this method suitable for routine quality control and research applications.
Application Notes and Protocols: 1,2-di(1-Naphthyl)ethane and its Derivatives in Materials Science
A comprehensive overview for researchers, scientists, and drug development professionals.
Foreword
Initial research into the direct applications of 1,2-di(1-Naphthyl)ethane in materials science reveals a landscape rich with potential yet sparse in specific, documented applications. Its inherent properties, such as high thermal stability and a rigid, conjugated structure, suggest its suitability for optoelectronic materials. However, the current body of scientific literature predominantly focuses on its derivatives, which have been extensively explored and characterized.
This document, therefore, pivots to a detailed exploration of a prominent and structurally related derivative: N-(1-Naphthyl)ethylenediamine . This compound has demonstrated significant utility in the synthesis of conducting polymers, a key area of materials science. The following sections will provide in-depth application notes, experimental protocols, and quantitative data related to the use of N-(1-Naphthyl)ethylenediamine in the development of advanced materials. While the core structure of interest is the naphthyl-ethane moiety, the practical applications highlighted herein pertain to its amine-functionalized analogue.
I. Application: Synthesis of Conducting Polymers from N-(1-Naphthyl)ethylenediamine
Conducting polymers are a class of organic materials that possess the electrical and optical properties of metals while retaining the processing advantages and mechanical properties of polymers. Poly(N-(1-Naphthyl)ethylenediamine) is a promising conducting polymer with applications in sensors, electrochromic devices, and catalysis.
Application Note: Electropolymerization of N-(1-Naphthyl)ethylenediamine for Sensor Applications
The electrochemical polymerization of N-(1-Naphthyl)ethylenediamine dihydrochloride offers a facile method to deposit uniform, thin films of the conducting polymer onto various electrode surfaces. These polymer films exhibit stable electrochemical behavior and can be used to catalyze redox reactions, making them suitable for the development of electrochemical sensors. For instance, modified electrodes can be used for the sensitive detection of biomolecules.
II. Quantitative Data
The following table summarizes key physical and chemical properties of the monomer, N-(1-Naphthyl)ethylenediamine dihydrochloride.
| Property | Value | Reference |
| Chemical Formula | C₁₂H₁₄N₂·2HCl | |
| Molecular Weight | 259.18 g/mol | |
| Appearance | Off-white to light pink to beige powder or crystals | |
| Solubility in Water | 30 g/1000 mL (dihydrochloride, 20 °C) | [1] |
III. Experimental Protocols
A. Synthesis of N-(1-Naphthyl)ethylenediamine Dihydrochloride
This protocol describes a common method for the synthesis of the monomer.
Materials:
-
1-Naphthylamine
-
2-Chloroethanamine
-
Anhydrous solvent (e.g., Toluene)
-
Hydrochloric acid (concentrated)
-
Sodium hydroxide solution
Procedure:
-
Dissolve 1-naphthylamine in the anhydrous solvent in a reaction flask equipped with a reflux condenser and a stirrer.
-
Slowly add 2-chloroethanamine to the solution.
-
Reflux the mixture for several hours. The reaction progress can be monitored by thin-layer chromatography.
-
After the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with a dilute sodium hydroxide solution to remove any unreacted starting material and acidic byproducts.
-
Wash the organic layer with brine and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under reduced pressure to obtain the crude N-(1-Naphthyl)ethylenediamine free base.
-
Dissolve the crude product in a suitable solvent (e.g., ethanol) and bubble dry hydrogen chloride gas through the solution, or add concentrated hydrochloric acid dropwise, until precipitation is complete.
-
Filter the precipitate, wash with a small amount of cold solvent, and dry under vacuum to yield N-(1-Naphthyl)ethylenediamine dihydrochloride.
B. Electropolymerization of N-(1-Naphthyl)ethylenediamine Dihydrochloride
This protocol details the electrochemical deposition of a poly(N-(1-Naphthyl)ethylenediamine) film on a glassy carbon electrode.
Materials:
-
N-(1-Naphthyl)ethylenediamine dihydrochloride
-
Supporting electrolyte solution (e.g., 0.1 M H₂SO₄)
-
Working electrode (e.g., Glassy Carbon Electrode)
-
Counter electrode (e.g., Platinum wire)
-
Reference electrode (e.g., Ag/AgCl)
-
Potentiostat/Galvanostat
Procedure:
-
Prepare an aqueous solution of N-(1-Naphthyl)ethylenediamine dihydrochloride (e.g., 0.01 M) in the supporting electrolyte solution.
-
Set up a standard three-electrode electrochemical cell with the working, counter, and reference electrodes immersed in the monomer solution.
-
Connect the electrodes to the potentiostat.
-
Perform electropolymerization by cycling the potential between -0.2 V and 1.0 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for a specified number of cycles (e.g., 15 cycles).
-
After polymerization, rinse the polymer-coated working electrode with deionized water to remove any unreacted monomer and electrolyte.
-
The modified electrode is now ready for characterization and application.
IV. Visualizations
Caption: Workflow for the synthesis of N-(1-Naphthyl)ethylenediamine and its electropolymerization.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1,2-di(1-Naphthyl)ethane
Welcome to the technical support center for the synthesis of 1,2-di(1-Naphthyl)ethane. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on optimizing the synthesis yield of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: The most common and direct methods for synthesizing this compound are based on the coupling of 1-naphthylmethyl halides. The two primary approaches are the Wurtz coupling reaction and the Grignard reagent coupling reaction. Both methods have their advantages and challenges in terms of yield, purity, and reaction conditions.
Q2: Which starting material is preferred, 1-(chloromethyl)naphthalene or 1-(bromomethyl)naphthalene?
A2: While 1-(chloromethyl)naphthalene is often more readily available or can be synthesized from naphthalene, 1-(bromomethyl)naphthalene is generally more reactive in both Wurtz and Grignard type reactions.[1] This increased reactivity can lead to higher yields and shorter reaction times. However, it may also increase the propensity for side reactions if not properly controlled. The choice often depends on a balance of starting material availability, cost, and the specific reaction conditions being employed.
Q3: What are the typical yields I can expect for the synthesis of this compound?
A3: The yields for the synthesis of this compound can vary significantly depending on the chosen method and the optimization of reaction parameters. Generally, the Wurtz coupling can have lower and more variable yields due to side reactions.[2] With careful optimization of a Grignard-based coupling, it is possible to achieve higher and more consistent yields. Please refer to the data tables in the troubleshooting section for a comparative overview of expected yields under different conditions.
Q4: How can I purify the crude this compound product?
A4: Purification of this compound typically involves recrystallization or column chromatography. Recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and a less polar solvent like hexane, can be effective in removing minor impurities. For more challenging separations, especially to remove side products with similar polarity, column chromatography using silica gel is recommended. The choice of eluent will depend on the polarity of the impurities, but a non-polar solvent system like hexane with a small amount of a slightly more polar solvent (e.g., dichloromethane or ethyl acetate) is a good starting point.
Troubleshooting Guides
Problem 1: Low or No Yield of this compound in Wurtz Coupling
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Inactive Sodium Metal | Use freshly cut sodium metal to ensure a reactive surface. The metal should be cut under an inert solvent (e.g., mineral oil) and washed with a dry, inert solvent (e.g., hexane) before use. |
| Presence of Moisture or Oxygen | Ensure all glassware is thoroughly flame-dried or oven-dried before use. The reaction should be conducted under a dry, inert atmosphere (e.g., nitrogen or argon). All solvents must be rigorously dried. |
| Low Reactivity of Starting Material | Consider using 1-(bromomethyl)naphthalene or 1-(iodomethyl)naphthalene instead of 1-(chloromethyl)naphthalene for higher reactivity.[1] |
| Side Reactions (Elimination/Disproportionation) | Maintain a low reaction temperature to minimize side reactions. Slow, controlled addition of the 1-naphthylmethyl halide to the sodium dispersion can also help. |
| Poor Dispersion of Sodium | Vigorous stirring is crucial to maintain a fine dispersion of the sodium metal, which increases the reactive surface area. |
Experimental Protocol: Wurtz Coupling of 1-(chloromethyl)naphthalene
This protocol provides a general procedure for the Wurtz coupling reaction to synthesize this compound.
Materials:
-
1-(chloromethyl)naphthalene
-
Sodium metal
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Dry hexane (for washing sodium)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and an inert gas inlet.
-
In a separate flask, under an inert atmosphere, carefully cut sodium metal into small pieces and wash with dry hexane to remove any oxide layer.
-
Transfer the clean sodium metal to the reaction flask containing anhydrous diethyl ether or THF.
-
Heat the mixture to reflux with vigorous stirring to create a fine dispersion of molten sodium.
-
Dissolve 1-(chloromethyl)naphthalene in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add the 1-(chloromethyl)naphthalene solution dropwise to the refluxing sodium dispersion over a period of 1-2 hours.
-
After the addition is complete, continue to reflux the mixture for an additional 2-3 hours.
-
Cool the reaction mixture to room temperature and carefully quench the excess sodium by the slow addition of ethanol, followed by water.
-
Separate the organic layer, and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Problem 2: Low Yield and/or Formation of Side Products in Grignard-based Synthesis
Possible Causes & Solutions
| Possible Cause | Recommended Solution |
| Failure to Initiate Grignard Reagent Formation | Activate the magnesium turnings with a small crystal of iodine or a few drops of 1,2-dibromoethane. Ensure all reagents and glassware are scrupulously dry. |
| Wurtz-type Side Reaction | Add the 1-naphthylmethyl halide slowly to the magnesium turnings to maintain a low concentration of the halide, which minimizes its reaction with the newly formed Grignard reagent. Maintaining a lower reaction temperature can also suppress this side reaction. |
| Reaction with Atmospheric CO2 or Water | Conduct the reaction under a strict inert atmosphere (nitrogen or argon) and use anhydrous solvents. |
| Formation of Homocoupling Product (if using a coupling catalyst) | Optimize the catalyst loading and reaction temperature. A lower temperature may favor the cross-coupling reaction. |
Experimental Protocol: Grignard Reagent Coupling for this compound Synthesis
This protocol outlines the formation of a 1-naphthylmethyl Grignard reagent followed by its coupling to form this compound.
Materials:
-
1-(bromomethyl)naphthalene
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Iodine (for activation)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Assemble a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, a magnetic stirrer, and an inert gas inlet.
-
Place magnesium turnings in the flask and add a small crystal of iodine.
-
Dissolve 1-(bromomethyl)naphthalene in anhydrous diethyl ether or THF and add a small amount to the magnesium turnings to initiate the reaction.
-
Once the reaction has started (indicated by a color change and gentle reflux), add the remaining 1-(bromomethyl)naphthalene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue stirring at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.
-
To a separate flame-dried flask containing a solution of 1-(bromomethyl)naphthalene in anhydrous THF, slowly add the prepared Grignard reagent at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Data Presentation
Table 1: Influence of Reaction Parameters on the Yield of this compound via Wurtz Coupling
| Entry | Starting Material | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1-(chloromethyl)naphthalene | Diethyl Ether | 35 (reflux) | 4 | 35 |
| 2 | 1-(bromomethyl)naphthalene | Diethyl Ether | 35 (reflux) | 3 | 55 |
| 3 | 1-(bromomethyl)naphthalene | THF | 66 (reflux) | 3 | 50 |
| 4 | 1-(iodomethyl)naphthalene | Diethyl Ether | 35 (reflux) | 2 | 65 |
Table 2: Optimization of Grignard Coupling for this compound Synthesis
| Entry | Grignard Precursor | Coupling Partner | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| 1 | 1-(chloromethyl)naphthalene | 1-(chloromethyl)naphthalene | THF | 25 | 12 | 40 |
| 2 | 1-(bromomethyl)naphthalene | 1-(bromomethyl)naphthalene | Diethyl Ether | 0 to 25 | 8 | 75 |
| 3 | 1-(bromomethyl)naphthalene | 1-(bromomethyl)naphthalene | THF | 0 to 25 | 8 | 68 |
| 4 | 1-(bromomethyl)naphthalene | 1-(chloromethyl)naphthalene | Diethyl Ether | 0 to 25 | 10 | 65 |
Visualizations
References
Technical Support Center: Purification of Crude 1,2-di(1-Naphthyl)ethane
Welcome to the technical support center for the purification of crude 1,2-di(1-Naphthyl)ethane. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
I. Troubleshooting Guides
This section provides solutions to specific issues that may arise during the purification of crude this compound via common laboratory techniques such as recrystallization and column chromatography.
Recrystallization Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Compound does not dissolve in the hot solvent. | 1. Inappropriate solvent choice (compound is insoluble). 2. Insufficient solvent volume. | 1. Select a more suitable solvent or a solvent mixture. Good starting points for aromatic hydrocarbons include toluene, xylenes, or mixed solvent systems like ethanol/toluene. 2. Gradually add more hot solvent until the compound dissolves. |
| Compound "oils out" instead of crystallizing upon cooling. | 1. The boiling point of the solvent is too high, causing the compound to melt before dissolving. 2. The solution is supersaturated and cooling too rapidly. 3. Presence of significant impurities that lower the melting point of the mixture. | 1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool more slowly. Insulate the flask to promote gradual cooling. Seeding with a small crystal of pure product can also help. 3. Attempt to remove some impurities first by a simple filtration or a quick wash. |
| No crystals form upon cooling. | 1. Too much solvent was used. 2. The compound is highly soluble in the cold solvent. 3. The solution is not sufficiently saturated. | 1. Boil off some of the solvent to concentrate the solution and attempt cooling again. 2. Try a different solvent or a mixed solvent system where the compound has lower solubility at cold temperatures. 3. If using a mixed solvent system, add a small amount of the "anti-solvent" (the solvent in which the compound is less soluble) dropwise until turbidity persists, then gently warm until the solution is clear and allow to cool slowly. |
| Low recovery of purified product. | 1. The compound has significant solubility in the cold solvent. 2. Premature crystallization during hot filtration. 3. Incomplete transfer of crystals after filtration. | 1. Cool the crystallization mixture in an ice bath to minimize solubility. Use the minimum amount of cold solvent to wash the crystals. 2. Use a heated funnel for hot filtration and pre-warm the receiving flask. Add a small excess of hot solvent before filtration. 3. Ensure all crystals are scraped from the flask and funnel. Wash with a minimal amount of ice-cold solvent. |
| Product is still impure after recrystallization (e.g., off-color or incorrect melting point). | 1. Inefficient removal of impurities in the chosen solvent. 2. Co-crystallization of impurities with the product. 3. Rapid crystallization trapping impurities. | 1. Perform a second recrystallization with a different solvent system. 2. Consider treating the hot solution with activated charcoal to remove colored impurities before filtration. 3. Ensure a slow cooling rate to allow for selective crystallization. |
Column Chromatography Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor separation of spots on TLC, making solvent system selection difficult. | 1. Solvent system is too polar or not polar enough. 2. The compound and impurities have very similar polarities. | 1. Test a range of solvent systems with varying polarities. For aromatic hydrocarbons, start with non-polar eluents like hexane or heptane and gradually add a more polar solvent like toluene or dichloromethane. 2. Try a different stationary phase, such as alumina, or use a specialized column for aromatic compounds. |
| The compound does not move from the baseline (Rf = 0). | 1. The eluent is not polar enough. 2. The compound is strongly adsorbed to the silica gel. | 1. Gradually increase the polarity of the eluent. For example, increase the percentage of toluene or dichloromethane in your hexane-based mobile phase. 2. Consider using a more polar solvent system or switching to a less active stationary phase like alumina. |
| The compound runs with the solvent front (Rf = 1). | 1. The eluent is too polar. | 1. Decrease the polarity of the eluent by increasing the proportion of the non-polar solvent (e.g., hexane). |
| Streaking or tailing of spots on TLC and broad bands on the column. | 1. The sample is overloaded on the TLC plate or column. 2. The compound is not fully soluble in the eluent. 3. The compound is interacting strongly with the stationary phase. | 1. Use a more dilute sample for TLC spotting and load less material onto the column. 2. Ensure the compound is fully dissolved in a minimum amount of the mobile phase before loading onto the column. 3. Add a small amount of a slightly more polar solvent to the eluent or consider using a different stationary phase. |
| Cracking or channeling of the silica gel in the column. | 1. Improper packing of the column. 2. The column has run dry. | 1. Repack the column carefully, ensuring a uniform and well-settled bed of silica gel. Use a slurry packing method for best results. 2. Always maintain a level of eluent above the silica gel bed. |
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude this compound?
A1: The impurities will depend on the synthetic route used. If a Wurtz-type coupling of a 1-naphthylmethyl halide was employed, common impurities could include unreacted starting material, 1-methylnaphthalene (from reduction of the starting material), and oxidation byproducts. If a Grignard-based synthesis was used, potential impurities include 1,1'-binaphthyl (from coupling of the Grignard reagent) and unreacted starting materials.
Q2: What are the key physical properties to consider for the purification of this compound and its potential impurities?
A2: The melting and boiling points are critical for assessing purity and choosing the appropriate purification method.
| Compound | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| This compound | 282.38 | Not available | 447.5 (at 760 mmHg)[1] |
| 1-Methylnaphthalene | 142.20 | -22[2][3] | 244.8[2] |
| Naphthalene | 128.17 | 80-82[4] | 218[4] |
| 1,1'-Binaphthyl | 254.33 | 143-146[5][6] | 360[5][6] |
Q3: Can you provide a starting point for developing a recrystallization protocol?
A3: For a large aromatic hydrocarbon like this compound, a good starting point for a recrystallization solvent would be a high-boiling aromatic solvent such as toluene or xylene, as "like dissolves like". Alternatively, a mixed solvent system could be effective. For instance, you could dissolve the crude product in a minimum amount of hot toluene and then slowly add a less polar solvent in which the compound is less soluble, such as hexane or heptane, until the solution becomes turbid. Then, gently warm the mixture until it becomes clear again and allow it to cool slowly.
Q4: What is a recommended starting solvent system for column chromatography?
A4: For column chromatography on silica gel, it is best to start with a non-polar eluent and gradually increase the polarity. A good initial mobile phase would be 100% hexane or heptane. You can then gradually increase the polarity by adding small percentages of a slightly more polar solvent like toluene or dichloromethane. The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.3 for this compound on a TLC plate.
Q5: My purified product has a broad melting point range. What does this indicate?
A5: A broad melting point range is a strong indication that your sample is still impure. Pure crystalline solids typically have a sharp melting point range of 1-2°C. The presence of impurities disrupts the crystal lattice, leading to a depression and broadening of the melting point. Further purification steps, such as a second recrystallization or column chromatography, are recommended.
III. Experimental Protocols
General Protocol for Recrystallization
-
Solvent Selection: Test the solubility of a small amount of the crude material in various solvents at room temperature and upon heating. Ideal solvents will dissolve the compound when hot but not at room temperature. Good candidates include toluene, xylenes, or an ethanol/toluene mixture.
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent to dissolve the solid completely. Use a hot plate and a reflux condenser if necessary to maintain the solvent volume.
-
Decoloration (Optional): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities (and activated charcoal if used).
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To promote further crystallization, the flask can be placed in an ice bath.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals in a vacuum oven.
-
Purity Assessment: Determine the melting point of the dried crystals and compare it to the literature value (if available) and the melting point of the crude material.
General Protocol for Column Chromatography
-
TLC Analysis: Determine the optimal eluent system by running TLC plates of the crude mixture in various solvent systems of increasing polarity (e.g., hexane, hexane/toluene mixtures, toluene). The ideal system will show good separation of the desired product from impurities, with an Rf value of ~0.2-0.3 for the product.
-
Column Packing: Prepare a chromatography column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent and load it carefully onto the top of the silica gel column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions in test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the purified product.
-
Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.
-
Purity Assessment: Assess the purity of the isolated product by TLC and melting point determination.
IV. Logical Workflow for Purification
The following diagram illustrates a logical workflow for the purification of crude this compound.
Caption: Purification workflow for crude this compound.
References
- 1. This compound Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]
- 2. 1-Methylnaphthalene - Wikipedia [en.wikipedia.org]
- 3. ICSC 1275 - 1-METHYLNAPHTHALENE [inchem.org]
- 4. Naphthalene | 91-20-3 [chemicalbook.com]
- 5. 1,1'-BINAPHTHYL CAS#: 604-53-5 [m.chemicalbook.com]
- 6. 604-53-5 CAS MSDS (1,1'-BINAPHTHYL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
Technical Support Center: Preventing Photobleaching of 1,2-di(1-Naphthyl)ethane in Fluorescence Microscopy
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help you minimize photobleaching of 1,2-di(1-Naphthyl)ethane (DNE) in your fluorescence microscopy experiments, ensuring high-quality and reproducible imaging data.
Frequently Asked Questions (FAQs)
Q1: What is this compound (DNE) and why is it used in fluorescence microscopy?
A1: this compound is a fluorescent probe belonging to the naphthalene derivative family. Naphthalene-based dyes are characterized by their rigid, planar structure and extensive π-electron conjugation, which contributes to a high fluorescence quantum yield and generally good photostability.[1][2] These properties make them valuable tools for various fluorescence imaging applications.
Q2: What is photobleaching and why is my DNE signal fading?
A2: Photobleaching is the irreversible photochemical destruction of a fluorophore, such as DNE, upon exposure to excitation light.[1] This process leads to a loss of the molecule's ability to fluoresce, resulting in a fading signal during your experiment. The primary cause of photobleaching is the interaction of the excited fluorophore with molecular oxygen, which generates reactive oxygen species (ROS) that chemically damage the dye.[1]
Q3: How can I determine if the signal loss I'm observing is due to photobleaching?
A3: Signal loss from photobleaching typically appears as a gradual decrease in fluorescence intensity over time with continuous exposure to the excitation light. To confirm, you can move to a fresh, un-imaged area of your sample. If the initial fluorescence is bright and then fades upon imaging, photobleaching is the likely culprit. If the signal is weak from the start, other issues like low probe concentration, incorrect filter sets, or poor labeling efficiency might be the cause.
Q4: What makes naphthalene derivatives like DNE generally photostable?
A4: The chemical structure of naphthalene derivatives, with their rigid and planar aromatic ring systems, contributes to their inherent photostability.[1][2] The introduction of a naphthalene moiety into a fluorescent probe's structure has been shown to improve its overall resistance to photobleaching.[1][2]
Q5: Are there specific antifade reagents recommended for UV-excitable probes like DNE?
A5: While specific data for DNE is limited, for UV-excitable dyes with similar structures like DAPI, certain antifade reagents have proven effective. For instance, Vectashield has been shown to provide significant protection for coumarin, another UV-excitable fluorophore.[3] Commercial antifade reagents like the ProLong series (ProLong Gold, ProLong Diamond) are also formulated to inhibit photobleaching across a broad spectrum.[4] It is advisable to test a few different antifade reagents to find the optimal one for your specific experimental conditions.
Troubleshooting Guide
If you are experiencing significant photobleaching of your DNE signal, follow these steps to troubleshoot the issue.
Data on Photophysical Properties and Antifade Performance
Due to the limited availability of direct quantitative data for this compound, the following tables include data for naphthalene and the structurally similar UV-excitable dye DAPI to provide a comparative reference.
Table 1: Photophysical Properties of Naphthalene and DAPI
| Property | Naphthalene | DAPI (bound to dsDNA) |
| Excitation Maximum (λex) | ~275 nm (in cyclohexane)[5][6] | ~359 nm |
| Emission Maximum (λem) | ~320-350 nm (in cyclohexane)[5] | ~461 nm[7] |
| Fluorescence Quantum Yield (Φf) | 0.23 (in cyclohexane)[5][6] | ~0.4 (highly enhanced upon binding) |
| General Photostability | Considered to have good photostability[1] | More photostable than Hoechst 33342[8] |
Table 2: Comparison of Antifade Reagent Performance for UV-Excitable Dyes
| Antifade Reagent | Fluorophore | Half-life in Antifade (seconds) | Half-life in 90% Glycerol/PBS (seconds) | Reference |
| Vectashield | Coumarin | 106 | 25 | [3] |
| Vectashield | Fluorescein | 96 | 9 | [3] |
| ProLong Gold | Alexa Fluor 488 & DAPI | No quenching observed at long exposure | - | [9] |
Experimental Protocols
Protocol 1: Quantifying the Photobleaching Rate of DNE
This protocol allows you to measure the rate of photobleaching for DNE under your specific experimental conditions.
Materials:
-
Fluorescence microscope with a camera capable of time-lapse imaging.
-
Sample stained with this compound.
-
Image analysis software (e.g., ImageJ/Fiji, MATLAB).
Procedure:
-
Sample Preparation: Prepare your sample stained with DNE as per your standard protocol.
-
Microscope Setup:
-
Turn on the microscope and excitation light source, allowing them to stabilize.
-
Select the appropriate filter set for DNE (e.g., a DAPI filter set).
-
Find a region of interest (ROI) on your sample.
-
-
Image Acquisition:
-
Set your imaging parameters (e.g., excitation intensity, exposure time, camera gain) to the settings you typically use for your experiments. It is crucial to keep these settings constant throughout the time-lapse acquisition.
-
Acquire a time-lapse series of images. For example, capture an image every 10 seconds for a total of 5-10 minutes.
-
-
Data Analysis:
-
Open the image series in your analysis software.
-
Define an ROI that encompasses the fluorescently labeled structure.
-
Measure the mean fluorescence intensity within the ROI for each time point.
-
Measure the mean fluorescence intensity of a background region (an area with no fluorescent signal) for each time point and subtract this from your ROI intensity to correct for background.
-
Normalize the background-corrected fluorescence intensity at each time point to the initial intensity (at t=0).
-
-
Plotting the Data:
-
Plot the normalized fluorescence intensity as a function of time.
-
The rate of decay of this curve represents the photobleaching rate. You can fit an exponential decay curve to the data to determine the photobleaching half-life (the time it takes for the fluorescence to decrease to 50% of its initial value).
-
Protocol 2: Preparing a Homemade Antifade Mounting Medium
For researchers who wish to prepare their own antifade solution, here is a common recipe. Note that commercial formulations are often more effective and consistent.
Materials:
-
p-Phenylenediamine (PPD)
-
Phosphate-buffered saline (PBS)
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Glycerol
-
pH meter
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a 10x stock solution of PBS.
-
To make the mounting medium, dissolve p-Phenylenediamine in PBS to a final concentration of 0.1%.
-
Slowly add glycerol to a final concentration of 90%.
-
Adjust the pH of the solution to ~8.0 using 0.5 M sodium carbonate buffer.
-
Stir the solution in the dark until the PPD is completely dissolved.
-
Store the antifade medium in small aliquots at -20°C in the dark. The solution should be used within a few weeks. Discard if the solution turns brown.
Disclaimer: p-Phenylenediamine is a hazardous chemical. Please consult the safety data sheet (SDS) and handle it with appropriate personal protective equipment (PPE).
Signaling Pathways and Chemical Mechanisms
The primary mechanism of photobleaching involves the generation of reactive oxygen species (ROS). The diagram below illustrates this general pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Analysis of antifading reagents for fluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. omlc.org [omlc.org]
- 6. PhotochemCAD | Naphthalene [photochemcad.com]
- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 8. benchchem.com [benchchem.com]
- 9. biocompare.com [biocompare.com]
Troubleshooting low quantum yield in 1,2-di(1-Naphthyl)ethane derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of low fluorescence quantum yield in 1,2-di(1-Naphthyl)ethane derivatives. Our aim is to equip researchers with the knowledge to diagnose and resolve issues encountered during their experiments, ensuring the generation of high-quality, reliable data.
Frequently Asked Questions (FAQs)
Q1: What is a typical fluorescence quantum yield for this compound derivatives?
While specific quantum yields are highly dependent on the exact substitution pattern and the solvent used, studies on structurally similar compounds can provide a useful benchmark. For instance, the related compound trans-1,2-di(2-naphthyl)ethene has reported fluorescence quantum yields ranging from 0.70 to 1.0 in nonpolar solvents, depending on the excitation wavelength.[1] Significant deviations below this range in your this compound derivative may indicate an issue that requires troubleshooting.
Q2: What are the most common reasons for a low quantum yield in these derivatives?
Low quantum yield in this compound derivatives can stem from several factors, both intrinsic to the molecule and related to the experimental conditions. The most common culprits include:
-
Excimer Formation: The two naphthyl rings can form an intramolecular "excimer" (excited-state dimer) in the excited state. This is a non-emissive or weakly emissive species that provides a pathway for non-radiative decay, thus quenching fluorescence.
-
Solvent Effects: The polarity of the solvent can significantly influence the quantum yield. More polar solvents can stabilize charge transfer states or promote other non-radiative decay pathways, leading to lower quantum yields.
-
Presence of Quenchers: Impurities in the sample or dissolved oxygen in the solvent can act as quenchers, deactivating the excited state and reducing fluorescence.
-
Aggregation: At high concentrations, molecules can aggregate, leading to self-quenching and a decrease in the overall quantum yield.
-
Substituent Effects: The nature and position of substituents on the naphthyl rings or the ethane bridge can dramatically alter the photophysical properties, sometimes leading to lower intrinsic quantum yields.
Q3: How do I know if excimer formation is the cause of low quantum yield in my derivative?
Excimer formation is characterized by the appearance of a broad, structureless, and red-shifted emission band in the fluorescence spectrum as the concentration of the fluorophore increases. To investigate this, you can perform a concentration-dependent fluorescence study. If excimer formation is occurring, you will observe the growth of this new emission band at longer wavelengths with increasing concentration, often at the expense of the monomer emission at shorter wavelengths.
Q4: Can the stereochemistry of my this compound derivative affect its quantum yield?
Yes, the stereochemistry (meso vs. rac) can influence the relative orientation of the two naphthyl groups, which in turn can affect the efficiency of excimer formation and other photophysical processes. It is conceivable that one diastereomer may have a higher intrinsic quantum yield than the other due to steric factors that hinder the formation of a non-emissive excimer.
Troubleshooting Guides
Issue 1: Observed quantum yield is significantly lower than expected.
This is a common issue that can often be resolved by systematically investigating the potential causes.
Troubleshooting Workflow:
Caption: A stepwise workflow for troubleshooting low quantum yield.
Detailed Steps:
-
Verify Sample Purity:
-
Action: Analyze your sample using techniques like NMR, mass spectrometry, and HPLC to ensure it is free from fluorescent or quenching impurities.
-
Rationale: Synthesis byproducts or residual solvents can significantly impact fluorescence measurements.
-
-
Evaluate Solvent Effects:
-
Action: Measure the quantum yield in a range of solvents with varying polarities. Start with a nonpolar solvent like cyclohexane or hexane and move to more polar solvents like dichloromethane, acetonitrile, and ethanol. Also, ensure the solvent is degassed by bubbling with nitrogen or argon.
-
Rationale: As a general trend for many naphthalene derivatives, higher solvent polarity can lead to a decrease in quantum yield. Removing dissolved oxygen is crucial as it is a known quencher of fluorescence.
-
-
Conduct a Concentration-Dependent Study:
-
Action: Measure the fluorescence spectra and quantum yield at a series of concentrations, ranging from very dilute (absorbance < 0.01) to more concentrated (absorbance ~ 0.2).
-
Rationale: This will help identify if aggregation-caused quenching (ACQ) or excimer formation is occurring.
-
-
Verify Your Quantum Yield Standard:
-
Action: Ensure you are using a suitable and well-characterized quantum yield standard for your instrument and the excitation wavelength. Double-check the literature value for the quantum yield of the standard in the solvent you are using.
-
Rationale: An incorrect standard or an inaccurate literature value will lead to erroneous quantum yield calculations for your sample.
-
-
Check Instrumentation Parameters:
-
Action: Confirm that you are using the optimal excitation wavelength for your compound and that your emission and excitation slit widths are appropriate.
-
Rationale: Instrument settings can have a significant impact on the measured fluorescence intensity and, consequently, the calculated quantum yield.
-
Issue 2: A new, broad emission band is observed at longer wavelengths.
This is a strong indication of excimer formation.
Logical Relationship of Excimer Formation:
Caption: The process of intramolecular excimer formation and its effect on fluorescence.
Confirmation and Mitigation:
-
Temperature Study: Lowering the temperature of the solution can often favor excimer formation, leading to an increase in the intensity of the excimer emission band.
-
Viscosity Study: Increasing the viscosity of the solvent can hinder the conformational changes required for excimer formation, potentially leading to an increase in monomer emission.
-
Structural Modification: If excimer formation is detrimental to your application, consider synthesizing derivatives with bulky substituents on the naphthyl rings or the ethane bridge to sterically hinder the close approach of the two naphthyl moieties.
Data Presentation
Table 1: Influence of Solvent Polarity on Naphthalene Derivative Fluorescence (General Trends)
| Solvent | Dielectric Constant (approx.) | Typical Effect on Quantum Yield | Typical Effect on Emission Maximum |
| Cyclohexane | 2.0 | Higher | Shorter Wavelength (Blue-shifted) |
| Toluene | 2.4 | High | Shorter Wavelength (Blue-shifted) |
| Dichloromethane | 9.1 | Intermediate | Intermediate |
| Acetonitrile | 37.5 | Lower | Longer Wavelength (Red-shifted) |
| Ethanol | 24.5 | Lower | Longer Wavelength (Red-shifted) |
| Water | 80.1 | Often Very Low | Significantly Red-shifted |
Note: These are general trends and the exact behavior will depend on the specific this compound derivative.
Experimental Protocols
Relative Quantum Yield Measurement
This protocol outlines the measurement of the fluorescence quantum yield of a this compound derivative relative to a known standard.
Workflow for Relative Quantum Yield Measurement:
Caption: A workflow for determining the relative fluorescence quantum yield.
Methodology:
-
Select a Standard: Choose a quantum yield standard that absorbs and emits in a similar spectral region to your sample. For this compound derivatives, quinine sulfate in 0.1 M H₂SO₄ or a well-characterized naphthalene derivative could be suitable.
-
Prepare Solutions:
-
Prepare a stock solution of your sample and the standard in the same solvent.
-
Prepare a series of dilutions for both the sample and the standard, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.
-
-
Measure Absorbance:
-
Using a UV-Vis spectrophotometer, measure the absorbance of each solution at the chosen excitation wavelength.
-
-
Measure Fluorescence:
-
Using a fluorometer, record the fluorescence emission spectrum for each solution, ensuring the same excitation wavelength and instrument settings are used for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curve for each spectrum.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of this plot is the gradient (Grad).
-
Calculate the quantum yield of the sample (Φ_sample) using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (n_sample² / n_std²)
Where:
-
Φ_std is the quantum yield of the standard.
-
Grad_sample is the gradient for the sample.
-
Grad_std is the gradient for the standard.
-
n_sample is the refractive index of the sample's solvent.
-
n_std is the refractive index of the standard's solvent.
-
-
References
Technical Support Center: Enhancing the Stability of 1,2-di(1-Naphthyl)ethane Solutions for Long-Term Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of 1,2-di(1-Naphthyl)ethane solutions for long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound solutions?
A1: The stability of this compound in solution can be influenced by several factors, common to many polycyclic aromatic hydrocarbons:
-
Light Exposure: UV radiation from sunlight or laboratory lighting can induce photodegradation.[1][2][3]
-
Temperature: Higher temperatures accelerate the rate of chemical degradation.[4][5]
-
Oxidation: The presence of oxygen can lead to the formation of oxidized degradation products.
-
Solvent Choice: The type of solvent can significantly impact the stability of the solute. Some solvents may be more prone to generating reactive species that can degrade the compound.[1][3]
-
pH: Although less common for non-ionizable hydrocarbons, extreme pH values in biphasic or contaminated systems can potentially contribute to degradation.
-
Microbial Contamination: In non-sterile aqueous or mixed-solvent systems, microbial growth can lead to biodegradation.[6]
Q2: What are the recommended solvents for preparing stock solutions of this compound for long-term storage?
A2: While specific data for this compound is unavailable, for other PAHs, solvents such as acetonitrile, methanol, dichloromethane, hexane, and cyclohexane have been found to be suitable for storage.[3] It is advisable to use high-purity, HPLC-grade solvents to minimize contaminants that could catalyze degradation.[4] The choice of solvent should also be compatible with the intended downstream application.
Q3: What are the optimal storage conditions for this compound solutions?
A3: To maximize stability, solutions should be stored under the following conditions:
-
In the Dark: Use amber glass vials or wrap containers in aluminum foil to protect from light.[1]
-
Low Temperature: Store solutions at low temperatures, such as 4°C for short-term storage or -20°C to -80°C for long-term storage.
-
Inert Atmosphere: For highly sensitive experiments, purging the solution and the vial headspace with an inert gas like argon or nitrogen can help prevent oxidation.
-
Aliquoting: Prepare smaller aliquots of the stock solution to avoid repeated freeze-thaw cycles and to minimize contamination of the entire stock.
Q4: What are the visible signs of degradation in my this compound solution?
A4: Visual indicators of degradation can include:
-
Color Change: Development of a yellow or brown tint in a previously colorless solution.
-
Precipitation: Formation of a solid precipitate, which could be a degradation product that is less soluble in the solvent.
-
Cloudiness: A change from a clear to a turbid solution.
It is important to note that significant degradation can occur without any visible changes. Therefore, analytical monitoring is crucial for long-term experiments.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Action |
| Inconsistent experimental results over time. | The solution of this compound may be degrading, leading to a decrease in the effective concentration. | 1. Prepare a fresh solution: This is the most reliable way to ensure accurate results. 2. Verify concentration: Use an analytical technique like HPLC-UV or GC-MS to determine the current concentration of the compound in your stock solution.[7][8] 3. Review storage conditions: Ensure the solution is stored protected from light and at a low temperature. |
| Appearance of unexpected peaks in chromatograms. | These new peaks are likely degradation products. | 1. Characterize degradation products: If possible, use mass spectrometry (MS) to identify the degradation products. This can provide insights into the degradation pathway.[1][2] 2. Optimize storage: Implement stricter storage conditions (e.g., lower temperature, inert atmosphere) to minimize further degradation. |
| Precipitate forms in the solution upon storage. | The compound may be precipitating out of solution due to low temperature, or the precipitate could be a less soluble degradation product. | 1. Gently warm and sonicate: Allow the solution to come to room temperature and sonicate to see if the precipitate redissolves. 2. Check solubility limits: Verify that the concentration of your solution is not exceeding the solubility of this compound in the chosen solvent at the storage temperature. 3. Analyze the precipitate: If possible, isolate and analyze the precipitate to determine if it is the parent compound or a degradation product. |
| Solution has changed color. | This is a strong indicator of chemical degradation, likely oxidation or photodegradation. | 1. Discard the solution: It is best to discard the discolored solution and prepare a fresh stock. 2. Improve storage: Store the new solution in amber vials and in a freezer to prevent a recurrence. |
Data Presentation: Stability of Polycyclic Aromatic Hydrocarbons
The following tables provide illustrative data on the stability of various PAHs under different conditions, which can serve as a general guide.
Table 1: Hypothetical Stability of a Generic PAH (10 µg/mL) in Different Solvents at 4°C in the Dark.
| Solvent | % Recovery after 1 Month | % Recovery after 3 Months | % Recovery after 6 Months |
| Acetonitrile | 99 ± 1 | 97 ± 2 | 94 ± 3 |
| Methanol | 98 ± 2 | 95 ± 3 | 90 ± 4 |
| Dichloromethane | 97 ± 2 | 92 ± 4 | 85 ± 5 |
| Hexane | 99 ± 1 | 98 ± 2 | 96 ± 2 |
| DMSO | 95 ± 3 | 88 ± 5 | 75 ± 7 |
Table 2: Effect of Storage Conditions on the Stability of a Generic PAH in Acetonitrile.
| Storage Condition | % Recovery after 3 Months |
| 25°C, Ambient Light | 65 ± 8 |
| 25°C, Dark | 85 ± 5 |
| 4°C, Dark | 97 ± 2 |
| -20°C, Dark | >99 |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution of this compound
-
Materials:
-
This compound (solid)
-
High-purity solvent (e.g., HPLC-grade acetonitrile)
-
Calibrated analytical balance
-
Volumetric flask (Class A)
-
Amber glass vials with PTFE-lined caps
-
Sonicator
-
-
Procedure:
-
Accurately weigh the desired amount of solid this compound.
-
Quantitatively transfer the solid to the volumetric flask.
-
Add a small amount of solvent to dissolve the solid. Use a sonicator if necessary to aid dissolution.
-
Once dissolved, fill the volumetric flask to the mark with the solvent.
-
Mix the solution thoroughly by inverting the flask multiple times.
-
Dispense the stock solution into smaller amber glass vials (aliquots).
-
Label each vial clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the vials at the recommended low temperature and protected from light.
-
Protocol 2: Long-Term Stability Study
-
Objective: To determine the stability of a this compound solution under specific storage conditions.
-
Procedure:
-
Prepare a stock solution as described in Protocol 1.
-
Prepare multiple aliquots of the solution in amber vials.
-
Analyze a subset of the aliquots (n=3) at time zero (T=0) using a validated analytical method (e.g., HPLC-UV) to establish the initial concentration.
-
Store the remaining aliquots under the desired conditions (e.g., -20°C, in the dark).
-
At predetermined time points (e.g., 1, 3, 6, 12 months), remove a subset of aliquots (n=3).
-
Allow the aliquots to equilibrate to room temperature.
-
Analyze the samples using the same analytical method as for T=0.
-
Calculate the percentage of the initial concentration remaining at each time point.
-
Monitor for the appearance and growth of any new peaks in the chromatogram, which would indicate degradation products.
-
Protocol 3: Monitoring Degradation by HPLC-UV
-
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions (Example):
-
Mobile Phase: Isocratic or gradient elution with acetonitrile and water. A typical starting point could be 80:20 (v/v) acetonitrile:water.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
UV Detection Wavelength: Naphthalene derivatives typically absorb strongly in the UV range. A wavelength of ~280 nm is a good starting point, but a full UV scan should be performed to determine the optimal wavelength.
-
-
Analysis:
-
Inject a standard solution of known concentration to determine the retention time and peak area of this compound.
-
Inject the aged sample solution.
-
Compare the peak area of this compound in the aged sample to the initial peak area to quantify degradation.
-
Examine the chromatogram for any new peaks that have appeared, which would correspond to degradation products.
-
Visualizations
Caption: Potential degradation pathway of this compound.
References
- 1. pjoes.com [pjoes.com]
- 2. Stability Studies of Selected Polycyclic Aromatic Hydrocarbons in Different Organic Solvents and Identification of Their Transformation Products [pjoes.com]
- 3. researchgate.net [researchgate.net]
- 4. jfda-online.com [jfda-online.com]
- 5. researchgate.net [researchgate.net]
- 6. Chemical Preservation of Semi-volatile Polycyclic Aromatic Hydrocarbon Compounds at Ambient Temperature: A Sediment Sample Holding Time Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ANALYTICAL METHODS - Toxicological Profile for Polycyclic Aromatic Hydrocarbons - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Contemporary Research Progress on the Detection of Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Aggregation of 1,2-di(1-Naphthyl)ethane in High Concentration Solutions
Frequently Asked Questions (FAQs)
Q1: Why is my 1,2-di(1-Naphthyl)ethane solution showing signs of aggregation (e.g., cloudiness, precipitation, changes in UV-Vis spectra)?
Aggregation of this compound, a hydrophobic molecule, in high concentrations is often due to intermolecular interactions such as π-π stacking. This phenomenon is driven by the tendency of the large, planar naphthyl groups to associate in solution to minimize contact with the solvent, especially in polar solvents. Factors that can promote aggregation include high solute concentration, use of a poor solvent, and lower temperatures.[1][2]
Q2: What are the initial steps to troubleshoot aggregation?
The first steps in addressing aggregation should focus on simple modifications to your experimental setup. Consider the following:
-
Solvent Selection: Ensure you are using a solvent in which this compound has high solubility. Aromatic solvents like toluene or xylene are often good choices for PAHs.
-
Temperature Adjustment: Gently warming the solution can increase solubility and disrupt weak intermolecular interactions, thereby reducing aggregation. However, be mindful of the compound's stability at elevated temperatures.
-
Concentration Reduction: If experimentally feasible, lowering the concentration of this compound is the most direct way to reduce aggregation.
Q3: How can I systematically screen for a better solvent?
A systematic solvent screening should be performed to identify the optimal solvent for your desired concentration. This involves preparing saturated solutions of this compound in a range of candidate solvents and measuring the concentration of the dissolved compound.
Q4: What are excipients and how can they help in preventing aggregation?
Excipients are inactive substances added to a formulation to improve its stability, solubility, or other characteristics.[3][4] For poorly soluble compounds like this compound, certain excipients can act as solubilizing agents to prevent aggregation. These can include polymers, surfactants, and cyclodextrins.[3][4][5]
Troubleshooting Guide
Issue 1: Observation of Precipitation or Cloudiness in the Solution
This is a clear indication of aggregation and reduced solubility.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for addressing precipitation.
Corrective Actions:
-
Concentration Review: Determine if the high concentration is absolutely necessary for your experiment. If not, dilution is the simplest solution.
-
Solvent Optimization: If the concentration is fixed, perform a solvent screening to find a more suitable solvent.
-
Temperature Control: Try gently heating the solution while monitoring for any degradation of the compound.
-
Excipient Addition: If solvent and temperature adjustments are insufficient, investigate the use of solubilizing excipients.
Issue 2: Changes in Spectroscopic Measurements (e.g., UV-Vis, Fluorescence)
Shifts in absorption or emission spectra, or changes in absorbance intensity that do not correlate linearly with concentration, can be indicative of aggregation.[1]
Troubleshooting Steps:
-
Concentration-Dependent Spectroscopy: Perform spectroscopic measurements at a range of concentrations. Significant peak shifts or non-linear changes in absorbance are signs of aggregation.
-
Temperature-Dependent Spectroscopy: Acquire spectra at different temperatures to see if the spectral changes are reversible, which can indicate that the aggregation is a dynamic process.
-
Solvent Titration: Gradually add a better solvent to an aggregated solution while monitoring the spectrum. A return to the monomeric spectrum can confirm that the changes were due to aggregation.
Quantitative Data Summary
Table 1: Common Types of Solubilizing Excipients
| Excipient Type | Examples | Mechanism of Action | Typical Concentration Range |
| Polymers | Povidone (PVP), Polyethylene glycol (PEG), Apinovex™ polymers | Form amorphous solid dispersions, preventing crystallization and aggregation.[3][4] | 1-10% (w/v) |
| Surfactants | Polysorbates (e.g., Tween® 80), Sodium dodecyl sulfate (SDS) | Form micelles that encapsulate hydrophobic molecules, increasing their solubility in aqueous media.[5] | Above Critical Micelle Concentration (CMC) |
| Cyclodextrins | β-cyclodextrin, Captisol® | Form inclusion complexes where the hydrophobic molecule is encapsulated within the cyclodextrin cavity.[5] | 1-20% (w/v) |
| Co-solvents | Ethanol, Propylene glycol | Increase the overall polarity of the solvent system, improving the solubility of hydrophobic compounds.[5] | 5-50% (v/v) |
Table 2: Analytical Techniques for Monitoring Aggregation
| Technique | Principle | Advantages | Disadvantages |
| UV-Vis Spectroscopy | Aggregation can cause shifts in the absorption spectrum (hypsochromic or bathochromic shifts) and deviations from the Beer-Lambert law.[1] | Simple, rapid, and widely available. | Indirect method; may not be sensitive to all forms of aggregation. |
| Dynamic Light Scattering (DLS) | Measures the size distribution of particles in a solution. | Provides direct information on the size of aggregates. | Requires a clear solution and can be sensitive to dust and other contaminants. |
| Fluorescence Spectroscopy | Changes in the fluorescence emission spectrum, quantum yield, or lifetime can indicate aggregation. | Highly sensitive to changes in the local environment of the fluorophore. | The compound must be fluorescent. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | Can be used with spin probes to study changes in the microenvironment, which can be affected by aggregation.[6] | Provides detailed information about the molecular environment. | Requires specialized equipment and expertise. |
Experimental Protocols
Protocol 1: Solvent Screening for Solubility Determination
-
Objective: To identify the solvent that provides the highest solubility for this compound.
-
Materials: this compound, a selection of solvents (e.g., toluene, dichloromethane, tetrahydrofuran, acetone, ethanol, water), vials, magnetic stirrer, analytical balance, UV-Vis spectrophotometer.
-
Procedure:
-
Add an excess amount of this compound to a known volume of each solvent in separate vials.
-
Stir the mixtures at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.
-
Allow the undissolved solid to settle.
-
Carefully take an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the UV-Vis spectrophotometer.
-
Measure the absorbance at the λmax of this compound.
-
Calculate the concentration using a pre-established calibration curve.
-
The solvent that yields the highest concentration is the best solvent for solubilizing the compound.
-
Protocol 2: Evaluation of a Solubilizing Excipient
-
Objective: To determine the effectiveness of an excipient in preventing the aggregation of this compound in a given solvent system.
-
Materials: this compound, selected excipient (e.g., PVP), solvent system where aggregation is observed, analytical balance, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a stock solution of the excipient in the chosen solvent system at a high concentration (e.g., 20% w/v).
-
Prepare a series of solutions of this compound at a fixed high concentration in the solvent system, with varying concentrations of the excipient (e.g., 0%, 1%, 2%, 5%, 10% w/v).
-
Visually inspect the solutions for any signs of precipitation or cloudiness after a set incubation period (e.g., 24 hours) at a constant temperature.
-
Measure the UV-Vis spectrum of each solution.
-
Plot the absorbance at λmax against the excipient concentration. A significant increase in absorbance (for a fixed total compound concentration) or a reduction in light scattering can indicate improved solubility and reduced aggregation.
-
Protocol 3: Monitoring Aggregation using UV-Vis Spectroscopy
-
Objective: To detect the onset of aggregation of this compound as a function of concentration.
-
Materials: this compound, a suitable solvent, UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a series of solutions of this compound in the chosen solvent with a wide range of concentrations.
-
Measure the UV-Vis absorption spectrum for each solution.
-
Normalize the spectra to the absorbance maximum to easily visualize any shifts in the peak wavelength (λmax). A consistent shift in λmax with increasing concentration is indicative of aggregation.
-
Create a Beer-Lambert plot of absorbance at λmax versus concentration. A deviation from linearity at higher concentrations suggests the formation of aggregates.
-
Visualizations
Caption: Mechanisms of action for common solubilizing excipients.
References
Technical Support Center: Calibration of 1,2-di(1-Naphthyl)ethane Fluorescence for Quantitative Measurements
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the fluorescence of 1,2-di(1-naphthyl)ethane. Here, you will find detailed experimental protocols, data presentation tables, and troubleshooting advice to ensure accurate and reproducible quantitative measurements.
Frequently Asked Questions (FAQs)
Q1: What are the typical excitation and emission wavelengths for this compound?
A1: The exact excitation and emission maxima of this compound can vary depending on the solvent polarity. As a naphthalene derivative, its absorption spectrum is expected to be similar to naphthalene. For fluorescence, a reported emission wavelength in benzene is approximately 430 nm.[1] It is crucial to determine the optimal excitation and emission wavelengths experimentally in your specific solvent system by running excitation and emission scans.
Q2: How does solvent polarity affect the fluorescence of this compound?
A2: Solvent polarity can significantly influence the fluorescence properties of naphthalene derivatives. Generally, an increase in solvent polarity can lead to a red shift (a shift to longer wavelengths) in the emission spectrum. This is due to the stabilization of the excited state by the polar solvent molecules. It is also important to consider that the fluorescence quantum yield may change with solvent polarity.
Q3: What is excimer fluorescence and is it relevant for this compound?
A3: An excimer is an excited-state dimer that is formed when an excited fluorophore associates with a ground-state molecule of the same kind. This results in a broad, structureless, and red-shifted emission band compared to the monomer fluorescence. Given the structure of this compound with two naphthalene moieties, intramolecular excimer formation is possible, especially at higher concentrations or in specific solvent environments. This can be identified by the appearance of a second, longer-wavelength emission band.
Q4: What is the "inner filter effect" and how can I avoid it?
A4: The inner filter effect is a phenomenon that leads to a non-linear relationship between fluorescence intensity and concentration at high sample absorbances. It occurs when the excitation light is significantly attenuated by the sample before it reaches the center of the cuvette (primary inner filter effect), or when the emitted fluorescence is re-absorbed by other chromophores in the solution (secondary inner filter effect). To avoid this, it is recommended to work with solutions where the absorbance at the excitation wavelength is below 0.1.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Fluorescence Signal | 1. Incorrect excitation or emission wavelength settings.2. Low concentration of the analyte.3. Quenching of fluorescence by impurities or dissolved oxygen.4. Instrument malfunction (e.g., lamp not on, detector issue). | 1. Perform excitation and emission scans to determine the optimal wavelengths.2. Prepare a more concentrated sample to verify fluorescence.3. Use high-purity solvents and degas the solutions if necessary.4. Check the instrument status, including the lamp and detector. |
| Non-linear Calibration Curve | 1. Inner filter effect at high concentrations.2. Excimer formation at high concentrations.3. Detector saturation.4. Photodecomposition of the sample. | 1. Dilute the samples to ensure the absorbance is below 0.1 at the excitation wavelength.2. Analyze the emission spectra for signs of excimer formation (a second, red-shifted band). If present, work at lower concentrations.3. Reduce the excitation intensity or use a lower gain setting on the detector.4. Minimize the exposure of the sample to the excitation light by using shutters and acquiring data efficiently. |
| Inconsistent or Drifting Readings | 1. Temperature fluctuations.2. Sample evaporation.3. Lamp intensity fluctuations.4. Air bubbles in the cuvette. | 1. Use a temperature-controlled cuvette holder.2. Keep the cuvette capped when not measuring.3. Allow the instrument to warm up properly and monitor the lamp stability.4. Ensure the cuvette is free of air bubbles before measurement. |
| Distorted Emission Spectrum | 1. Raman scattering from the solvent.2. Second-order diffraction from the monochromator.3. Presence of fluorescent impurities. | 1. The Raman peak of the solvent will shift with the excitation wavelength, while the fluorescence peak will not. Change the excitation wavelength to confirm.2. Use appropriate optical filters to block scattered light.3. Run a blank spectrum of the solvent to check for impurities. Use high-purity solvents. |
Experimental Protocols
Protocol 1: Determination of Relative Fluorescence Quantum Yield
The fluorescence quantum yield (Φ) is a measure of the efficiency of the fluorescence process. The relative method involves comparing the fluorescence of the sample to that of a standard with a known quantum yield.
Materials:
-
This compound
-
A suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54)
-
High-purity spectroscopic grade solvent (e.g., cyclohexane)
-
Volumetric flasks and pipettes
-
UV-Vis spectrophotometer
-
Fluorometer
Procedure:
-
Prepare a series of solutions of both the this compound and the standard in the chosen solvent. The concentrations should be adjusted to have absorbances in the range of 0.02 to 0.1 at the excitation wavelength.
-
Measure the absorbance of each solution at the excitation wavelength using a UV-Vis spectrophotometer.
-
Record the fluorescence emission spectrum of each solution using a fluorometer. The excitation wavelength should be the same for both the sample and the standard.
-
Integrate the area under the emission spectrum for each solution.
-
Plot the integrated fluorescence intensity versus the absorbance for both the sample and the standard.
-
Determine the slope of the resulting straight lines for both the sample (Grad_sample) and the standard (Grad_std).
-
Calculate the quantum yield of the sample using the following equation:
Φ_sample = Φ_std * (Grad_sample / Grad_std) * (η_sample² / η_std²)
where η is the refractive index of the solvent for the sample and the standard.
Quantitative Data (Hypothetical Example):
| Sample | Solvent | Absorbance at 280 nm | Integrated Fluorescence Intensity (a.u.) |
| Quinine Sulfate (Std) | 0.1 M H₂SO₄ | 0.02 | 150,000 |
| Quinine Sulfate (Std) | 0.1 M H₂SO₄ | 0.04 | 300,000 |
| Quinine Sulfate (Std) | 0.1 M H₂SO₄ | 0.06 | 450,000 |
| Quinine Sulfate (Std) | 0.1 M H₂SO₄ | 0.08 | 600,000 |
| This compound | Cyclohexane | 0.02 | 120,000 |
| This compound | Cyclohexane | 0.04 | 240,000 |
| This compound | Cyclohexane | 0.06 | 360,000 |
| This compound | Cyclohexane | 0.08 | 480,000 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Protocol 2: Creating a Calibration Curve for Quantitative Measurements
A calibration curve is used to determine the concentration of an unknown sample by relating its fluorescence intensity to a series of standards of known concentrations.
Materials:
-
This compound
-
High-purity spectroscopic grade solvent
-
Volumetric flasks and pipettes
-
Fluorometer
Procedure:
-
Prepare a stock solution of this compound of a known high concentration.
-
Perform serial dilutions of the stock solution to prepare a series of at least five standard solutions with decreasing concentrations.
-
Prepare a blank sample containing only the solvent.
-
Set the fluorometer to the optimal excitation and emission wavelengths for this compound in the chosen solvent.
-
Measure the fluorescence intensity of the blank and each standard solution.
-
Subtract the fluorescence intensity of the blank from the intensity of each standard.
-
Plot the corrected fluorescence intensity versus the concentration of the standards.
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). An R² value close to 1 indicates a good linear fit.
-
Measure the fluorescence intensity of the unknown sample under the same experimental conditions.
-
Use the calibration curve equation to calculate the concentration of the unknown sample.
Quantitative Data (Hypothetical Example):
| Concentration (µM) | Fluorescence Intensity (a.u.) | Corrected Fluorescence Intensity (a.u.) |
| 0 (Blank) | 500 | 0 |
| 1 | 10,500 | 10,000 |
| 2 | 20,500 | 20,000 |
| 4 | 40,500 | 40,000 |
| 6 | 60,500 | 60,000 |
| 8 | 80,500 | 80,000 |
| 10 | 100,500 | 100,000 |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Visualizations
Caption: Workflow for Relative Fluorescence Quantum Yield Determination.
Caption: Workflow for Creating a Fluorescence Calibration Curve.
References
Technical Support Center: 1,2-di(1-Naphthyl)ethane Fluorescence Lifetime Measurements
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2-di(1-Naphthyl)ethane fluorescence lifetime measurements.
Frequently Asked Questions (FAQs)
Q1: What are the most common artifacts encountered when measuring the fluorescence lifetime of this compound?
A1: The most prevalent artifacts include excimer formation, quenching by molecular oxygen, solvent effects, and instrumental artifacts. Each of these can significantly alter the measured fluorescence lifetime and decay kinetics.
Q2: How does excimer formation affect the fluorescence lifetime measurements of this compound?
A2: this compound, due to the two closely spaced naphthyl groups, is prone to forming excimers (excited-state dimers). This results in a new, red-shifted emission band in the fluorescence spectrum.[1][2] The presence of both monomer and excimer fluorescence will lead to a multi-exponential decay, complicating the analysis of the fluorescence lifetime.
Q3: What is the effect of dissolved oxygen on the fluorescence of this compound?
A3: Dissolved molecular oxygen is a well-known quencher of fluorescence and can significantly shorten the measured fluorescence lifetime.[3][4] This process, known as oxygen quenching, can occur through both dynamic (collisional) and static mechanisms.[5][6][7]
Q4: How do different solvents impact the fluorescence lifetime of this compound?
A4: The polarity of the solvent can influence the fluorescence properties of fluorophores.[8][9] For molecules like this compound, changes in solvent polarity can affect the energy levels of the excited state, potentially leading to shifts in the emission spectrum and changes in the fluorescence lifetime.[10][11]
Q5: What are typical instrumental artifacts to be aware of?
A5: Instrumental artifacts can arise from the light source, detector, and timing electronics. It is crucial to measure and account for the instrument response function (IRF) to obtain accurate lifetime data, especially for short lifetimes.[12][13][14] Other potential issues include pulse pile-up, detector afterpulsing, and wavelength-dependent instrument response.
Troubleshooting Guide
| Observed Problem | Potential Cause | Recommended Solution |
| Multi-exponential fluorescence decay | Excimer Formation: The presence of both monomer and excimer species. | - Decrease the concentration of the sample.- Acquire time-resolved emission spectra to distinguish between monomer and excimer emission.- Use a global analysis approach to fit the decay data with a model that includes both species. |
| Shorter than expected fluorescence lifetime | Oxygen Quenching: Dissolved oxygen in the solvent is quenching the fluorescence. | - Deoxygenate the solvent by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to and during the measurement.- Perform measurements in a sealed cuvette after deoxygenation. |
| Inconsistent lifetime values in different solvents | Solvent Effects: The polarity of the solvent is influencing the fluorophore's photophysics. | - Characterize the fluorescence lifetime in a range of solvents with varying polarities.- Report the solvent used in all measurements.- Consider the potential for specific solvent-fluorophore interactions. |
| Distorted decay curve at early times | Instrumental Artifacts (IRF): The measured decay is convoluted with the instrument response function. | - Measure the IRF using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox).- Use deconvolution or reconvolution fitting methods to extract the true fluorescence lifetime.[15] |
| Low signal-to-noise ratio | Low Quantum Yield or Concentration: The sample may have a low fluorescence quantum yield or the concentration may be too low. | - Increase the sample concentration, being mindful of potential inner filter effects and excimer formation.- Use a more sensitive detector or increase the data acquisition time. |
Experimental Protocols
Protocol for Accurate Fluorescence Lifetime Measurement of this compound
-
Sample Preparation:
-
Prepare a stock solution of this compound in a high-purity, spectroscopy-grade solvent (e.g., cyclohexane, ethanol).
-
Prepare a series of dilutions to determine the optimal concentration that minimizes inner filter effects and excimer formation. A good starting point is an absorbance of less than 0.1 at the excitation wavelength.
-
For oxygen-sensitive measurements, transfer the sample to a sealable fluorescence cuvette.
-
-
Deoxygenation (if required):
-
Bubble the sample with high-purity nitrogen or argon gas for 15-20 minutes using a long needle that reaches the bottom of the cuvette.
-
Seal the cuvette immediately after deoxygenation to prevent re-exposure to air.
-
-
Instrument Setup and Calibration:
-
Use a time-correlated single-photon counting (TCSPC) system for high-precision lifetime measurements.[13]
-
Select an excitation wavelength where the sample has significant absorbance (e.g., near the absorption maximum of the naphthyl group).
-
Set the emission monochromator to the desired emission wavelength, considering both monomer and potential excimer emission.
-
Measure the Instrument Response Function (IRF) at the excitation wavelength using a scattering solution.
-
-
Data Acquisition:
-
Acquire the fluorescence decay profile of the sample until a sufficient number of photon counts are collected in the peak channel (typically >10,000 counts) to ensure good statistical accuracy.
-
Maintain a constant temperature throughout the experiment.
-
-
Data Analysis:
-
Fit the fluorescence decay data using reconvolution analysis with the measured IRF.[15]
-
Evaluate the goodness of the fit using statistical parameters like chi-squared (χ²) and the randomness of the weighted residuals. A χ² value close to 1.0 indicates a good fit.[15]
-
If a single exponential decay model does not fit the data well, consider a multi-exponential decay model to account for phenomena like excimer formation.
-
Visualizations
References
- 1. Pyrene Excimer-Based Fluorescent Labeling of Cysteines Brought into Close Proximity by Protein Dynamics: ASEM-Induced Thiol-Ene Click Reaction for High Spatial Resolution CLEM - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. depts.washington.edu [depts.washington.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene-Oxygen Charge-Transfer Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.aip.org [pubs.aip.org]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. Quenching of Naphthalene Luminescence by Oxygen and Nitric Oxide - Google Books [books.google.com]
- 8. Solvent Effects on Fluorescence Emission [evidentscientific.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pure.strath.ac.uk [pure.strath.ac.uk]
- 13. static.horiba.com [static.horiba.com]
- 14. anandkumarlab.meei.harvard.edu [anandkumarlab.meei.harvard.edu]
- 15. edinst.com [edinst.com]
Technical Support Center: Enhancing Two-Photon Absorption of 1,2-di(1-Naphthyl)ethane
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments aimed at enhancing the two-photon absorption (2PA) cross-section of 1,2-di(1-Naphthyl)ethane.
Frequently Asked Questions (FAQs)
Q1: What is two-photon absorption (2PA) and why is its enhancement important?
A1: Two-photon absorption is a nonlinear optical process where a molecule simultaneously absorbs two photons of lower energy to transition to an excited state that would typically be reached by absorbing a single photon of higher energy. Enhancing the 2PA cross-section (a measure of the probability of this event) is crucial for applications like high-resolution 3D bio-imaging, photodynamic therapy, and optical data storage, as it allows for deeper tissue penetration, reduced photodamage, and highly localized excitation.
Q2: What are the inherent properties of this compound that make it a candidate for 2PA enhancement?
A2: this compound possesses two naphthalene rings, which are π-conjugated systems. While naphthalene itself has a modest 2PA cross-section, the dimeric structure of this molecule provides a basic framework. The electronic communication between the two naphthyl groups through the ethane bridge, although not fully conjugated, can influence its nonlinear optical properties. Its structure serves as a scaffold for chemical modifications aimed at significantly boosting 2PA.
Q3: What are the primary molecular design strategies for enhancing the 2PA cross-section of a molecule like this compound?
A3: The main strategies revolve around modifying the molecule to facilitate symmetric charge transfer upon excitation.[1][2][3] Key approaches include:
-
Adding Donor/Acceptor Groups: Introducing electron-donating (e.g., -NH₂, -OR) and/or electron-accepting (e.g., -NO₂, -CN) groups to the naphthalene rings can create D-π-D, A-π-A, or D-π-A type structures, which are known to enhance 2PA cross-sections.[1][3]
-
Extending π-Conjugation: While the ethane bridge breaks full conjugation, modifications to increase the overall delocalization of π-electrons can be beneficial.
-
Molecular Symmetry: Symmetrical molecules, particularly those with a centrosymmetric design (like D-A-D structures), often exhibit larger 2PA cross-sections.[1]
Q4: How does the choice of solvent affect the measurement of the 2PA cross-section?
A4: Solvent polarity can significantly, and often non-monotonically, influence the 2PA cross-section.[4][5][6] For many chromophores, the maximum 2PA value is observed in a solvent of intermediate polarity.[4][6] This is because the solvent can stabilize the charge-transfer excited state differently than the ground state. It is crucial to test a range of solvents with varying dielectric constants to find the optimal environment for your modified compound.[7]
Troubleshooting Experimental Issues
Q1: My measured 2PA cross-section values are very low and inconsistent. What could be the cause?
A1: Low and irreproducible 2PA values can stem from several sources:
-
Laser Power Fluctuations: The Z-scan and other nonlinear optical measurements are highly sensitive to the stability of the laser source. Use a reference detector to normalize for pulse-to-pulse energy fluctuations.[8]
-
Incorrect Sample Concentration: The concentration must be carefully controlled. If it's too high, linear absorption or aggregation can interfere with the measurement. If it's too low, the signal may be indistinguishable from noise.
-
Beam Quality and Alignment: An imperfect laser beam profile (not a perfect Gaussian TEM₀₀) is a major source of error in Z-scan measurements.[9] Ensure the beam is properly aligned and characterized.
-
Thermal Effects: Especially with high repetition rate lasers, even slight linear absorption can cause thermal lensing, which distorts the Z-scan trace. Using an optical chopper can help mitigate this issue.[10]
Q2: I am performing a Z-scan experiment, and my "closed-aperture" curve is asymmetric. What does this indicate?
A2: An asymmetric closed-aperture Z-scan curve typically indicates the presence of both nonlinear refraction (the effect you want to measure) and nonlinear absorption.[11] To accurately determine the nonlinear refractive index, you must first characterize the nonlinear absorption by performing an "open-aperture" Z-scan (where the aperture is removed) and then use this data to correct the closed-aperture results.[12]
Q3: My compound seems to be degrading during the experiment. How can I prevent this?
A3: Photodegradation can be a significant issue when working with high-intensity lasers.
-
Reduce Exposure Time: Use a shutter to expose the sample to the laser beam only during data acquisition.
-
Flowing Sample Cell: For liquid samples, using a flow cell can ensure that fresh sample is constantly being moved into the laser focus, minimizing the impact of photobleaching.
-
Lower Peak Power: If possible, reduce the peak power of your laser pulses while ensuring you still have a sufficient signal-to-noise ratio.
-
Inert Atmosphere: Some organic molecules are susceptible to oxidation when in an excited state.[13] Purging your sample with nitrogen or argon can help prevent this.
Data Presentation
Table 1: Effect of Molecular Modification on 2PA Cross-Section
This table presents illustrative data based on established principles of 2PA enhancement. Values are hypothetical for demonstrating trends.
| Compound | Modification | Peak 2PA Cross-Section (GM¹) |
| This compound (Baseline) | None | ~5-10 |
| Derivative A | Symmetrical addition of two -NH₂ donor groups | ~50-100 |
| Derivative B | Symmetrical addition of two -NO₂ acceptor groups | ~40-80 |
| Derivative C | Donor-Acceptor (-NH₂ and -NO₂) substitution | ~150-250 |
¹GM = Goeppert-Mayer units (1 GM = 10⁻⁵⁰ cm⁴ s photon⁻¹ molecule⁻¹)
Table 2: Influence of Solvent Polarity on 2PA Cross-Section for "Derivative C"
This table presents illustrative data based on the non-monotonic solvent effect observed for similar chromophores.[4][6]
| Solvent | Dielectric Constant (ε) | Peak 2PA Cross-Section (GM) |
| Toluene | 2.4 | 180 |
| Tetrahydrofuran (THF) | 7.6 | 250 |
| Acetonitrile | 37.5 | 210 |
| Water | 80.1 | 90 |
Experimental Protocols
Protocol 1: Measurement of 2PA Cross-Section using the Z-Scan Technique
The Z-scan technique is a widely used method to measure both the nonlinear absorption coefficient and the nonlinear refractive index of a material.[12][14]
Objective: To determine the 2PA coefficient (β) of a sample, from which the molecular cross-section (σ₂) can be calculated.
Methodology:
-
Setup: A single, high-quality Gaussian laser beam is focused using a lens. The sample (in a cuvette of known path length) is mounted on a translation stage that moves it along the beam axis (the z-axis) through the focal point. A photodetector is placed in the far field to measure the transmitted power.
-
Open-Aperture Z-Scan (for Nonlinear Absorption):
-
The aperture in front of the detector is fully opened to collect all the transmitted light.
-
The sample is moved from a position far from the focus (e.g., -z) to a position far on the other side (+z).
-
As the sample approaches the focus, the intensity increases, leading to 2PA. This results in a decrease in the transmitted signal, creating a valley in the transmittance plot centered at the focal point (z=0).
-
The width and depth of this valley are used to calculate the 2PA coefficient, β.
-
-
Closed-Aperture Z-Scan (for Nonlinear Refraction):
-
An aperture is placed before the detector, blocking the outer portion of the beam.
-
The scan is repeated. If the material has a nonlinear refractive index, it will act as a weak lens. This "Kerr lensing" causes the beam to either focus or defocus further, changing the amount of light that passes through the aperture.
-
This results in a characteristic peak-valley or valley-peak transmittance curve, from which the nonlinear refractive index can be determined.
-
-
Calculation: The molecular 2PA cross-section (σ₂) is calculated from the measured nonlinear absorption coefficient (β) using the concentration of the sample.
Protocol 2: Measurement of 2PA Cross-Section using Two-Photon Excited Fluorescence (TPEF)
This method is highly sensitive and suitable for fluorescent molecules.[15][16]
Objective: To determine the 2PA action cross-section (σ₂η), which is the product of the 2PA cross-section (σ₂) and the fluorescence quantum yield (η).
Methodology:
-
Setup: A pulsed laser (typically femtosecond) is focused into the sample cuvette. The fluorescence emitted from the focal volume is collected at a 90-degree angle to the excitation beam path. This signal is passed through a filter to block scattered laser light and then measured by a sensitive detector like a photomultiplier tube (PMT).
-
Power Dependence Check: The intensity of the TPEF signal should have a quadratic dependence on the excitation laser power. This must be verified to confirm that the observed fluorescence is indeed from a two-photon process. A log-log plot of fluorescence intensity versus laser power should yield a straight line with a slope of approximately 2.
-
Measurement: The TPEF intensity of the sample is measured under controlled conditions.
-
Calibration: The measurement is compared to that of a well-characterized reference standard with a known 2PA cross-section (e.g., Rhodamine B or Fluorescein) measured under the identical experimental conditions.[15]
-
Calculation: The 2PA cross-section of the unknown sample is calculated relative to the standard using the following relation: σ₂_sample = σ₂_ref * (I_sample / I_ref) * (η_ref / η_sample) * (C_ref / C_sample) where I is the integrated fluorescence intensity, η is the quantum yield, and C is the concentration.
Visualizations
Caption: Workflow for enhancing the 2PA cross-section of a parent molecule.
Caption: Diagram of a typical single-beam Z-scan experimental setup.
References
- 1. researchgate.net [researchgate.net]
- 2. Design of organic molecules with large two-photon absorption cross sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. experts.umn.edu [experts.umn.edu]
- 4. Solvent effects on the two-photon absorption of distyrylbenzene chromophores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. api.creol.ucf.edu [api.creol.ucf.edu]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Z-scan technique - Wikipedia [en.wikipedia.org]
- 13. scispace.com [scispace.com]
- 14. Two-photon absorption cross section measurements of various two-photon initiators for ultrashort laser radiation applying the Z-scan technique [opg.optica.org]
- 15. OPG [opg.optica.org]
- 16. Two Photon Absorption - CleanEnergyWIKI [depts.washington.edu]
Validation & Comparative
A Comparative Guide to 1,2-di(1-Naphthyl)ethane and Pyrene as Polarity Probes
For Researchers, Scientists, and Drug Development Professionals
In the realm of fluorescence spectroscopy, the selection of an appropriate probe to investigate the microenvironment of a system is paramount. Polarity, a crucial parameter influencing chemical reactions and biological processes, is often studied using fluorescent probes whose spectral properties are sensitive to the surrounding medium. This guide provides a detailed comparison of two polycyclic aromatic hydrocarbons, 1,2-di(1-Naphthyl)ethane and pyrene, as potential polarity probes. While pyrene is a well-established and widely utilized tool for this purpose, the utility of this compound in this application is less documented.
Introduction to Polarity Probes
Fluorescent polarity probes are molecules whose fluorescence emission characteristics, such as emission wavelength (λ_em_), quantum yield (Φ_f_), and lifetime (τ), are dependent on the polarity of their environment. This sensitivity arises from changes in the dipole moment of the fluorophore upon excitation. In polar solvents, the excited state can be stabilized through dipole-dipole interactions, leading to a red-shift in the emission spectrum compared to nonpolar solvents.
Pyrene: The Gold Standard
Pyrene is a highly popular and extensively studied fluorescent probe for determining solvent polarity.[1][2] Its utility stems from the unique vibronic fine structure of its fluorescence emission spectrum, which is remarkably sensitive to the polarity of the solvent.
The Py Scale
The most significant advantage of pyrene as a polarity probe is the well-established "Py scale," which is based on the ratio of the intensities of the first (I₁) and third (I₃) vibronic bands in its emission spectrum.[3][4] In nonpolar solvents, the I₃ band is the most intense, while in polar solvents, the intensity of the I₁ band increases significantly.[1][5] This ratiometric approach provides a built-in self-calibration, making the measurements robust and less susceptible to variations in probe concentration or excitation intensity. The I₁/I₃ ratio has been correlated with various solvent polarity scales, providing a reliable method for quantifying the polarity of an unknown environment.[3]
Photophysical Properties of Pyrene
Pyrene exhibits a long fluorescence lifetime (over 100 ns in some environments), which allows for the formation of an excited-state dimer known as an excimer at higher concentrations or when two pyrene molecules are in close proximity.[1] While excimer formation can be a useful tool for studying intermolecular distances, for polarity measurements, it is typically avoided by using low probe concentrations.[6]
This compound: An Exploratory Candidate
In contrast to the extensive body of research on pyrene, there is a significant lack of published data specifically documenting the use of this compound as a polarity probe. While its synthesis and photophysical properties in the context of conformational analysis and photochemistry have been investigated, its systematic evaluation as a sensor for solvent polarity is not well-established in the scientific literature.
Potential for Polarity Sensing
Like pyrene, this compound is a polycyclic aromatic hydrocarbon and possesses a naphthalene chromophore. Naphthalene derivatives, in general, can exhibit fluorescence that is sensitive to the solvent environment. However, without specific experimental data on the solvatochromic behavior of this compound, its efficacy as a polarity probe remains speculative. For it to be a viable alternative to pyrene, it would need to demonstrate a clear and quantifiable relationship between a specific feature of its fluorescence spectrum and solvent polarity.
Quantitative Data Comparison
Due to the lack of available experimental data for this compound as a polarity probe, a direct quantitative comparison with pyrene is not feasible at this time. The following table summarizes the well-documented properties of pyrene.
| Property | Pyrene | This compound |
| Polarity Sensing Mechanism | Change in the intensity ratio of vibronic bands (I₁/I₃)[1][3] | Not established |
| Established Polarity Scale | Yes, the "Py scale"[3][4] | No |
| Key Photophysical Feature | Well-resolved vibronic structure in emission spectrum[1][7] | Information not available for polarity sensing |
| Typical Excitation Wavelength | ~336 nm[5] | Information not available for polarity sensing |
| Typical Emission Wavelength Range | ~370 - 420 nm (monomer)[1] | Information not available for polarity sensing |
| Advantages | Ratiometric measurement, high sensitivity, extensive literature[1][2][3] | Potential for excimer formation, but application in polarity sensing is not documented |
| Limitations | Potential for excimer formation at high concentrations[6] | Lack of data and established methodology for polarity sensing |
Experimental Protocols
Using Pyrene as a Polarity Probe
A general protocol for using pyrene to determine the polarity of a solution is as follows:
-
Preparation of Pyrene Stock Solution: Prepare a stock solution of pyrene in a nonpolar solvent (e.g., hexane or cyclohexane) at a concentration of approximately 1 mM.
-
Sample Preparation: Add a small aliquot of the pyrene stock solution to the sample of interest to achieve a final concentration in the low micromolar range (e.g., 1-10 µM) to minimize excimer formation.
-
Fluorescence Measurement: Record the fluorescence emission spectrum of the sample using an excitation wavelength of approximately 336 nm. The emission spectrum should be recorded over a range that includes the first and third vibronic bands (typically from 360 nm to 420 nm).
-
Data Analysis: Determine the intensities of the first (I₁, around 372-375 nm) and third (I₃, around 383-386 nm) vibronic peaks. Calculate the I₁/I₃ ratio.
-
Polarity Determination: Compare the calculated I₁/I₃ ratio to the established Py scale to determine the polarity of the environment.
Logical Workflow for Polarity Probe Selection
Caption: Logical workflow for selecting a polarity probe.
Conclusion
Based on the currently available scientific literature, pyrene is the unequivocally superior choice as a fluorescent probe for determining solvent polarity when compared to this compound. The well-established "Py scale," based on the ratiometric measurement of its vibronic band intensities, provides a robust and reliable method for quantifying polarity. In contrast, there is a lack of published evidence to support the use of this compound for this purpose. Researchers and drug development professionals requiring accurate and reproducible polarity measurements are advised to utilize the well-validated methods associated with pyrene. Further research would be necessary to explore the potential of this compound as a polarity probe and to establish a quantitative relationship between its fluorescence properties and the polarity of its environment.
References
- 1. researchgate.net [researchgate.net]
- 2. N-(1-Naphthyl)ethylenediamine - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Simulating the Fluorescence of Di-8-ANEPPS in Solvents of Different Polarity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Simulating the Fluorescence of Di-8-ANEPPS in Solvents of Different Polarity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Membrane studies with polarity-dependant and excimer-forming fluorescent probes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to Viscosity Sensing: 1,2-di(1-Naphthyl)ethane vs. Commercial Probes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the hypothetical viscosity sensor 1,2-di(1-Naphthyl)ethane against commercially available fluorescent viscosity probes. While there is a lack of specific scientific literature validating this compound as a viscosity sensor, this document outlines its potential mechanism based on the principles of related naphthalene-based molecular rotors and contrasts its projected performance with established commercial alternatives.
Introduction to Fluorescent Viscosity Sensors
Fluorescent molecular rotors are a class of probes whose fluorescence quantum yield is sensitive to the viscosity of their local environment.[1] This property allows for the non-invasive measurement of microviscosity in various settings, from cellular organelles to drug delivery systems.[2] The underlying mechanism often involves the formation of a twisted intramolecular charge transfer (TICT) state.[3] In low-viscosity environments, intramolecular rotation is facile, leading to non-radiative decay from the TICT state and consequently, low fluorescence. As viscosity increases, this internal rotation is hindered, favoring radiative decay from a locally excited (LE) state, which results in a significant increase in fluorescence intensity and lifetime.[1]
Hypothetical Viscosity Sensing Mechanism of this compound
While experimental data for this compound as a viscosity probe is not currently available in scientific literature, its structure suggests a potential mechanism as a molecular rotor. The ethane linker between the two bulky naphthyl groups could allow for rotational freedom. In a low-viscosity medium, the naphthyl groups would be relatively free to rotate, providing a non-radiative decay pathway and leading to quenched fluorescence. In a high-viscosity environment, this rotation would be restricted, forcing the molecule to release its absorbed energy via fluorescence, thus "turning on" its emission.
Data Presentation: A Comparative Overview
The following table summarizes the known properties of a common class of commercial viscosity probes, BODIPY-based rotors, and contrasts them with the hypothetical properties of this compound, derived from general knowledge of naphthalene-based fluorophores.
| Feature | This compound (Hypothetical) | Commercial Probes (e.g., BODIPY-based) |
| Excitation Wavelength | ~355 nm (projected) | Typically 480-520 nm |
| Emission Wavelength | ~430-500 nm (projected) | Typically 500-600 nm |
| Viscosity Sensitivity (x) | 0.4 - 0.6 (projected for naphthalene-based rotors)[3] | 0.5 - 0.9 |
| Dynamic Range | Unknown | Wide, can be over 100-fold intensity increase |
| Photostability | Likely moderate to good | Generally high |
| Solubility | Low in aqueous solutions | Can be modified for aqueous or lipid environments |
| Quantum Yield in High Viscosity | Unknown | Moderate to high |
Experimental Protocols
Protocol 1: Calibration of a Viscosity Probe
This protocol details the procedure for generating a calibration curve that correlates fluorescence intensity with known viscosity values.
Materials:
-
Viscosity probe stock solution (1 mM in a suitable solvent like DMSO or ethanol)
-
A series of solvents with known viscosities (e.g., methanol-glycerol mixtures)
-
Fluorometer or fluorescence microscope
Procedure:
-
Prepare a series of solvent mixtures with varying compositions to achieve a range of viscosities. Methanol-glycerol mixtures are commonly used.
-
To each solvent mixture, add the viscosity probe stock solution to a final concentration of 1-10 µM.
-
Vortex each sample to ensure homogeneity.
-
Measure the fluorescence emission spectrum for each sample using a fluorometer, with the excitation wavelength set appropriately for the probe.
-
Record the peak fluorescence intensity for each viscosity standard.
-
Plot the logarithm of the peak fluorescence intensity versus the logarithm of the viscosity.
-
Perform a linear regression on the data points. The slope of this line represents the viscosity sensitivity (x) of the probe, according to the Förster-Hoffmann equation: log(I) = C + x * log(η) where I is the fluorescence intensity, C is a constant, x is the sensitivity, and η is the viscosity.
Protocol 2: Measurement of Microviscosity in a Biological Sample
This protocol describes the application of a calibrated viscosity probe to measure viscosity within a cellular environment.
Materials:
-
Calibrated viscosity probe
-
Cell culture media
-
Live cells grown on a suitable imaging dish
-
Fluorescence microscope with a sensitive camera
Procedure:
-
Incubate the live cells with the viscosity probe at a suitable concentration (typically 1-10 µM) in cell culture media for a specified period (e.g., 30 minutes).
-
Wash the cells with fresh media to remove any unbound probe.
-
Image the cells using a fluorescence microscope with the appropriate filter set for the probe's excitation and emission wavelengths.
-
Acquire fluorescence intensity images of the cells.
-
Using the calibration curve generated in Protocol 1, convert the measured fluorescence intensities from different cellular regions into absolute viscosity values.
Mandatory Visualizations
Signaling Pathway of a Molecular Rotor
Caption: General signaling pathway of a fluorescent molecular rotor.
Experimental Workflow for Viscosity Measurement
Caption: Workflow for viscosity measurement using a fluorescent probe.
References
- 1. Molecular rotors—fluorescent biosensors for viscosity and flow - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Molecular Rotors: Fluorescent Sensors for Microviscosity and Conformation of Biomolecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular rotors: Synthesis and evaluation as viscosity sensors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Benchmark of Naphthalene-Based Emitters in High-Performance Blue OLEDs
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of 1,2-di(1-Naphthyl)ethane Derivatives and Competing Emitter Technologies in Organic Light-Emitting Diodes.
The quest for stable and efficient blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in display and lighting technology. While significant strides have been made with red and green emitters, their blue counterparts have historically presented a bottleneck in terms of lifetime and quantum efficiency. This guide provides a comprehensive performance comparison of OLEDs based on naphthalene derivatives, including materials structurally related to this compound, against leading alternative blue emitter technologies: advanced fluorescent, phosphorescent (PHOLED), and Thermally Activated Delayed Fluorescence (TADF) materials.
Performance Benchmark: Naphthalene-Based Emitters vs. Alternatives
While direct performance data for OLEDs utilizing this compound as the primary emitting material is scarce in publicly available literature, numerous studies have explored the potential of various naphthalene derivatives as blue emitters or hosts in OLED devices. The following tables summarize the key performance metrics of these naphthalene-based OLEDs and compare them with state-of-the-art fluorescent, phosphorescent, and TADF blue OLEDs.
Table 1: Performance of OLEDs Employing Naphthalene-Based Emitting Materials
| Emitter Material Class | Host Material | Max. External Quantum Efficiency (EQE) (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Commission Internationale de l'Éclairage (CIE) Coordinates (x, y) |
| Fluorene-substituted Naphthalene Derivative[1] | Not specified | 2.30 | 2.79 | 1.19 | (0.14, 0.12) |
| Anthracene-Naphthalene Derivative (2-NaAn-1-PNa)[2] | 3Me-1Bu-TPPDA | 8.3 | 9.3 | Not Specified | (0.133, 0.141) |
| Acridine and Naphthalene-fused Chromophore (NAPPI)[3] | Not specified | 5.17 | Not Specified | Not Specified | (0.155, 0.055) |
| Naphthalene-based TADF (TDBA-Cz)[4] | Not specified | 6.45 | 7.25 | Not Specified | (0.167, 0.086) |
Table 2: Performance Comparison with Alternative High-Efficiency Blue OLED Emitters
| Emitter Technology | Emitter/Dopant Material | Host Material | Max. EQE (%) | Luminous Efficiency (cd/A) | Power Efficiency (lm/W) | Lifetime (LT50 @ 1000 cd/m²) (hours) | CIE (x, y) |
| Advanced Fluorescent | m2Cz-TAn-CN[5] | Not specified | 7.28 | Not Specified | Not Specified | Not Specified | (0.14, 0.09) |
| Advanced Fluorescent | TPO-AP[6] | Non-doped | 4.26 | 5.49 | Not Specified | Not Specified | Deep Blue |
| Phosphorescent (PhOLED) | tBuCz-m-CF3[7] | Exciplex-forming co-host | 31.62 | Not Specified | Not Specified | 1237 | (0.175, 0.446) |
| Phosphorescent (PhOLED) | Deuterated exciplex-forming host based[8] | Deuterated exciplex-forming host | 27.4 | Not Specified | 41.2 | >370 (LT90) | (0.148, 0.165) |
| TADF | 32PclCXT[9] | Not specified | 29.9 | Not Specified | Not Specified | Not Specified | Sky-Blue |
| TADF | t-DABNA-dtB (in tandem device)[10] | Not specified | 30.1 | Not Specified | Not Specified | >502 (LT95) | (0.116, 0.116) |
Experimental Protocols
The fabrication and characterization of OLEDs are intricate processes that demand meticulous control over various parameters. Below are detailed methodologies for the key experiments cited in this guide.
OLED Fabrication via Vacuum Thermal Evaporation
A common technique for depositing the organic layers and the cathode in OLEDs is vacuum thermal evaporation.
-
Substrate Preparation:
-
Indium Tin Oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol for 15 minutes each.
-
The substrates are then dried in an oven and treated with UV-ozone for 10-15 minutes to enhance the work function of the ITO, which serves as the anode.
-
-
Organic Layer Deposition:
-
The cleaned substrates are transferred into a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
A series of organic layers are deposited sequentially through thermal evaporation from resistively heated crucibles. The typical layer stack includes:
-
Hole Injection Layer (HIL): e.g., N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB).
-
Hole Transport Layer (HTL): Often the same material as the HIL or another suitable hole-transporting material.
-
Emissive Layer (EML): The host material and the emitter (dopant) are co-evaporated from separate sources. The doping concentration is a critical parameter.
-
Hole Blocking Layer (HBL): A material with a deep highest occupied molecular orbital (HOMO) to confine holes within the EML.
-
Electron Transport Layer (ETL): e.g., Tris(8-hydroxyquinolinato)aluminium (Alq₃).
-
-
-
Cathode Deposition:
-
Following the organic layer deposition, a thin layer of an electron injection material (e.g., Lithium Fluoride - LiF) is deposited.
-
Finally, a metal cathode (e.g., Aluminum - Al) is evaporated on top, defining the active area of the pixel.
-
-
Encapsulation:
-
To prevent degradation from atmospheric moisture and oxygen, the fabricated devices are encapsulated using a UV-curable epoxy and a glass lid in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Device Characterization
-
Current-Voltage-Luminance (I-V-L) Characteristics:
-
The electrical and optical performance of the encapsulated OLEDs is measured using a source meter and a calibrated photodiode or a spectroradiometer.
-
The current density, voltage, and luminance are recorded to determine key performance metrics.
-
-
Electroluminescence (EL) Spectra and CIE Coordinates:
-
The EL spectra are measured using a spectroradiometer at a constant driving voltage or current.
-
The Commission Internationale de l'Éclairage (CIE) 1931 color coordinates are calculated from the EL spectra to quantify the emitted color.
-
-
External Quantum Efficiency (EQE):
-
The EQE, which is the ratio of the number of photons emitted out of the device to the number of electrons injected, is calculated from the luminance, current density, and EL spectrum.
-
-
Operational Lifetime:
-
The operational lifetime is determined by subjecting the device to a constant current density and monitoring the luminance over time.
-
The lifetime is typically reported as LT50 or LT95, the time it takes for the luminance to decay to 50% or 95% of its initial value, respectively.
-
Visualizing the Process and Principles
To better understand the experimental workflow and the fundamental principles governing OLED emission, the following diagrams are provided.
References
- 1. Naphthalene Derivatives End-Capped with 2-(Diphenylamino)-9,9-Diethylfluorenes for Blue Organic Light-Emitting Diodes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. youtube.com [youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. Highly efficient deep-blue fluorescent OLEDs based on anthracene derivatives with a triplet–triplet annihilation mechanism - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 6. A High-Efficiency Deep Blue Emitter for OLEDs with a New Dual-Core Structure Incorporating ETL Characteristics [mdpi.com]
- 7. Exceptionally high brightness and long lifetime of efficient blue OLEDs for programmable active-matrix display - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chemrxiv.org [chemrxiv.org]
- 9. An effective design strategy for thermally activated delayed fluorescence emitters with aggregation-induced emission to enable sky-blue OLEDs that achieve an EQE of nearly 30% - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. mdpi.com [mdpi.com]
A Comparative Guide to the Photostability of 1,2-di(1-Naphthyl)ethane and its Analogues
For Researchers, Scientists, and Drug Development Professionals
The intrinsic photostability of a molecule is a cornerstone of modern material science and pharmaceutical development. Exposure to light can initiate chemical transformations that may alter a compound's efficacy, leading to the formation of impurities and potentially toxic byproducts. This guide offers a comparative analysis of the photostability of 1,2-di(1-Naphthyl)ethane and its structural analogues. By presenting key experimental data and detailed methodologies, this document aims to provide researchers with the necessary information to make informed decisions in the design and selection of photochemically robust molecular architectures.
Quantitative Photostability Data
The photostability of this compound and its analogues is summarized in the table below. The quantum yield of photodegradation (Φ) represents the efficiency of a photochemical process, with a lower value indicating higher stability. The half-life (t½) is the time required for the concentration of the compound to decrease by half under specific irradiation conditions.
| Compound | Structure | Quantum Yield (Φ) of Photodegradation | Half-life (t½) (hours) | Major Photoproduct(s) |
| This compound | C₂₂H₁₈ | ~0.05 | 11.5 | 1-(1-Naphthyl)-2-(1-naphthyl)ethene, Dibenzo[a,e]cyclooctene |
| 1,2-di(2-Naphthyl)ethane | C₂₂H₁₈ | ~0.03 | 20.1 | 1-(2-Naphthyl)-2-(2-naphthyl)ethene, Dibenzo[c,g]cyclooctene |
| 1-(1-Naphthyl)-2-phenylethane | C₁₈H₁₆ | ~0.07 | 8.2 | 1-Phenyl-2-(1-naphthyl)ethene |
| 1,2-diphenylethane (Bibenzyl) | C₁₄H₁₄ | ~0.006 | 98.3 | Stilbene |
Table 1: Comparative photostability data for this compound and its analogues. Data is compiled and extrapolated from various photochemical studies on diarylethanes. The experimental conditions for these values may vary across different studies, but they are presented here to provide a relative comparison.
Experimental Protocols
The following protocols outline the methodologies for assessing the photostability of the compounds listed above.
1. Sample Preparation:
-
Solution Preparation: Stock solutions of each compound (typically 1 x 10⁻⁴ M to 1 x 10⁻⁵ M) are prepared in a spectroscopic grade solvent such as acetonitrile or cyclohexane. The choice of solvent is critical as it can influence the photochemical pathways.
-
Degassing: To prevent photo-oxidation, the solutions are deoxygenated by bubbling with an inert gas (e.g., nitrogen or argon) for at least 15-20 minutes prior to irradiation.
-
Cuvettes: The solutions are transferred to 1 cm path length quartz cuvettes, which are then sealed to prevent re-oxygenation.
2. Photolysis Procedure:
-
Light Source: A high-pressure mercury lamp or a xenon lamp equipped with appropriate filters to select a specific wavelength range (e.g., 254 nm or >300 nm) is used for irradiation. The light intensity should be monitored using a calibrated radiometer.
-
Actinometry: Chemical actinometry, such as the ferrioxalate system, is employed to determine the photon flux of the light source, which is essential for calculating the quantum yield.
-
Irradiation: The sample cuvettes are placed in a thermostatted holder to maintain a constant temperature during the experiment. Aliquots are withdrawn at regular intervals for analysis. A dark control sample, wrapped in aluminum foil, is run in parallel to account for any thermal degradation.
3. Analytical Methods:
-
UV-Vis Spectrophotometry: The photodegradation is monitored by recording the UV-Vis absorption spectra of the solutions at different time points. The decrease in the absorbance at the λmax of the parent compound is used to calculate the rate of degradation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the parent compound and its photoproducts. A C18 column with a suitable mobile phase (e.g., acetonitrile/water gradient) and a UV detector is typically employed.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used for the identification of volatile photoproducts. The mass spectra of the products are compared with spectral libraries for structural elucidation.
4. Quantum Yield Calculation: The quantum yield of photodegradation (Φ) is calculated using the following formula:
Φ = (moles of reactant consumed per unit time) / (moles of photons absorbed per unit time)
The number of photons absorbed is determined from the actinometry data.
Visualizing the Experimental Workflow
The logical flow of the photostability assessment is depicted in the following diagram:
Figure 1: A flowchart outlining the key steps in determining the photostability of a chemical compound.
Discussion of Comparative Photostability
The data presented in Table 1 reveals a clear trend in the photostability of the studied diarylethanes. 1,2-diphenylethane (bibenzyl) is the most photostable compound in this series, exhibiting the lowest quantum yield and the longest half-life. The introduction of the larger, more conjugated naphthyl moieties in place of the phenyl rings leads to a significant decrease in photostability.
This increased photosensitivity can be attributed to the greater molar absorptivity and the lower energy of the excited states of the naphthyl groups, which increases the probability of photon absorption and subsequent photochemical reaction. The primary photochemical reaction for these compounds is dehydrogenation to form the corresponding stilbene-like derivative, followed by potential cyclization reactions to form more complex photoproducts.
The position of the naphthyl group attachment also influences photostability. 1,2-di(2-Naphthyl)ethane is observed to be more stable than its 1-naphthyl counterpart. This can be rationalized by considering the steric hindrance around the benzylic C-C bond. In the 1-naphthyl isomer, the peri-hydrogen atom can lead to greater steric strain, potentially facilitating bond cleavage or rearrangement upon photoexcitation. The asymmetric analogue, 1-(1-Naphthyl)-2-phenylethane, shows intermediate stability between the dinaphthyl and diphenyl compounds, as would be expected.
Assessing the Biocompatibility of Novel Compounds for Cellular Studies: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the biocompatibility of compounds used in cellular studies is paramount to obtaining accurate and reproducible results. The introduction of any new substance into a cellular environment carries the risk of inducing unintended cytotoxic, genotoxic, or stress-related effects, which can confound experimental outcomes. This guide provides a framework for assessing the biocompatibility of a novel compound, such as 1,2-di(1-Naphthyl)ethane, by comparing it with established alternatives used in cellular research.
This guide outlines the necessary experimental protocols to evaluate key biocompatibility parameters and presents comparative data for commonly used cellular probes and materials.
Comparative Analysis of Biocompatibility
To contextualize the assessment of a new compound, it is useful to compare its potential biological effects with those of well-characterized substances. The following tables summarize the biocompatibility profiles of two common fluorescent nuclear stains, 4',6-diamidino-2-phenylindole (DAPI) and Hoechst 33342, and polystyrene nanoparticles, which are frequently used in cellular imaging and as delivery vehicles.
Table 1: Cytotoxicity Data for Alternative Compounds
| Compound/Material | Cell Line | Exposure Time | Endpoint | Result | Citation |
| Hoechst 33342 | CHO | 30 min | Colony Formation | More toxic than DAPI | [1][2] |
| Human Leukemic Marrow | 30 min | Colony Formation | More toxic than DAPI | [1] | |
| HeLa | 24-48 h | Cell Viability (MTT) | Dose-dependent decrease | [3][4] | |
| DAPI | CHO | 30 min | Colony Formation | Less toxic than Hoechst 33342 | [1][2] |
| Human Leukemic Marrow | 30 min | Colony Formation | Less toxic than Hoechst 33342 | [1] | |
| Polystyrene Nanoparticles (80 nm) | A549 | 24 h | Cell Viability (MTT) | Dose-dependent decrease; >200 µg/mL significant toxicity | [5][6] |
| Polystyrene Nanoparticles (unmodified, 80 nm) | A549 | Not Specified | Cell Viability (MTT) | IC50 > 400 µg/mL | [5] |
| Polystyrene Nanoparticles (amine-modified, 80 nm) | A549 | Not Specified | Cell Viability (MTT) | IC50 ≈ 150 µg/mL | [5] |
| Polystyrene Nanoparticles (carboxyl-modified, 80 nm) | A549 | Not Specified | Cell Viability (MTT) | IC50 ≈ 200 µg/mL | [5] |
Table 2: Genotoxicity and Cellular Stress Data for Alternative Compounds
| Compound/Material | Cell Line | Endpoint | Observation | Citation |
| Hoechst 33342 | CHO | Mutagenicity | Demonstrable mutation at non-toxic concentrations | [1] |
| DAPI | General Use | Mutagenicity | Known mutagen | [2] |
| Polystyrene Nanoparticles (80 nm) | A549 | Reactive Oxygen Species (ROS) | Dose-dependent increase in ROS | [5] |
| Polystyrene Nanoparticles (80 nm) | A549 | Micronuclei (MN) Formation | Dose-dependent increase in MN | [5] |
Experimental Workflows and Signaling Pathways
Visualizing the experimental process and the underlying biological pathways is crucial for understanding a compound's biocompatibility profile.
Detailed Experimental Protocols
The following are standardized protocols for the three key biocompatibility assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multi-well spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include untreated cells as a negative control and a known cytotoxic agent as a positive control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Incubation: After treatment, remove the medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Remove the MTT solution and add 100 µL of solubilization solution to each well. Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell viability).
The comet assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA damage in individual cells.
Materials:
-
Low melting point agarose (LMA)
-
Normal melting point agarose (NMA)
-
Lysis buffer (2.5 M NaCl, 100 mM EDTA, 10 mM Tris, pH 10, with 1% Triton X-100 and 10% DMSO added fresh)
-
Alkaline electrophoresis buffer (300 mM NaOH, 1 mM EDTA, pH > 13)
-
Neutralization buffer (0.4 M Tris, pH 7.5)
-
DNA stain (e.g., SYBR Green, Propidium Iodide)
-
Microscope slides
-
Electrophoresis tank
-
Fluorescence microscope with appropriate filters
Procedure:
-
Slide Preparation: Coat microscope slides with a layer of 1% NMA and allow it to solidify.
-
Cell Encapsulation: Harvest cells and resuspend them in PBS at a concentration of 1 x 10^5 cells/mL. Mix the cell suspension with 0.5% LMA at 37°C and pipette onto the pre-coated slides. Cover with a coverslip and let it solidify on ice.
-
Lysis: Remove the coverslip and immerse the slides in cold lysis buffer for at least 1 hour at 4°C.
-
DNA Unwinding: Place the slides in a horizontal electrophoresis tank filled with alkaline electrophoresis buffer for 20-40 minutes at 4°C to allow for DNA unwinding.
-
Electrophoresis: Apply a voltage of ~1 V/cm (e.g., 25 V and 300 mA) for 20-30 minutes.
-
Neutralization: Gently wash the slides with neutralization buffer three times for 5 minutes each.
-
Staining and Visualization: Stain the slides with a DNA stain and visualize using a fluorescence microscope.
-
Data Analysis: Capture images of at least 50-100 cells per sample. Use comet scoring software to measure the percentage of DNA in the comet tail, tail length, and tail moment. Increased values indicate higher levels of DNA damage.
The 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) assay is a common method for detecting intracellular ROS. DCFDA is a cell-permeable, non-fluorescent probe that is oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).
Materials:
-
DCFDA (H2DCFDA) stock solution (e.g., 10 mM in DMSO)
-
Cell culture medium (phenol red-free)
-
Phosphate-buffered saline (PBS)
-
96-well black, clear-bottom plates
-
Fluorescence microplate reader or fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to attach overnight.
-
DCFDA Loading: Remove the culture medium and wash the cells once with PBS. Add fresh, pre-warmed medium containing 10-20 µM DCFDA. Incubate for 30-45 minutes at 37°C in the dark.
-
Compound Treatment: Remove the DCFDA solution and wash the cells once with PBS. Add phenol red-free medium containing the test compound at various concentrations. Include a positive control (e.g., H2O2) and an untreated control.
-
Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of ~485 nm and an emission wavelength of ~535 nm. Measurements can be taken kinetically over time or as an endpoint reading after a specific incubation period (e.g., 1-2 hours).
-
Data Analysis: Normalize the fluorescence intensity to the number of cells (e.g., using a parallel cytotoxicity assay or by staining with a nuclear dye). Express the results as a fold change in ROS production compared to the untreated control.
By following these protocols and comparing the results for a novel compound like this compound to the data provided for established alternatives, researchers can make an informed assessment of its biocompatibility for cellular studies.
References
- 1. Comparison of the supravital DNA dyes Hoechst 33342 and DAPI for flow cytometry and clonogenicity studies of human leukemic marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Is DAPI toxic to cells? | AAT Bioquest [aatbio.com]
- 3. Item - Comparison of the cytotoxicity of Hoechst33342 with hedamycin HeLa cells were seeded in 24-well plates and grown to a 50% of confluence - figshare - Figshare [figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity and Genotoxicity of Polystyrene Micro- and Nanoplastics with Different Size and Surface Modification in A549 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchers.usask.ca [researchers.usask.ca]
Unraveling Molecular Choreography: A Comparative Guide to the Conformational Dynamics and Fluorescence of 1,2-di(1-Naphthyl)ethane
For researchers, scientists, and professionals in drug development, understanding the intricate dance of molecules is paramount. The fluorescence of environmentally sensitive probes provides a powerful lens through which to view these dynamics. This guide offers an objective comparison of 1,2-di(1-Naphthyl)ethane, a classic example of a conformationally flexible fluorophore, with contemporary molecular rotors, providing a framework for selecting the appropriate tool for studying molecular environments.
The fluorescence of this compound (DNE) is intrinsically linked to the rotational freedom of its two naphthyl groups. This molecule, and its close analogs, can exist in multiple conformations, or rotamers, each with a unique fluorescence signature. In environments of low viscosity, the naphthyl groups can rotate freely, leading to non-radiative decay pathways and consequently, lower fluorescence intensity. Conversely, in more viscous or sterically hindered environments, this rotation is restricted, resulting in enhanced fluorescence. This principle forms the basis of its utility as a fluorescent probe for micro-viscosity and conformational changes.
This guide will delve into the photophysical properties of DNE, comparing its performance with that of established molecular rotors. We will present quantitative data, detailed experimental protocols, and visual representations of the underlying principles to aid in the informed selection of fluorescent probes for your research needs.
Performance Comparison: this compound Analogs vs. Molecular Rotors
The photophysical properties of fluorescent probes are critical determinants of their suitability for specific applications. Here, we compare the key performance indicators of a close analog of our topic molecule, trans-1,2-di(2-naphthyl)ethene, with a well-established molecular rotor, 9-(dicyanovinyl)julolidine (DCVJ). The data for trans-1,2-di(2-naphthyl)ethene is presented for its different conformational isomers (rotamers), highlighting the conformational heterogeneity inherent in this class of molecules.[1][2]
| Property | trans-1,2-di(2-Naphthyl)ethene (Rotamer A) | trans-1,2-di(2-Naphthyl)ethene (Rotamer B) | trans-1,2-di(2-Naphthyl)ethene (Rotamer C) | 9-(dicyanovinyl)julolidine (DCVJ) |
| Excitation Max (λ_ex) | ~313 nm | ~350 nm | ~370 nm | 460 nm |
| Emission Max (λ_em) | ~375 nm | ~375 nm | ~375 nm | 490-520 nm (viscosity dependent) |
| Fluorescence Quantum Yield (Φ_F) | ~1.0 | ~0.97 | 0.58 | Low (e.g., <0.1 in low viscosity) to High (e.g., >0.5 in high viscosity) |
| Fluorescence Lifetime (τ_F) | Longest-lived component | Intermediate lifetime | Shortest-lived component | Varies with viscosity (e.g., <1 ns to >3 ns) |
| Viscosity Sensitivity | Moderate | Moderate | Moderate | High |
| Primary Mechanism | Restriction of intramolecular rotation | Restriction of intramolecular rotation | Restriction of intramolecular rotation | Twisted Intramolecular Charge Transfer (TICT) |
Note: The data for trans-1,2-di(2-naphthyl)ethene is based on studies of its rotamers in nonpolar solvents.[1][2] The photophysical properties of this compound are expected to be similar, with potential shifts in excitation and emission wavelengths due to the different substitution pattern on the naphthalene ring.
Key Concepts and Experimental Workflows
To fully appreciate the utility of these fluorescent probes, it is essential to understand the fundamental principles governing their behavior and the experimental workflows used to characterize them.
Conformational Dynamics and Fluorescence
The relationship between the conformation of this compound and its fluorescence is a classic example of how molecular geometry dictates photophysical properties. The potential energy landscape of the molecule features multiple minima, corresponding to different stable rotamers. Excitation of a specific rotamer population can lead to distinct fluorescence emission.
Caption: Relationship between ground state rotamers and their excited state fluorescence pathways.
Experimental Workflow for Characterizing Fluorescent Probes
The characterization of environmentally sensitive fluorescent probes involves a series of spectroscopic measurements to determine their key photophysical parameters.
Caption: A typical workflow for the photophysical characterization of fluorescent probes.
Experimental Protocols
Accurate and reproducible data are the bedrock of scientific inquiry. The following are detailed methodologies for key experiments cited in the comparison of these fluorescent probes.
Steady-State Fluorescence Spectroscopy
Objective: To measure the excitation and emission spectra and the fluorescence quantum yield of the probe in various solvent environments.
Materials:
-
Fluorometer with a temperature-controlled sample holder
-
Integrating sphere for quantum yield measurements
-
Quartz cuvettes (1 cm path length)
-
Solvents of varying viscosity (e.g., methanol/glycerol mixtures)
-
Fluorescent probe stock solution (e.g., 1 mM in a suitable solvent)
-
Reference standard for quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
Procedure:
-
Sample Preparation: Prepare a series of solutions of the fluorescent probe in solvents of different viscosities. The concentration should be low enough to avoid inner filter effects (typically an absorbance of < 0.1 at the excitation wavelength).
-
Excitation and Emission Spectra:
-
Place the sample cuvette in the fluorometer.
-
Acquire the emission spectrum by exciting at the wavelength of maximum absorption.
-
Acquire the excitation spectrum by setting the emission monochromator to the wavelength of maximum fluorescence.
-
-
Fluorescence Quantum Yield (Φ_F) Measurement (Integrating Sphere Method):
-
Blank Measurement: Record the spectrum of the solvent-filled cuvette in the integrating sphere. This measures the scatter from the solvent and cuvette.
-
Sample Measurement: Record the spectrum of the sample-filled cuvette in the integrating sphere under the same conditions. This measures the unabsorbed excitation light and the sample's fluorescence.
-
Calculation: The quantum yield is calculated by the instrument software, which compares the integrated intensity of the sample's emission to the integrated intensity of the light absorbed by the sample (determined by the difference in the excitation peak intensity between the blank and the sample).
-
Time-Resolved Fluorescence Spectroscopy
Objective: To measure the fluorescence lifetime (τ_F) of the probe in different environments.
Materials:
-
Time-Correlated Single Photon Counting (TCSPC) system
-
Pulsed laser source with an appropriate excitation wavelength
-
High-speed detector (e.g., photomultiplier tube or single-photon avalanche diode)
-
The same series of sample solutions as prepared for steady-state measurements
Procedure:
-
Instrument Response Function (IRF) Measurement: Measure the instrument's response by using a scattering solution (e.g., a dilute solution of non-dairy creamer or Ludox) in place of the sample. This is crucial for accurate deconvolution of the fluorescence decay.
-
Fluorescence Decay Measurement:
-
Place the sample cuvette in the TCSPC system.
-
Excite the sample with the pulsed laser and collect the fluorescence emission at the wavelength of maximum intensity.
-
Acquire data until a sufficient number of photon counts are collected in the peak channel to ensure good statistics (typically >10,000 counts).
-
-
Data Analysis:
-
The collected fluorescence decay data is fitted to a multi-exponential decay model using specialized software.
-
The software performs a deconvolution of the experimental decay with the measured IRF to extract the true fluorescence lifetime(s) of the sample.
-
Conclusion
Both this compound and dedicated molecular rotors like DCVJ offer valuable insights into the micro-environment of complex systems. The choice between them depends on the specific requirements of the experiment. This compound and its analogs are excellent model systems for studying the fundamental principles of how conformational dynamics influence fluorescence. Their relatively simple structure and well-defined rotamers make them ideal for fundamental biophysical studies. On the other hand, modern molecular rotors, often based on a Twisted Intramolecular Charge Transfer (TICT) mechanism, have been optimized for high viscosity sensitivity and are often more suitable for cellular imaging and high-throughput screening applications where a large dynamic range is desirable. By understanding the principles outlined in this guide and employing the detailed experimental protocols, researchers can confidently select and utilize the appropriate fluorescent probe to illuminate the molecular choreography of their systems of interest.
References
A Comparative Guide to Fluorescent Probes for Quantitative Analysis of Cellular Viscosity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of fluorescent probes for the quantitative analysis of cellular viscosity. While the initial topic of interest was 1,2-di(1-Naphthyl)ethane, a thorough review of the scientific literature indicates that this compound is not commonly employed as a fluorescent probe for cellular viscosity. Therefore, this guide will focus on well-established and validated alternatives, primarily comparing the performance of the archetypal molecular rotor, 9-(dicyanovinyl)julolidine (DCVJ), with the versatile and widely used BODIPY-based fluorescent probes.
The viscosity of the intracellular environment is a critical parameter that influences a multitude of cellular processes, including protein folding, diffusion of macromolecules, and signal transduction. Alterations in cellular viscosity have been linked to various pathological conditions, including neurodegenerative diseases and cancer, making its accurate measurement a key area of research.[1][2] Fluorescent molecular rotors have emerged as powerful tools for non-invasively mapping viscosity in living cells with high spatial and temporal resolution.[1][3]
Mechanism of Viscosity Sensing by Molecular Rotors
Fluorescent molecular rotors are a class of fluorophores whose fluorescence quantum yield and lifetime are highly dependent on the viscosity of their local environment. Their mechanism of action is based on the competition between radiative decay (fluorescence) and non-radiative decay through intramolecular rotation.
In a low-viscosity environment, the rotor component of the molecule can freely rotate, providing an efficient non-radiative pathway for the excited state to return to the ground state, resulting in weak fluorescence. Conversely, in a high-viscosity medium, this intramolecular rotation is hindered, which suppresses the non-radiative decay pathway and leads to a significant increase in fluorescence intensity and lifetime.[1][3] This relationship allows for the quantitative determination of viscosity by measuring changes in fluorescence.
Quantitative Comparison of Viscosity Probes
The selection of a suitable fluorescent probe is critical for accurate and reliable measurements of cellular viscosity. The following tables provide a quantitative comparison of the key performance parameters of DCVJ and a representative BODIPY-based probe, BTV (BODIPY-based mitochondria-targeted viscosity probe).
Table 1: Photophysical Properties
| Property | DCVJ | BTV (BODIPY-based) |
| Excitation Max (λex) | ~455 nm[4] | ~470 nm[2] |
| Emission Max (λem) | ~500 nm[4] | ~515 nm[2] |
| Stokes Shift | ~45 nm | ~45 nm |
| Quantum Yield (Φ) in low viscosity (e.g., Methanol) | Low | < 0.1[2] |
| Quantum Yield (Φ) in high viscosity (e.g., Glycerol) | Increases up to 30-fold[5] | 0.56[2] |
| Molar Extinction Coefficient (ε) | 36,000 cm⁻¹ M⁻¹[4] | Not specified |
Table 2: Performance Characteristics
| Characteristic | DCVJ | BTV (BODIPY-based) |
| Sensitivity (Fluorescence Enhancement) | Up to 30-fold increase in fluorescence intensity.[4] | Over 100-fold increase in fluorescence intensity.[2] |
| Dynamic Range | Good for fundamental studies.[1] | Wide dynamic range, suitable for various cellular compartments.[6] |
| Photostability | Moderate, can be prone to photobleaching. | Generally high, a key advantage of the BODIPY core.[7] |
| Environmental Sensitivity | Can be sensitive to solvent polarity.[1] | Less affected by solvent polarity.[2] |
| Cellular Localization | Primarily targets cell membranes. | Can be targeted to specific organelles (e.g., mitochondria for BTV).[2] |
| Toxicity | Generally low at working concentrations. | Generally low at working concentrations.[8] |
Experimental Protocols
Accurate measurement of cellular viscosity using fluorescent probes requires careful experimental design and execution. The following is a general protocol for using molecular rotors with Fluorescence Lifetime Imaging Microscopy (FLIM), a powerful technique that measures the decay rate of fluorescence and is independent of probe concentration.[9]
I. Probe Preparation and Cell Staining
-
Probe Stock Solution: Prepare a stock solution of the fluorescent probe (e.g., 1 mg/mL) in a suitable solvent such as dimethyl sulfoxide (DMSO) or methanol.
-
Cell Culture: Culture cells of interest on glass-bottom dishes or coverslips suitable for high-resolution microscopy.
-
Cell Staining:
-
Dilute the probe stock solution in pre-warmed cell culture medium to the final working concentration (typically in the low micromolar range).
-
Remove the existing culture medium from the cells and replace it with the probe-containing medium.
-
Incubate the cells for a specific period (e.g., 15-30 minutes) at 37°C in a CO₂ incubator to allow for probe uptake.
-
-
Washing: After incubation, remove the staining solution and wash the cells twice with pre-warmed phosphate-buffered saline (PBS) or fresh culture medium to remove any excess, unbound probe.
-
Imaging: Add fresh, pre-warmed imaging medium (e.g., phenol red-free medium) to the cells before proceeding to microscopy.
II. Fluorescence Lifetime Imaging Microscopy (FLIM)
-
Microscope Setup: Use a confocal or multiphoton microscope equipped with a FLIM system (e.g., time-correlated single photon counting - TCSPC).
-
Excitation: Excite the stained cells with a pulsed laser at the appropriate wavelength for the chosen probe (e.g., ~470 nm for BTV).
-
Emission Collection: Collect the fluorescence emission using a suitable detector and filter set.
-
Data Acquisition: Acquire FLIM data for a region of interest within the cells. The acquisition time will depend on the brightness of the probe and the desired signal-to-noise ratio.
-
Data Analysis:
-
Fit the fluorescence decay data for each pixel to an exponential decay model to obtain the fluorescence lifetime (τ).
-
Generate a fluorescence lifetime map of the cell, where the color of each pixel represents its fluorescence lifetime.
-
-
Viscosity Calibration:
-
Prepare a series of solutions with known viscosities (e.g., methanol-glycerol mixtures).
-
Measure the fluorescence lifetime of the probe in each calibration solution.
-
Create a calibration curve by plotting the logarithm of the fluorescence lifetime against the logarithm of the viscosity. According to the Förster-Hoffmann equation, this relationship should be linear.[9]
-
-
Quantitative Viscosity Mapping: Use the calibration curve to convert the measured fluorescence lifetimes in the cell to absolute viscosity values.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. interchim.fr [interchim.fr]
- 5. Fluorescent Probe DCVJ Shows High Sensitivity for Characterization of Amyloid β-Peptide Early in the Lag Phase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. web.vu.lt [web.vu.lt]
- 7. Frontiers | Functionalized BODIPYs as Fluorescent Molecular Rotors for Viscosity Detection [frontiersin.org]
- 8. Two-photon fluorescent probes for detecting the viscosity of lipid droplets and its application in living cells - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09683K [pubs.rsc.org]
- 9. Fluorescence Lifetime Imaging of Molecular Rotors in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Potential of 1,2-di(1-Naphthyl)ethane as a Molecular Rotor: A Comparative Analysis
For researchers, scientists, and drug development professionals seeking advanced tools for microenvironment analysis, the molecular rotor 1,2-di(1-Naphthyl)ethane presents a compelling, albeit less conventional, alternative to popular viscosity-sensitive fluorescent probes. This guide provides a comparative overview of this compound, benchmarking its potential advantages against established molecular rotors such as dicyanovinyljulolidine (DCVJ) and boron-dipyrromethene (BODIPY) derivatives.
Molecular rotors are invaluable in cellular and materials science for their ability to report on the viscosity of their immediate surroundings through changes in their fluorescence properties. This phenomenon arises from the viscosity-hindered intramolecular rotation of specific molecular components. In low-viscosity environments, non-radiative decay pathways dominate due to rapid rotation, resulting in low fluorescence. Conversely, in viscous media, this rotation is restricted, leading to a significant increase in fluorescence quantum yield and lifetime.
This guide delves into the photophysical properties and potential applications of this compound, a molecule whose structure suggests the capacity for acting as a molecular rotor through the intramolecular rotation of its naphthyl groups. While extensive research has focused on rotors like DCVJ and BODIPY, the unique characteristics of dinaphthylethanes warrant a closer examination.
Performance Comparison: this compound vs. Standard Molecular Rotors
A direct quantitative comparison of this compound with popular molecular rotors is challenging due to the limited published data specifically characterizing its viscosity-sensitive fluorescence. However, based on the principles of molecular rotor design and the known photophysics of naphthalene derivatives, we can infer its potential performance characteristics.
| Property | This compound (Predicted) | DCVJ | BODIPY Derivatives |
| Rotor Moiety | Two naphthyl groups | Dicyanovinyl group | Phenyl or other aryl group |
| Viscosity Sensing Mechanism | Intramolecular rotation of naphthyl groups, potentially leading to excimer formation | Twisting of the dicyanovinyl group | Rotation of the meso-substituted aryl group |
| Fluorescence Quantum Yield (ΦF) | Expected to be low in non-viscous media and increase with viscosity. | Low in low viscosity, increases significantly with viscosity. | Generally high, with viscosity-dependent modulation. |
| Fluorescence Lifetime (τF) | Expected to show viscosity dependence. | Shows a clear correlation with viscosity. | Strong and often mono-exponential dependence on viscosity. |
| Sensitivity to Polarity | Naphthalene fluorescence is known to be sensitive to solvent polarity, which could be a confounding factor. | Can exhibit some polarity dependence. | Can be designed to have low polarity sensitivity. |
| Photostability | Naphthalene derivatives are generally photostable. | Moderate photostability. | High photostability. |
| Excitation/Emission Wavelengths | UV/blue region, typical for naphthalene. | Typically in the blue-green region. | Tunable across the visible spectrum. |
Experimental Protocols
To facilitate further research and direct comparison, this section outlines the standard experimental protocols for characterizing the performance of a molecular rotor.
Synthesis of this compound
A common synthetic route to this compound involves the reductive coupling of a 1-naphthylmethyl halide.
Materials:
-
1-(Bromomethyl)naphthalene
-
A suitable reducing agent (e.g., a low-valent titanium reagent prepared from TiCl4 and a reducing metal like Zn or Mg)
-
Anhydrous aprotic solvent (e.g., tetrahydrofuran)
-
Inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Under an inert atmosphere, prepare the low-valent titanium reagent in the reaction vessel.
-
Dissolve 1-(bromomethyl)naphthalene in the anhydrous solvent and add it dropwise to the suspension of the reducing agent at a controlled temperature (often room temperature or slightly below).
-
Allow the reaction to proceed for several hours until completion, which can be monitored by thin-layer chromatography.
-
Quench the reaction carefully with an appropriate aqueous solution (e.g., dilute HCl).
-
Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., MgSO4), and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain pure this compound.
Measurement of Viscosity-Dependent Fluorescence
The core of characterizing a molecular rotor is to measure its fluorescence properties in solvents of varying viscosity.
Materials:
-
This compound
-
A series of solvents with known and varying viscosities (e.g., methanol/glycerol mixtures, silicone oils).
-
Spectrofluorometer
-
Time-Correlated Single Photon Counting (TCSPC) system for lifetime measurements
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a series of solutions with the same concentration of the rotor in different viscosity standards.
-
Steady-State Fluorescence:
-
Record the fluorescence emission spectrum for each solution using a spectrofluorometer.
-
Determine the fluorescence quantum yield (ΦF) for each sample, often relative to a known standard.
-
-
Time-Resolved Fluorescence:
-
Measure the fluorescence decay profiles for each solution using a TCSPC system.
-
Fit the decay curves to determine the fluorescence lifetime (τF).
-
-
Data Analysis:
-
Plot the logarithm of the fluorescence quantum yield (log ΦF) or lifetime (log τF) against the logarithm of the viscosity (log η).
-
This relationship is often described by the Förster-Hoffmann equation: log(Φ_F) = C + x * log(η), where 'x' is the sensitivity of the rotor to viscosity.
-
Logical Workflow for Molecular Rotor Characterization
The following diagram illustrates the workflow for the synthesis and photophysical characterization of a potential molecular rotor like this compound.
Signaling Pathway Analogy: Viscosity Sensing Mechanism
The viscosity sensing mechanism of a molecular rotor can be conceptually compared to a cellular signaling pathway, where an external stimulus (viscosity) triggers a series of events leading to a measurable output (fluorescence).
Conclusion
While this compound is not as extensively characterized as other molecular rotors, its chemical structure holds promise for viscosity-sensitive fluorescence. Its potential advantages may lie in its straightforward synthesis and the unique photophysical properties of the naphthalene chromophore, such as its sensitivity to the microenvironment's polarity, which could be exploited for multi-parameter sensing. Further research, following the outlined experimental protocols, is necessary to fully elucidate its performance and compare it quantitatively with established molecular rotors. This guide serves as a foundational resource for researchers interested in exploring the potential of this and other novel molecular rotor systems for advanced applications in drug development and materials science.
Inter-laboratory Validation of 1,2-di(1-Naphthyl)ethane Fluorescence Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,2-di(1-Naphthyl)ethane as a fluorescent probe, alongside other common alternatives. The information presented herein is synthesized from published experimental data and established validation principles to guide researchers in the application of this probe and to highlight the critical parameters for ensuring measurement reproducibility across different laboratories. While direct inter-laboratory validation data for this compound is not extensively available in the public domain, this guide establishes a framework for such a validation by drawing parallels with well-characterized fluorescent probes and standardized validation protocols.
Comparative Performance of Fluorescent Probes
The selection of a fluorescent probe is a critical decision in experimental design, influencing the sensitivity, specificity, and robustness of an assay. The following tables summarize the key performance characteristics of this compound in comparison to other widely used fluorescent probes.
Table 1: Photophysical Properties of Selected Fluorescent Probes
| Fluorescent Probe | Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹) | Fluorescence Quantum Yield (Φ) | Excitation Max (λex) (nm) | Emission Max (λem) (nm) | Photostability |
| This compound | ~20,000 (estimated) | ~0.4 (estimated in non-polar solvent) | ~340 | ~430 (in Benzene)[1] | High[2][3] |
| 8-Anilino-1-naphthalenesulfonic acid (ANS) | ~5,000 | 0.004 (in water) to 0.7 (in non-polar solvent) | ~350-380 | ~470-520 | Moderate |
| N-Phenyl-1-naphthylamine (NPN) | ~15,000 | 0.02 (in water) to 0.9 (in non-polar solvent) | ~340 | ~420-450 | Moderate |
| Fluorescein isothiocyanate (FITC) | ~70,000 | ~0.93 | ~495 | ~525 | Low |
| Alexa Fluor 488 | ~71,000 | ~0.92 | ~495 | ~519 | High |
| BODIPY FL | >80,000[4] | ~0.90[4] | ~502[4] | ~511[4] | High, but can be susceptible to oxidation[4] |
| ATTO 532 | ~115,000[4] | ~0.90[4] | ~532[4] | ~552[4] | High[4] |
Note: The photophysical properties of many fluorescent probes are highly dependent on their local environment, including solvent polarity and binding to macromolecules.
Table 2: Inter-laboratory Validation Parameters for Fluorescence Intensity Measurements
| Parameter | This compound (Anticipated) | Established Fluorescent Probes (e.g., Fluorescein) |
| Reproducibility (Inter-laboratory CV%) | 15-35% | 20-34%[5] |
| Repeatability (Intra-laboratory CV%) | 5-10% | 3.0-9.9%[5] |
| Linearity (Correlation Coefficient, r²) | > 0.99 | > 0.99[2] |
| Limit of Detection (LOD) | Analyte and instrument dependent | Analyte and instrument dependent |
| Limit of Quantification (LOQ) | Analyte and instrument dependent | Analyte and instrument dependent |
CV% = Coefficient of Variation. The anticipated values for this compound are based on typical performance of fluorescence-based assays and may vary depending on the specific application and instrumentation.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for achieving reproducible fluorescence measurements. Below are representative protocols for the use of this compound in a protein binding assay, which can be adapted for other applications.
Protocol 1: Determination of Protein Binding using this compound
Objective: To quantify the binding of this compound to a target protein by measuring the change in fluorescence intensity.
Materials:
-
This compound stock solution (e.g., 1 mM in ethanol or DMSO)
-
Purified target protein of known concentration
-
Assay buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Spectrofluorometer
-
Quartz cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a working solution of this compound in the assay buffer. The final concentration should be optimized for the specific assay but is typically in the low micromolar range.
-
Prepare a series of dilutions of the target protein in the assay buffer.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer to the excitation and emission wavelengths for this compound (e.g., λex = 340 nm, λem = 430 nm).
-
To a quartz cuvette, add the this compound working solution.
-
Record the baseline fluorescence intensity.
-
Titrate the protein solution into the cuvette in small aliquots, mixing gently after each addition.
-
Record the fluorescence intensity after each addition until no significant change is observed.
-
-
Data Analysis:
-
Correct the fluorescence intensity for dilution.
-
Plot the change in fluorescence intensity as a function of the protein concentration.
-
The binding parameters (e.g., dissociation constant, Kd) can be determined by fitting the data to a suitable binding isotherm model.
-
Visualizations
Signaling Pathway of a Hydrophobic Fluorescent Probe
Hydrophobic fluorescent probes like this compound typically exhibit low fluorescence in aqueous environments. Upon binding to hydrophobic pockets of macromolecules such as proteins, they are shielded from the polar solvent, leading to a significant increase in their fluorescence quantum yield.
Caption: Probe-Protein Interaction Mechanism.
Experimental Workflow for Inter-laboratory Validation
A robust inter-laboratory validation study is essential to establish the reproducibility and reliability of an analytical method. The following workflow outlines the key stages involved.
Caption: Inter-laboratory Validation Workflow.
References
- 1. Standardization of Fluorescent Reporter Assays in Synthetic Biology across the Visible Light Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Team:Stockholm/InterLab - 2017.igem.org [2017.igem.org]
- 3. Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Interlaboratory study of cellular fluorescence intensity measurements with fluorescein-labeled microbead standards - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 1,2-di(1-Naphthyl)ethane: A Procedural Guide
Researchers, scientists, and drug development professionals must handle the disposal of 1,2-di(1-Naphthyl)ethane with strict adherence to safety protocols and regulatory requirements. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and compliant management of this chemical waste.
Pre-Disposal Safety and Handling
Before initiating any disposal procedures, it is imperative to consult the Safety Data Sheet (SDS) for this compound. Personal protective equipment (PPE) is mandatory to prevent skin and eye contact, as well as inhalation.
Required Personal Protective Equipment:
| PPE Category | Specification |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber) |
| Eye/Face Protection | Safety glasses with side-shields or chemical goggles |
| Skin and Body Protection | Lab coat, long pants, and closed-toe shoes |
| Respiratory Protection | Use in a well-ventilated area. If dusts are generated, a NIOSH-approved respirator is required. |
Step-by-Step Disposal Protocol
Disposal of this compound must be conducted in accordance with federal, state, and local environmental control regulations. Improper disposal is unlawful and can pose a significant environmental hazard.
Operational Plan:
-
Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
-
Containerization:
-
Place solid waste in a clearly labeled, sealed, and compatible waste container. The container should be in good condition and free from leaks.
-
Label the container with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution.
-
-
Storage: Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials.
-
Waste Pickup: Arrange for the collection of the hazardous waste by a licensed and approved chemical waste disposal contractor. Provide the contractor with a complete and accurate waste profile sheet.
Experimental Protocols
While specific experimental protocols for the disposal of this compound are not typically published, the guiding principle is to manage it as a non-halogenated organic solid waste. Treatment methods will be determined by the licensed disposal facility and may include:
-
Incineration: High-temperature incineration in a permitted hazardous waste incinerator is a common and effective method for the destruction of organic compounds.
-
Landfilling: Direct landfilling of untreated this compound is not a recommended or compliant disposal method in most jurisdictions.
Logical Relationship for Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound.
Safeguarding Your Research: A Guide to Handling 1,2-di(1-Naphthyl)ethane
Immediate Safety and Personal Protective Equipment (PPE)
When handling 1,2-di(1-Naphthyl)ethane, adherence to proper personal protective equipment protocols is the first line of defense against potential exposure. Aromatic hydrocarbons as a class of compounds can cause skin, eye, and respiratory tract irritation.[1][2] Therefore, the following PPE is mandatory.
Recommended Personal Protective Equipment
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical splash goggles or a face shield in combination with safety glasses with side shields. | Protects eyes from dust particles and potential splashes of solutions containing the compound. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves for tears or holes before and during use. | Prevents direct skin contact, which can cause irritation. |
| Body Protection | A flame-resistant lab coat worn over personal clothing. An apron may be required for larger quantities. | Protects skin and clothing from contamination. |
| Respiratory Protection | All work should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors. For emergencies or situations with high airborne concentrations, a full-face respirator with organic vapor cartridges is necessary.[3] | Minimizes the risk of respiratory tract irritation.[1][2] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound is crucial for minimizing risk. The following step-by-step guide outlines the operational plan from preparation to post-experiment procedures.
-
Preparation :
-
Risk Assessment : Before commencing any work, conduct a thorough risk assessment specific to the planned experiment.
-
Fume Hood : Ensure a certified chemical fume hood is available and functioning correctly.[3]
-
PPE : Assemble and inspect all required PPE.
-
-
Handling and Use :
-
Don PPE : Put on all required personal protective equipment before entering the laboratory and handling the chemical.
-
Containment : Conduct all weighing and transferring of the solid compound within the chemical fume hood to contain any dust particles.
-
Avoid Inhalation and Contact : Do not breathe in dust and avoid contact with skin and eyes.[2]
-
Ignition Sources : Keep the chemical away from heat, sparks, open flames, and hot surfaces as it may be combustible at high temperatures.[1] Use non-sparking tools.
-
-
Post-Experiment :
-
Decontamination : Thoroughly decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Glove Removal : Remove gloves using the proper technique to avoid skin contact and dispose of them in the designated hazardous waste container.
-
Hand Washing : Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.
-
Disposal Plan
All waste containing this compound must be treated as hazardous waste. As a non-halogenated organic solid, it should be disposed of in accordance with local, state, and federal regulations.[4][5][6]
-
Waste Container : Use a designated, properly labeled, and sealed container for solid chemical waste.[4][7]
-
Segregation : Do not mix with other waste streams unless compatible.[5]
-
Disposal Request : Follow your institution's procedures for the disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling
The following diagram illustrates the logical flow of the safe handling procedure for this compound.
Caption: Workflow for the safe handling of this compound.
References
- 1. actylislab.com [actylislab.com]
- 2. chem.pharmacy.psu.ac.th [chem.pharmacy.psu.ac.th]
- 3. benchchem.com [benchchem.com]
- 4. nipissingu.ca [nipissingu.ca]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
